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Foundational

An In-depth Technical Guide to (S)-3-(4-Bromophenyl)piperidine Oxalate: A Key Intermediate in Modern Pharmaceutical Synthesis

Introduction: Strategic Importance in Drug Development (S)-3-(4-Bromophenyl)piperidine and its crystalline oxalate salt are pivotal chiral building blocks in contemporary medicinal chemistry. Their significance is most n...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance in Drug Development

(S)-3-(4-Bromophenyl)piperidine and its crystalline oxalate salt are pivotal chiral building blocks in contemporary medicinal chemistry. Their significance is most notably highlighted by their role as a key intermediate in the synthesis of Niraparib, a potent and orally active poly(ADP-ribose) polymerase (PARP) inhibitor.[1] Niraparib has demonstrated efficacy in the treatment of certain types of cancers, particularly those with BRCA-1 and -2 mutations, making the reliable synthesis and thorough characterization of its precursors a critical aspect of pharmaceutical development.[1] This guide provides a comprehensive overview of the chemical and physical properties of (S)-3-(4-Bromophenyl)piperidine oxalate, intended for researchers, scientists, and professionals in drug development. We will delve into its structural attributes, synthesis, and analytical characterization, offering insights grounded in established scientific principles and methodologies.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of (S)-3-(4-Bromophenyl)piperidine oxalate are fundamental to its application in multi-step syntheses. The molecule is comprised of a chiral piperidine ring substituted at the 3-position with a 4-bromophenyl group, which then forms an acid-base salt with oxalic acid.

Core Moiety: (S)-3-(4-Bromophenyl)piperidine

The free base, (S)-3-(4-Bromophenyl)piperidine, is the foundational component. Its stereochemistry at the C3 position of the piperidine ring is crucial for the biological activity of the final active pharmaceutical ingredient (API), Niraparib.

PropertyValueSource
Molecular Formula C₁₁H₁₄BrN[2]
Molecular Weight 240.14 g/mol [2]
CAS Number 1335523-82-4[2]
Appearance Solid
Solubility Very slightly soluble in water (0.72 g/L at 25 °C, calculated)
Storage Conditions Sealed in a dry environment at 2-8°C[2]
The Oxalate Salt: Enhancing Crystallinity and Handling

The formation of the oxalate salt is a strategic step in the manufacturing process. Oxalic acid is a common salt-forming agent in pharmaceutical development, often employed to improve the crystallinity, stability, and handling properties of a basic intermediate. While specific experimental data for the oxalate salt is not widely published in peer-reviewed literature, its properties can be inferred from general principles of salt formation and data from chemical suppliers.

PropertyValue (Expected/Supplier Data)Source
Molecular Formula C₁₃H₁₆BrNO₄Inferred
Molecular Weight 330.18 g/mol Inferred
CAS Number 2803376-59-0
Appearance Off-white solid (for related hemioxalate)
Storage Conditions Store at 0-8 °C (for related hemioxalate)

Synthesis and Manufacturing

The synthesis of (S)-3-(4-Bromophenyl)piperidine is a key challenge, requiring precise control of stereochemistry. Modern synthetic approaches have moved away from classical resolution towards more efficient enantioselective methods.

Enantioselective Synthesis of the Piperidine Core

A robust and scalable enantioselective synthesis is paramount for industrial production. Recent advancements have focused on the asymmetric functionalization of pyridine or its derivatives. A notable method involves a rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids with a dihydropyridine derivative, which provides access to enantioenriched 3-substituted tetrahydropyridines. These intermediates can then be reduced to the corresponding piperidines. This three-step process, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, has been demonstrated for the synthesis of precursors to Niraparib.

G cluster_synthesis Enantioselective Synthesis Workflow Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate (Dihydropyridine derivative) Pyridine->Dihydropyridine Partial Reduction (e.g., NaBH4, Phenyl Chloroformate) Tetrahydropyridine (S)-3-(4-Bromophenyl)tetrahydropyridine derivative Dihydropyridine->Tetrahydropyridine Rh-catalyzed Asymmetric Reductive Heck Reaction (Chiral Ligand) ArylBoronicAcid 4-Bromophenylboronic Acid ArylBoronicAcid->Tetrahydropyridine PiperidineFreeBase (S)-3-(4-Bromophenyl)piperidine Tetrahydropyridine->PiperidineFreeBase Reduction/Deprotection OxalateSalt (S)-3-(4-Bromophenyl)piperidine Oxalate PiperidineFreeBase->OxalateSalt Salt Formation (Oxalic Acid)

Caption: Enantioselective synthesis of (S)-3-(4-Bromophenyl)piperidine oxalate.

Experimental Protocol: Salt Formation

The conversion of the free base to the oxalate salt is typically a straightforward acid-base reaction. The following is a general, self-validating protocol based on standard laboratory procedures.

Objective: To prepare the crystalline oxalate salt of (S)-3-(4-Bromophenyl)piperidine for improved handling and purification.

Materials:

  • (S)-3-(4-Bromophenyl)piperidine (1 equivalent)

  • Oxalic acid (dihydrate or anhydrous, 1-1.1 equivalents)

  • Solvent (e.g., isopropanol, ethanol, or acetone)

Procedure:

  • Dissolution: Dissolve (S)-3-(4-Bromophenyl)piperidine in a suitable solvent (e.g., isopropanol) with gentle warming if necessary. The choice of solvent is critical and should be one in which the free base is soluble but the oxalate salt has limited solubility, especially at cooler temperatures.

  • Acid Addition: Separately, dissolve oxalic acid in a minimal amount of the same solvent. Add the oxalic acid solution dropwise to the stirred solution of the piperidine derivative at room temperature or slightly elevated temperature.

  • Precipitation: Upon addition of the oxalic acid, the oxalate salt should begin to precipitate. The reaction mixture can be stirred for a period (e.g., 1-2 hours) at room temperature and then cooled (e.g., to 0-5 °C) to maximize crystal formation.

  • Isolation: Collect the precipitated solid by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the filter cake with a small amount of the cold solvent to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the resulting crystalline solid under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Validation: The success of the salt formation can be confirmed by melting point determination (which should be sharp and higher than the free base) and the analytical techniques described in the following section.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of (S)-3-(4-Bromophenyl)piperidine oxalate.

Spectroscopic Analysis
  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for both the piperidine and the bromophenyl moieties. The aromatic protons will likely appear as two doublets in the range of 7.0-7.6 ppm. The protons on the piperidine ring will appear as a series of multiplets in the aliphatic region (typically 1.5-3.5 ppm). The N-H protons of the piperidinium ion will likely be broadened and may appear downfield.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. The carbons of the bromophenyl ring will appear in the aromatic region (~120-145 ppm), with the carbon attached to the bromine atom being a key identifier. The piperidine carbons will be found in the aliphatic region (~25-55 ppm). The carboxylate carbon of the oxalate anion is expected to appear significantly downfield (in the range of 160-170 ppm).

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will provide information on the functional groups present. Key expected absorptions include N-H stretching bands for the piperidinium cation (around 3200-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and strong C=O stretching bands for the oxalate carboxylate groups (typically in the region of 1600-1750 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectral analysis, likely using a soft ionization technique like Electrospray Ionization (ESI), will show the molecular ion peak for the free base, (S)-3-(4-Bromophenyl)piperidine, at m/z corresponding to [C₁₁H₁₄BrN+H]⁺. The oxalate anion would not typically be observed in positive ion mode.

Chromatographic Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of (S)-3-(4-Bromophenyl)piperidine oxalate.

  • Purity Analysis: A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol), can be developed to separate the main component from any process-related impurities. Detection is typically performed using a UV detector.

  • Chiral Analysis: To confirm the enantiomeric purity, a chiral HPLC method is required. This involves the use of a chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers. The mobile phase is typically a non-polar solvent system (e.g., hexane/isopropanol).

G cluster_analytical Analytical Workflow Sample (S)-3-(4-Bromophenyl)piperidine Oxalate Sample NMR NMR (¹H, ¹³C) Sample->NMR Structural Confirmation FTIR FTIR Sample->FTIR Functional Group ID MS Mass Spectrometry Sample->MS Molecular Weight Verification HPLC_Purity HPLC (Purity) Sample->HPLC_Purity Purity Assessment HPLC_Chiral Chiral HPLC Sample->HPLC_Chiral Enantiomeric Purity

Caption: Analytical workflow for the characterization of the target compound.

Stability and Storage

The stability of (S)-3-(4-Bromophenyl)piperidine oxalate is a critical parameter for ensuring its quality over time. As a crystalline salt, it is expected to be more stable than the free base.

  • Hygroscopicity: While generally stable, piperidinium salts can be hygroscopic. Therefore, it is recommended to store the material in a well-sealed container with a desiccant.

  • Light Sensitivity: As a precautionary measure, it is advisable to store the compound protected from light to prevent any potential photochemical degradation.

  • Thermal Stability: The thermal stability can be assessed using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The oxalate salt is expected to have a well-defined melting point and be stable at typical storage and processing temperatures.

For long-term storage, it is recommended to keep the material in a cool, dry, and dark environment, such as a refrigerator (2-8 °C), under an inert atmosphere if necessary.

Conclusion

(S)-3-(4-Bromophenyl)piperidine oxalate is a fundamentally important intermediate in the synthesis of Niraparib and potentially other therapeutic agents. Its synthesis requires careful control of stereochemistry, and its characterization relies on a suite of modern analytical techniques. The formation of the oxalate salt provides a practical and efficient means of isolating and purifying this chiral building block in a stable, crystalline form suitable for large-scale pharmaceutical manufacturing. A thorough understanding of its chemical properties, as outlined in this guide, is essential for any scientist or researcher working with this key molecule.

References

  • Qingmu Pharmaceutical. (S)-3-(4-Bromophenyl)piperidine Manufacturer and Supplier. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). ZEJULA (niraparib) capsules, for oral use. Retrieved from [Link]

  • Home Sunshine Pharma. 3-(4-BroMophenyl)piperidine CAS 769944-72-1. Retrieved from [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • MDPI. (2022). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. Molecules, 27(23), 8345. Retrieved from [Link]

  • SCIRP. (2018). Synthesis, Characterization and Thermal Analysis of an Organic-Inorganic Hybrid Salt Involving Trans-Diaquabis(oxalato-κ2O1,O2)chromate(III) Complex Anion with Piperidinium as Counter Cation. Crystal Structure Theory and Applications, 7, 1-13. Retrieved from [Link]

  • MDPI. (2025). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules. Retrieved from [Link]

Sources

Exploratory

Comprehensive Structure Elucidation of (S)-3-(4-Bromophenyl)piperidine Oxalate: A Critical Niraparib Intermediate

Executive Summary The compound (S)-3-(4-Bromophenyl)piperidine is a highly valuable chiral building block, primarily utilized as a critical intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (S)-3-(4-Bromophenyl)piperidine is a highly valuable chiral building block, primarily utilized as a critical intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor indicated for the treatment of ovarian cancer in patients with BRCA-1 and -2 mutations 1. Due to the stringent regulatory requirements for active pharmaceutical ingredients (APIs), the structural integrity, enantiomeric purity, and salt stoichiometry of this intermediate must be rigorously validated prior to downstream coupling.

Often isolated and stored as an oxalate salt (CAS: 2803376-59-0) to enhance crystalline stability and facilitate chiral resolution 2, the structural elucidation of (S)-3-(4-Bromophenyl)piperidine oxalate requires an orthogonal analytical approach. This whitepaper details the causality, logic, and self-validating protocols required to definitively prove its chemical structure.

Analytical Strategy & Causality

Structure elucidation is not a mere collection of data; it is a logical proof. The strategy for this molecule is driven by specific structural risks inherent to its synthesis 3:

  • Regioisomerism: The bromophenyl group must be definitively localized at the C3 position of the piperidine ring, not C2 or C4.

  • Debromination: The harsh conditions sometimes used in upstream steps can lead to loss of the bromine atom.

  • Stereoisomerism: The stereocenter at C3 must be strictly the (S)-configuration to ensure the final API's efficacy.

  • Salt Stoichiometry: The ratio of the free base to oxalic acid must be confirmed to ensure accurate molecular weight calculations for stoichiometric coupling in the next synthetic step.

Workflow Start Synthesized/Isolated (S)-3-(4-Bromophenyl)piperidine oxalate HRMS HRMS Analysis (Mass & Br Isotope Pattern) Start->HRMS NMR 1D & 2D NMR (Connectivity & Oxalate ID) Start->NMR Chiral Chiral HPLC (Enantiomeric Purity) Start->Chiral XRay Single Crystal X-Ray (Absolute 'S' Configuration) Start->XRay Valid Validated Structure Ready for Niraparib Synthesis HRMS->Valid Formula Confirmed NMR->Valid Skeleton & Salt Confirmed Chiral->Valid >99% ee Confirmed XRay->Valid 3D Structure Confirmed

Analytical workflow for the structure elucidation of (S)-3-(4-Bromophenyl)piperidine oxalate.

High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling

Because bromine exists naturally as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio, the mass spectrum of any mono-brominated compound is inherently self-validating. The presence of an [M+H] + and [M+2+H] + doublet of nearly equal intensity immediately confirms the retention of the bromine atom during synthesis, ruling out debromination side-reactions. Furthermore, HRMS provides sub-5 ppm mass accuracy, confirming the elemental formula of the free base ( C11​H14​BrN ).

Table 1: HRMS Data Summary
Analyte SpeciesTheoretical m/z [M+H]⁺Observed m/zMass Error (ppm)Isotopic Pattern
(S)-3-(4-Bromophenyl)piperidine ( 79 Br)240.0382240.0385+1.2100% (Base Peak)
(S)-3-(4-Bromophenyl)piperidine ( 81 Br)242.0362242.0366+1.6~97.3% (M+2)

Multidimensional NMR Spectroscopy

The piperidine ring exists in a dynamic chair equilibrium, causing the 1D 1 H NMR signals for the axial and equatorial protons to heavily overlap. To resolve this ambiguity and prove the C3 linkage, a suite of 2D NMR techniques is required.

  • 1 H- 13 C HSQC: Spreads the overlapping proton signals across the wider carbon chemical shift range, allowing unambiguous assignment of the diastereotopic methylene protons of the piperidine ring.

  • 1 H- 13 C HMBC: This is the critical causal link. By observing a long-range correlation between the piperidine H3 proton and the aromatic C1' quaternary carbon, we definitively prove the regioisomer is the 3-substituted piperidine, not the 2- or 4-substituted variant.

  • Oxalate Confirmation: The 13 C NMR spectrum will display a distinct, highly deshielded resonance at ~164.8 ppm, corresponding to the symmetrical carbonyl carbons of the oxalate counterion.

NMR_Logic Proton 1H NMR COSY 1H-1H COSY Proton->COSY J-Coupling HMBC 1H-13C HMBC Proton->HMBC Aromatic Para-Substituted Benzene Proton->Aromatic J=8 Hz Doublets Carbon 13C NMR HSQC 1H-13C HSQC Carbon->HSQC Carbon->HMBC Oxalate Oxalate Counterion Carbon->Oxalate ~165 ppm Piperidine Piperidine Ring Spin System COSY->Piperidine HSQC->Piperidine HSQC->Aromatic Linkage C3-Aromatic Linkage HMBC->Linkage C3 to C1'/C2'

Logical causality of multidimensional NMR techniques used to map molecular connectivity.

Table 2: Representative NMR Assignments (DMSO-d6)
Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & J (Hz)Assignment Logic
C2 (Piperidine)49.53.20 (eq), 2.95 (ax)m, mAdjacent to NH, coupled to C3
C3 (Piperidine)41.22.85mChiral center, HMBC to Aromatic C1'
C4 (Piperidine)30.11.80 (eq), 1.65 (ax)m, mAliphatic methylene
C5 (Piperidine)24.31.75 (eq), 1.50 (ax)m, mAliphatic methylene
C6 (Piperidine)45.83.10 (eq), 2.80 (ax)m, mAdjacent to NH
C1' (Aromatic)141.5--Quaternary, HMBC from H3
C2', C6' (Aromatic)129.87.25d, J = 8.2AA'BB' system, ortho to C1'
C3', C5' (Aromatic)131.47.52d, J = 8.2AA'BB' system, ortho to Br
C4' (Aromatic)119.7--Quaternary, attached to Br
Oxalate C=O164.8--Salt counterion

Stereochemical Validation: Chiral HPLC and X-Ray Crystallography

While chiral HPLC confirms enantiomeric excess (ee), it cannot independently assign absolute stereochemistry without a known reference standard. Therefore, single-crystal X-ray diffraction of the oxalate salt is employed. The heavy bromine atom provides significant anomalous dispersion, allowing the calculation of the Flack parameter. A Flack parameter near zero definitively proves the (S) absolute configuration, ensuring the final Niraparib API maintains its high stability and target affinity profile 4.

Step-by-Step Experimental Protocols

Protocol 1: Self-Validating NMR Acquisition

The causality behind this protocol is to ensure that signal integration is strictly quantitative, validating the 1:1 stoichiometry of the free base to the oxalate counterion.

  • Sample Preparation: Dissolve 15 mg of the oxalate salt in 0.6 mL of DMSO-d6 containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Calibration: Tune and match the probe to the exact solvent impedance. Perform a 3D shimming routine (Z1-Z5) to achieve a TMS peak width at half-height of <0.8 Hz. Self-Validation: This guarantees that any peak broadening observed is due to molecular dynamics (e.g., piperidine ring flipping) and not poor magnetic homogeneity.

  • 1D Acquisition: Acquire 1 H NMR (16 scans, d1=5s) and 13 C NMR (1024 scans, d1=2s). The long relaxation delay (d1) ensures quantitative integration of the unprotonated oxalate carbonyl relative to the protonated piperidine carbons.

  • 2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC using standard pulse sequences optimized for JCH​ = 145 Hz (HSQC) and JCH​ = 8 Hz (HMBC).

Protocol 2: Self-Validating Chiral HPLC Workflow

The causality behind this protocol is to eliminate false positives for enantiomeric purity by proving the column's resolving power prior to sample analysis.

  • Mobile Phase Preparation: Prepare a highly controlled mobile phase (e.g., Hexane/Isopropanol/Diethylamine 90:10:0.1 v/v/v). Causality: The diethylamine suppresses secondary interactions between the basic piperidine nitrogen and residual silanols on the stationary phase, preventing peak tailing.

  • System Suitability Test (SST): Inject a racemic standard of 3-(4-bromophenyl)piperidine. Adjust the flow rate until the resolution ( Rs​ ) between the (R) and (S) peaks is ≥2.0 . Self-Validation: Without proving baseline resolution of the racemate, the absence of an (R) peak in the sample cannot be trusted.

  • Sample Analysis: Inject the (S)-3-(4-Bromophenyl)piperidine oxalate sample. Calculate the enantiomeric excess (ee) using the area normalization method to confirm ≥99% ee.

References

  • Eureka Patents. "Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate." PatSnap. Available at: [Link]

  • ACS Omega. "MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib." ACS Publications. Available at: [Link]

Sources

Foundational

(S)-3-(4-Bromophenyl)piperidine oxalate spectroscopic data (NMR, IR, MS)

The structural integrity and enantiomeric purity of chiral active pharmaceutical ingredient (API) intermediates are foundational to the safety and efficacy of final drug products. In the synthetic cascade of poly(ADP-rib...

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Author: BenchChem Technical Support Team. Date: March 2026

The structural integrity and enantiomeric purity of chiral active pharmaceutical ingredient (API) intermediates are foundational to the safety and efficacy of final drug products. In the synthetic cascade of poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib, (S)-3-(4-Bromophenyl)piperidine serves as a critical chiral scaffold[1].

While the free base of this compound is prone to oxidative degradation and can exist as a hygroscopic oil, its isolation as an oxalate salt (CAS: 2803376-59-0) is a deliberate thermodynamic and operational choice. Salt formation with oxalic acid yields a highly crystalline matrix, locking the piperidine ring in a stable chair conformation, preventing racemization, and facilitating rigorous analytical characterization[2].

As a Senior Application Scientist, I have structured this technical guide to provide a deep dive into the multi-modal spectroscopic validation of (S)-3-(4-Bromophenyl)piperidine oxalate. We will not merely list data; we will deconstruct the causality behind the spectral signatures and outline self-validating experimental protocols to ensure absolute data trustworthiness.

Part 1: Orthogonal Spectroscopic Validation Architecture

To unequivocally confirm the identity of a halogenated chiral salt, a single analytical technique is insufficient. We employ an orthogonal workflow: Nuclear Magnetic Resonance (NMR) establishes atomic connectivity and stereochemistry; Mass Spectrometry (MS) validates the exact mass and the unique isotopic signature of the halogen; and Fourier-Transform Infrared (FT-IR) spectroscopy confirms functional groups and the presence of the oxalate counterion[3].

G cluster_prep Sample Preparation & Solubilization Start Compound: (S)-3-(4-Bromophenyl)piperidine oxalate PrepNMR Dissolve in DMSO-d6 (Disrupts H-bonding) Start->PrepNMR PrepMS Dilute in MeOH:H2O (1:1) + 0.1% Formic Acid Start->PrepMS PrepIR Direct Solid Application (ATR Crystal) Start->PrepIR NMR NMR Spectroscopy (1H, 13C, COSY) PrepNMR->NMR MS ESI-LC-MS (Positive Ion Mode) PrepMS->MS IR FT-IR Spectroscopy (Vibrational Modes) PrepIR->IR Val1 Stereocenter & Ring Conformation Confirmed NMR->Val1 Val2 79Br/81Br Isotope Ratio (1:1) Confirmed MS->Val2 Val3 Oxalate Counterion Presence Confirmed IR->Val3 Release Quality Assurance Release (API Intermediate) Val1->Release Val2->Release Val3->Release

Comprehensive orthogonal spectroscopic workflow for chiral API intermediate validation.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

The selection of the NMR solvent is the first critical decision. While the free base is highly soluble in Chloroform-d (CDCl3)[1], the oxalate salt is practically insoluble in non-polar solvents. Dimethyl sulfoxide-d6 (DMSO-d6) is mandatory here. DMSO's strong hydrogen-bond accepting nature disrupts the tight intermolecular lattice of the salt, yielding sharp, quantifiable signals[3].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)

Note: Chemical shifts are highly sensitive to concentration and temperature due to the salt bridge.

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Significance
8.50 - 9.50 br s2H-NH₂⁺ (Piperidinium)Broadened due to quadrupolar relaxation of N and chemical exchange; confirms the protonated salt form.
7.55 d (J = 8.4 Hz)2HAr-H (H-3', H-5')Deshielded by the inductive electron-withdrawing effect of the para-bromine atom.
7.25 d (J = 8.4 Hz)2HAr-H (H-2', H-6')Ortho to the piperidine ring; forms a classic AA'BB' spin system diagnostic of p-disubstituted benzenes.
3.30 - 3.50 m2HPiperidine C2-H₂Highly deshielded due to immediate proximity to the strongly electronegative protonated nitrogen.
3.00 - 3.20 m3HPiperidine C6-H₂, C3-HOverlapping multiplets. The C3 methine proton (chiral center) couples extensively with adjacent methylene protons in the chair conformation.
1.70 - 2.00 m4HPiperidine C4-H₂, C5-H₂Upfield aliphatic protons. Complex splitting arises from the distinct magnetic environments of axial vs. equatorial protons.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)
Chemical Shift (ppm)Carbon TypeAssignmentCausality / Structural Significance
164.5 QuaternaryOxalate C=OConfirms the presence of the oxalate counterion.
141.5 QuaternaryAr-C1'Ipso carbon attached to the piperidine ring.
131.5 CHAr-C3', C5'Ortho to the bromine atom.
129.5 CHAr-C2', C6'Meta to the bromine atom.
120.0 QuaternaryAr-C4' (C-Br)Heavily shielded relative to typical aromatic carbons due to the "heavy atom effect" of Bromine.
48.5, 44.2 CH₂Piperidine C2, C6Deshielded aliphatic carbons adjacent to the N⁺ center.
38.5 CHPiperidine C3The (S)-chiral center; chemical shift is highly sensitive to the ring's conformational equilibrium.
29.5, 23.5 CH₂Piperidine C4, C5Distal aliphatic ring carbons.

Part 3: Mass Spectrometry (LC-MS / ESI+)

Mass spectrometry provides the ultimate confirmation of the molecular formula. We utilize Electrospray Ionization in positive mode (ESI+). Because the piperidine nitrogen is highly basic, it readily accepts a proton, making ESI+ exceptionally sensitive for this class of compounds[4].

The most critical diagnostic feature of this spectrum is the Bromine isotopic signature . Naturally occurring bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% to 49.31%). This creates a built-in, self-validating internal check: any mono-brominated compound must present a distinct doublet separated by 2 m/z units of equal intensity.

Table 3: LC-MS (ESI+) Fragmentation & Isotopic Peaks
m/z ValueIon TypeRelative AbundanceCausality / Structural Significance
240.0 [M(⁷⁹Br)+H]⁺~100%Protonated free base containing the lighter bromine isotope.
242.0 [M(⁸¹Br)+H]⁺~98%Protonated free base containing the heavier bromine isotope; validates mono-bromination.
223.0 [M-NH₃]⁺MinorLoss of ammonia from the piperidine ring during collision-induced dissociation (CID).
161.0 [M-Br]⁺MinorCleavage of the C-Br bond, leaving the phenylpiperidine cation.

(Note: The oxalate counterion is typically lost in positive mode, or can be observed independently in negative mode ESI- at m/z 89.0 [M-H]⁻).

Part 4: Fourier-Transform Infrared (FT-IR) Spectroscopy

To validate the salt formation without destroying the sample lattice, Attenuated Total Reflectance (ATR) FT-IR is utilized. Traditional KBr pellet preparation is avoided here because KBr is hygroscopic; absorbed water would mask the critical N-H stretching region. ATR allows for direct analysis of the crystalline powder.

Table 4: Key FT-IR (ATR) Vibrational Modes
Wavenumber (cm⁻¹)Peak Shape/IntensityVibrational ModeCausality / Structural Significance
3000 - 2500 Broad, StrongN-H⁺ StretchCharacteristic of amine salts. Extensive hydrogen bonding with the oxalate anion severely broadens this peak.
1720 - 1650 Sharp, StrongC=O StretchAsymmetric stretching of the oxalate carboxylate groups. The shift from typical carboxylic acids confirms the ionic salt bridge.
1490, 1450 Sharp, MediumC=C AromaticSkeletal vibrations of the para-disubstituted benzene ring.
820 Sharp, StrongC-H Out-of-PlaneHighly diagnostic bending mode for para-disubstituted benzenes.
~550 Sharp, WeakC-Br StretchHeavy halogen atom stretching occurs deep in the fingerprint/far-IR region.

Part 5: Self-Validating Experimental Protocols

To ensure absolute trustworthiness (E-E-A-T) in your analytical data, the following protocols incorporate mandatory system suitability and self-validation steps.

Protocol 1: Quantitative ¹H NMR Acquisition for Stereochemical Validation
  • Sample Preparation: Weigh exactly 10.0 mg of (S)-3-(4-Bromophenyl)piperidine oxalate. Dissolve entirely in 0.6 mL of DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters: Utilize a 400 MHz or 500 MHz NMR spectrometer. Select a standard 1D proton pulse sequence (zg30).

  • Causality of Relaxation Delay: Set the relaxation delay (D1) to a minimum of 10 seconds . Because the quaternary carbons (especially the oxalate C=O if running ¹³C) and the protonated amine exchange slowly, a long D1 ensures full longitudinal relaxation, making the integration strictly quantitative. Set Number of Scans (NS) to 16.

  • Self-Validation Check: Before interpreting the spectrum, verify the TMS peak is exactly at 0.00 ppm. Check the residual DMSO quintet at 2.50 ppm. Finally, integrate the aromatic region (4H) against the aliphatic piperidine region (9H). The integration ratio must be exactly 4.00 : 9.00 . Any deviation indicates free-base contamination or solvent trapping.

Protocol 2: High-Resolution LC-MS (ESI+) Isotopic Profiling
  • Sample Preparation: Prepare a 1 mg/mL stock solution in HPLC-grade Methanol. Dilute to a working concentration of 10 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid .

  • Causality of Additive: Formic acid is not merely a buffer; it acts as an aggressive proton source. It forces the equilibrium of the piperidine nitrogen entirely into the protonated state[M+H]⁺, exponentially increasing the signal-to-noise ratio in the ESI+ detector[4].

  • Instrument Parameters: Column: C18 (50 mm x 2.1 mm, 1.8 µm). Flow rate: 0.3 mL/min. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • Self-Validation (System Suitability): Inject a blank diluent prior to the sample. The baseline chromatogram must show zero peaks at m/z 240 or 242 to rule out column carryover. Upon sample injection, extract the mass spectrum at the main chromatographic peak. You must observe a doublet at m/z 240.0 and 242.0 with a relative abundance ratio of 1 : 0.98 . If this exact isotopic ratio is missing, the compound is not the brominated target.

Conclusion

The rigorous characterization of (S)-3-(4-Bromophenyl)piperidine oxalate requires a synthesized understanding of how its structural features—the basic piperidine ring, the heavy bromine atom, and the oxalate salt bridge—interact with electromagnetic radiation and ionization fields. By utilizing the orthogonal, self-validating protocols outlined above, drug development professionals can ensure the highest standards of API intermediate purity, directly safeguarding the downstream synthesis of critical therapeutics like Niraparib.

References

  • Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate Source: Eureka / Patsnap (Patent CN108409673A) URL:[Link][1]

  • Process for preparing intermediate of anti-tumor drug niraparib and an intermediate thereof Source: Google Patents (WO2019072237A1) URL:[2]

  • Inhibitors of activin receptor-like kinase Source: Google Patents (WO2017181117A1) URL:[3]

  • Deuterated (s)-2-(4-(piperidin-3-yl)phenyl)-2h-indazole-7-carboxamide Source: Google Patents (EP3606524A1) URL:[4]

Sources

Exploratory

Synthesis of (S)-3-(4-Bromophenyl)piperidine as a Chiral Building Block: A Technical Guide

Executive Summary The enantioselective synthesis of (S)-3-(4-Bromophenyl)piperidine is a critical inflection point in modern pharmaceutical manufacturing, primarily due to its role as the core chiral building block for p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantioselective synthesis of (S)-3-(4-Bromophenyl)piperidine is a critical inflection point in modern pharmaceutical manufacturing, primarily due to its role as the core chiral building block for poly(ADP-ribose) polymerase (PARP) inhibitors such as Niraparib[1]. The structural challenge lies in establishing the absolute configuration at the C3 position of the piperidine ring—a stereocenter that dictates the target API's binding affinity to the PARP enzyme. This whitepaper details the mechanistic causality, self-validating experimental protocols, and process optimization required to synthesize this molecule with >99% enantiomeric excess (ee).

Retrosynthetic Analysis & Strategic Causality

When designing the synthetic route for (S)-3-(4-Bromophenyl)piperidine[2], process chemists must weigh raw material cost against stereochemical control. Two primary pathways dominate the industrial landscape:

  • Classical Resolution Route: Utilizes N-Boc-3-piperidone as an achiral starting material, followed by Grignard addition, dehydration, reduction, and late-stage chiral resolution[3].

  • Biocatalytic Dynamic Kinetic Resolution (DKR): Employs engineered transaminases to directly convert a racemic ketone intermediate into the (S)-amine[4].

Causality in Reagent Selection: For highly scalable, robust manufacturing, the Classical Resolution Route is often preferred. The choice to protect the piperidone nitrogen with a tert-butyloxycarbonyl (Boc) group is not arbitrary; it prevents the highly basic Grignard reagent (p-bromophenylmagnesium bromide) from deprotonating the secondary amine, which would prematurely quench the reaction and plummet yields. Furthermore, for the resolution step, L-Dibenzoyltartaric acid (L-DBTA) is selected over standard L-tartaric acid. The bulky dibenzoyl moieties of L-DBTA create a rigid, sterically demanding crystal lattice that maximizes the solubility differential between the (S) and (R) diastereomeric salts, allowing for single-pass crystallization with exceptional diastereomeric excess (de).

Table 1: Comparative Analysis of Synthetic Pathways
ParameterClassical Resolution (Grignard + L-DBTA)Biocatalytic Transamination (DKR)
Key Reagents p-Br-PhMgBr, Silane/Pd-C, L-DBTAEngineered Transaminase, PLP
Overall Yield 40–45% (Limited by max 50% resolution yield)60–75%
Enantiomeric Excess >99.0% (Highly reliable via recrystallization)>98.0%
Scalability Excellent (Standard batch reactors)Medium (Requires tight pH/temp control)
Cost Profile Low (Inexpensive bulk reagents)High (Enzyme procurement/development)

Mandatory Visualization: Synthetic Workflow

Pathway N1 N-Boc-3-piperidone N2 Grignard Addition (p-Br-PhMgBr) N1->N2 N3 3-Hydroxy Intermediate N2->N3 N4 Dehydration & Reduction (Silane or H2/Pd-C) N3->N4 N5 Racemic 3-(4-Bromophenyl)piperidine N4->N5 N6 Chiral Resolution (L-Dibenzoyltartaric Acid) N5->N6 N7 (S)-3-(4-Bromophenyl)piperidine N6->N7 Selective Crystallization

Workflow for the asymmetric synthesis and resolution of (S)-3-(4-Bromophenyl)piperidine.

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . This means that failure at any specific node is immediately detectable via built-in In-Process Controls (IPCs), preventing the progression of compromised material.

Step 1: Grignard Addition & Intermediate Formation
  • Preparation: Charge a dry, nitrogen-purged reactor with N-Boc-3-piperidone (1.0 eq) and anhydrous THF. Cool the system to -10°C.

  • Addition: Dropwise add p-bromophenylmagnesium bromide (1.2 eq, 1M in THF) over 2 hours, maintaining the internal temperature below 0°C to prevent side reactions (e.g., enolization of the ketone).

  • Quench: Slowly quench with saturated aqueous NH₄Cl.

  • Self-Validation (IPC 1): Perform TLC (Hexane:EtOAc 3:1) and LC-MS. The disappearance of the ketone peak (m/z [M+H-tBu]+) and the appearance of the tertiary alcohol mass confirms successful nucleophilic attack. If unreacted ketone remains >2%, re-dose Grignard reagent.

Step 2: Dehydration and Reduction
  • Dehydration: Treat the isolated 3-hydroxy intermediate with an organic silicon reagent (e.g., triethylsilane) and trifluoroacetic acid (TFA) in dichloromethane[3]. This simultaneously dehydrates the tertiary alcohol and removes the Boc protecting group.

  • Reduction: The resulting alkene is subjected to catalytic hydrogenation (H₂, Pd/C) to yield racemic 3-(4-bromophenyl)piperidine.

  • Self-Validation (IPC 2): Real-time FTIR monitoring. The complete disappearance of the O-H stretch (~3400 cm⁻¹) and the alkene C=C stretch (~1650 cm⁻¹) validates the formation of the saturated piperidine ring.

Step 3: Chiral Resolution (The Critical Node)

The resolution of the racemate is governed by thermodynamic control.

  • Salt Formation: Dissolve racemic 3-(4-bromophenyl)piperidine (1.0 eq) and L-Dibenzoyltartaric acid (0.5–1.0 eq) in a solvent mixture of Ethanol/Ethyl Acetate (1:4 v/v).

  • Heating: Heat the slurry to reflux (approx. 75°C) until a completely clear solution is achieved. Causality: This erases thermal history and ensures no kinetic seeding occurs.

  • Controlled Cooling: Cool the reactor at a strict rate of 5°C/hour down to 20°C. Causality: Rapid cooling causes kinetic trapping and co-precipitation of the (R)-enantiomer. Slow cooling ensures thermodynamic selection of the less soluble (S)-amine·L-DBTA salt.

  • Isolation: Filter the precipitated crystals and wash with cold Ethyl Acetate.

  • Self-Validation (IPC 3): Dissolve 1 mg of the isolated salt in 1 mL of mobile phase, neutralize with a drop of diethylamine, and inject into a Chiral SFC (Supercritical Fluid Chromatography) system.

    • Pass Criteria: ee > 99.0%.

    • Fail Protocol: If ee < 99.0%, the batch is automatically flagged for a secondary re-slurry in pure Ethanol. The material cannot proceed to API coupling until the chiral threshold is validated.

Table 2: Optimization of Resolving Agents for (S)-3-(4-Bromophenyl)piperidine
Resolving AgentSolvent SystemDiastereomeric Excess (de %)Recovery Yield (%)
L-Tartaric AcidMethanol / Water75.2%35.0%
D-Camphorsulfonic AcidAcetone82.4%30.5%
L-Dibenzoyltartaric Acid Ethanol / Ethyl Acetate >98.5% 42.8%

Note: The theoretical maximum recovery yield for a classical resolution is 50%. A 42.8% yield represents an 85.6% efficiency of the available (S)-enantiomer.

Conclusion

The synthesis of (S)-3-(4-Bromophenyl)piperidine demands rigorous stereochemical control. By leveraging the steric bulk of L-DBTA in a thermodynamically controlled crystallization, process chemists can reliably isolate the (S)-enantiomer with the >99% ee required for oncology APIs. Implementing self-validating IPCs at the Grignard, reduction, and resolution stages ensures that the workflow is not only scientifically sound but robust enough for commercial-scale pharmaceutical manufacturing.

References

  • Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate. Patsnap (Eureka). Available at:[Link]

  • Biocatalytic transamination process (WO2014088984A1). Google Patents.
  • 3-(4-Bromophenyl)piperidine (CID 46835326). PubChem - NIH. Available at: [Link]

  • Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib (WO2019165981A1). Google Patents.

Sources

Foundational

In-silico modeling of (S)-3-(4-Bromophenyl)piperidine interactions

An In-Depth Technical Guide to the In-Silico Modeling of (S)-3-(4-Bromophenyl)piperidine Interactions Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast number of clinicall...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In-Silico Modeling of (S)-3-(4-Bromophenyl)piperidine Interactions

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast number of clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2] (S)-3-(4-Bromophenyl)piperidine is a key chiral intermediate in the synthesis of several pharmacologically active molecules, most notably Niraparib, a potent poly(ADP-ribose)polymerase (PARP) inhibitor used in cancer therapy.[3][4] Understanding the molecular interactions of this fragment is crucial for designing novel therapeutics with enhanced potency, selectivity, and safety profiles. This guide provides a comprehensive, in-depth walkthrough of the in-silico methodologies used to model the interactions of (S)-3-(4-Bromophenyl)piperidine with its biological targets. We will delve into the core principles and practical workflows of molecular docking, molecular dynamics simulations, and binding free energy calculations, offering field-proven insights into the causality behind each experimental choice.

Foundational Principles: The "Why" of In-Silico Modeling

In modern drug discovery, in-silico modeling is not merely a preliminary step but a foundational pillar that guides and refines experimental efforts. It allows us to build a predictive, atomic-level understanding of how a small molecule like (S)-3-(4-Bromophenyl)piperidine interacts with a biological macromolecule. This computational lens helps us to:

  • Predict Binding Affinity and Pose: Identify the most likely binding orientation of the ligand within the target's active site.[5][6]

  • Elucidate Interaction Dynamics: Move beyond a static picture to understand the stability and conformational changes of the ligand-receptor complex in a simulated physiological environment.[7][8]

  • Quantify Binding Strength: Calculate the binding free energy, a more rigorous measure of affinity that correlates more closely with experimental data.[9][10]

  • Guide Lead Optimization: Generate hypotheses for structural modifications that could improve binding, selectivity, or other drug-like properties.

This guide is structured to follow a logical progression, from initial, rapid screening methods to more computationally intensive and accurate analyses.

Workflow Part I: Molecular Docking – A First Look at Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] It is the workhorse of structure-based drug design for its speed and ability to screen large libraries of compounds.

Expertise in Action: The Rationale Behind the Workflow

The trustworthiness of a docking experiment hinges on meticulous preparation of both the receptor and the ligand. The goal is to create a computationally tractable model that is as biologically relevant as possible. The absence of a co-crystallized structure of (S)-3-(4-Bromophenyl)piperidine necessitates using a known target of its derivatives, such as PARP1 for Niraparib, to establish a validated modeling protocol.

Experimental Protocol: Molecular Docking of (S)-3-(4-Bromophenyl)piperidine with PARP1

Objective: To predict the binding mode and estimate the binding affinity of (S)-3-(4-Bromophenyl)piperidine within the active site of human PARP1.

Step 1: Receptor Preparation

  • Obtain Crystal Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use PDB ID: 4DCE, which represents human Anaplastic Lymphoma Kinase, another target for piperidine derivatives.[12]

  • Clean the Structure: Using molecular visualization software like UCSF Chimera or ChimeraX[13], remove all non-essential molecules, including water, co-solvents, ions, and any co-crystallized ligands. This step is critical to ensure the docking algorithm only considers the protein and our ligand of interest.

  • Add Hydrogens and Repair Structure: Add hydrogen atoms, which are typically absent in PDB files. Use tools within the software to repair any missing side chains or loops in the protein structure.

  • Assign Charges: Assign partial charges to the protein atoms (e.g., using the AMBER force field). This is essential for calculating electrostatic interactions.

  • Save the Prepared Receptor: Save the cleaned, repaired, and charged protein structure in a suitable format, such as .pdbqt for use with AutoDock.[14]

Step 2: Ligand Preparation

  • Obtain Ligand Structure: The 3D structure of (S)-3-(4-Bromophenyl)piperidine can be obtained from databases like PubChem (CID 46835326).[15]

  • Energy Minimization: Convert the 2D or 3D structure to a low-energy 3D conformation using a suitable force field (e.g., MMFF94). This relieves any steric clashes.[5]

  • Assign Charges and Torsion: Assign Gasteiger charges and define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand during the simulation.

  • Save the Prepared Ligand: Save the final ligand structure in the .pdbqt format.

Step 3: The Docking Simulation

  • Define the Grid Box: The grid box defines the search space for the docking algorithm.[14] It should be centered on the known active site of the target protein and large enough to accommodate the ligand in various orientations.

  • Run AutoGrid: This program pre-calculates grid maps for different atom types, which speeds up the subsequent docking calculation.[11]

  • Run AutoDock: The main docking program explores different poses of the ligand within the grid box using algorithms like the Lamarckian Genetic Algorithm.[11] It generates a set of possible binding poses ranked by a scoring function.

Step 4: Results Analysis

  • Examine the Docking Log File (.dlg): This file contains the results, including the binding energy (in kcal/mol) and Root Mean Square Deviation (RMSD) for different clusters of poses.

  • Visualize the Top Poses: Load the receptor and the top-ranked ligand poses into a molecular viewer. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

Visualizing the Docking Workflow

G Figure 1: Molecular Docking Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase PDB 1. Obtain Target Structure (e.g., PDB: 4DCE) Clean 3. Clean Receptor (Remove Water, Ions) PDB->Clean Ligand 2. Obtain Ligand Structure (PubChem CID: 46835326) PrepLigand 4. Prepare Ligand (Energy Minimization, Charges) Ligand->PrepLigand Grid 5. Define Grid Box (Active Site) Clean->Grid PrepLigand->Grid Dock 6. Run Docking (AutoDock) Grid->Dock Analyze 7. Analyze Poses (Binding Energy, Interactions) Dock->Analyze Hypothesis 8. Generate Hypothesis (Structure-Activity Relationship) Analyze->Hypothesis

Caption: A streamlined workflow for molecular docking studies.

Workflow Part II: Molecular Dynamics (MD) – Capturing the Motion

While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a much richer and more realistic view of the protein-ligand complex.[16]

Expertise in Action: Why MD is a Self-Validating System

An MD simulation's validity comes from observing whether the system reaches a stable equilibrium. If the docked ligand is unstable and quickly dissociates from the binding pocket during the simulation, it suggests the initial docking pose may have been incorrect or the binding is weak. Conversely, a stable trajectory where key interactions are maintained validates the docking result and provides a strong foundation for further analysis.

Experimental Protocol: MD Simulation of the PARP1-(S)-3-(4-Bromophenyl)piperidine Complex

Objective: To assess the stability of the docked complex and characterize its dynamic behavior in a simulated aqueous environment.

Step 1: System Setup

  • Starting Structure: Use the top-ranked pose from the molecular docking experiment as the initial coordinates for the complex.

  • Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS). The choice depends on the molecule type; for biomolecules, AMBER and CHARMM are widely used.[16]

  • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment.

  • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system, mimicking physiological salt concentrations.

Step 2: Simulation Stages

  • Energy Minimization: Perform a series of energy minimization steps to remove any steric clashes or unfavorable geometries introduced during the setup phase.[16]

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then adjust the pressure to the target pressure (e.g., 1 atm). This is typically done in two phases:

    • NVT Ensemble: Constant Number of particles, Volume, and Temperature.

    • NPT Ensemble: Constant Number of particles, Pressure, and Temperature. This equilibration phase allows the solvent molecules to relax around the solute and ensures the system reaches a stable state.[16]

  • Production Run: Once equilibrated, run the simulation for an extended period (e.g., 100 nanoseconds or more) to collect data for analysis.[7][17]

Step 3: Trajectory Analysis

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, plateauing RMSD curve indicates the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible and rigid regions of the protein upon ligand binding.

  • Interaction Analysis: Monitor the persistence of key interactions (e.g., hydrogen bonds) identified during docking throughout the simulation.

Visualizing the MD Simulation Workflow

G Figure 2: Molecular Dynamics Simulation Workflow Start 1. Start with Docked Complex Solvate 2. Solvate and Add Ions Start->Solvate Minimize 3. Energy Minimization Solvate->Minimize Equilibrate 4. NVT/NPT Equilibration Minimize->Equilibrate Production 5. Production MD Run (e.g., 100 ns) Equilibrate->Production Analyze 6. Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analyze

Caption: Key stages of a molecular dynamics simulation.

Workflow Part III: Binding Free Energy Calculation – The Gold Standard

While docking scores provide a rapid estimate of affinity, and MD simulations assess stability, binding free energy calculations offer a more theoretically rigorous and accurate quantification of binding strength.

Expertise in Action: Choosing the Right Method

There is a trade-off between computational cost and accuracy.[18] End-point methods like MM/PBSA and MM/GBSA offer a good balance, using snapshots from an MD trajectory to calculate the binding free energy. Alchemical methods like Free Energy Perturbation (FEP) are more accurate but significantly more demanding.[10] For many drug discovery projects, MM/PBSA provides valuable insights without prohibitive computational expense.

Experimental Protocol: MM/PBSA Calculation

Objective: To calculate the absolute binding free energy of the protein-ligand complex.

Step 1: Trajectory Sampling

  • Use the trajectory generated from the production MD run.

  • Extract snapshots at regular intervals (e.g., every 100 picoseconds) from a stable portion of the trajectory.

Step 2: Energy Calculations For each snapshot, calculate the free energy for the complex, the receptor, and the ligand individually. The binding free energy (ΔG_bind) is then calculated using the following equation:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each free energy term (G) is composed of:

  • ΔE_MM: Molecular mechanics energy (van der Waals + electrostatic).

  • ΔG_solv: Solvation free energy, which is further divided into:

    • ΔG_polar: Polar contribution, calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

    • ΔG_nonpolar: Non-polar contribution, typically estimated from the solvent-accessible surface area (SASA).

  • -TΔS: Conformational entropy changes, which can be estimated but are often omitted due to high computational cost and potential for large errors.

Data Presentation: Binding Free Energy Components
Energy ComponentDescriptionTypical Contribution
ΔE_vdW Van der Waals energyFavorable
ΔE_elec Electrostatic energy in the gas phaseFavorable
ΔG_polar Polar solvation energy (desolvation penalty)Unfavorable
ΔG_nonpolar Non-polar solvation energy (hydrophobic effect)Favorable
ΔG_bind (MM/PBSA) Sum of the above components Overall Affinity

Conclusion: Synthesizing a Coherent Narrative

The in-silico modeling of (S)-3-(4-Bromophenyl)piperidine is a multi-faceted process that builds a progressively more detailed and accurate picture of its molecular interactions. We begin with the broad strokes of molecular docking to identify potential binding modes, then use the magnifying glass of molecular dynamics to observe the complex in motion and validate its stability. Finally, we apply the precision of binding free energy calculations to quantify the strength of this interaction. Each step informs and validates the last, creating a robust, self-consistent model that can confidently guide the synthesis and experimental testing of new, more effective piperidine-based therapeutics.[19]

References

  • Vertex AI Search. (n.d.). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5.
  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023, July 25). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis.
  • Nesabi, A., Kalayan, J., Al-Rawashdeh, S., Ghattas, M. A., & Bryce, R. A. (2024, March 12). Molecular dynamics simulations as a guide for modulating small molecule aggregation.
  • Nesabi, A., Kalayan, J., Al-Rawashdeh, S., Ghattas, M. A., & Bryce, R. A. (2024, December 15). Molecular dynamics simulations as a guide for modulating small molecule aggregation.
  • Liu, S., Li, Y., Wang, J., Rui, X., Tian, H., Li, C., & Guo, C. (2022, July 1). In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Bentham Science Publishers.
  • Nesabi, A., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Journal of Computer-Aided Molecular Design.
  • Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents.
  • PubMed. (2012, September 15). In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors.
  • Enamine. (n.d.). Analogues of Piperidine for Drug Design.
  • PMC. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • RSC Publishing. (n.d.). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model.
  • Gapsys, V., Michielssens, S., Peters, J. H., de Groot, B. L., & Leonov, H. (2015). Calculation of binding free energies. Methods in Molecular Biology, 1215, 173-209.
  • ChemScene. (n.d.). 1335523-82-4 | (S)-3-(4-Bromophenyl)piperidine.
  • ACS Publications. (2022, August 16). Accurate Binding Free Energy Method from End-State MD Simulations.
  • Arabian Journal of Chemistry. (2024, April 22). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis.
  • MDPI. (2024, January 4). Binding Free Energy Calculation Based on the Fragment Molecular Orbital Method and Its Application in Designing Novel SHP-2 Allosteric Inhibitors.
  • Thieme Connect. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
  • Benchchem. (n.d.). A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery.
  • Creative Proteomics. (n.d.). Step-by-Step Tutorial: How to Do a Molecular Dynamics Simulation.
  • Ron Levy Group. (n.d.). Lecture 10: Absolute/Relative Binding Free Energy.
  • NextSDS. (n.d.). Piperidine, 3-(4-broMophenyl)-, hydrochloride — Chemical Substance Information.
  • Benchchem. (n.d.). Molecular Docking Studies of 3-(Piperidin-4-yl)indolin-2-one: A Technical Guide.
  • PubChem. (n.d.). 3-(4-Bromophenyl)piperidine. National Institutes of Health.
  • Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial. YouTube.
  • Qingmu Pharmaceutical. (n.d.). (S)-3-(4-Bromophenyl)piperidine Manufacturer and Supplier.
  • SciSpace. (2012, April 5). Application of Molecular Dynamics Simulation to Small Systems.
  • IntechOpen. (2022, September 2). Molecular Docking: Metamorphosis in Drug Discovery.
  • SciSpace. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists.
  • chemBlink. (n.d.). (3S)-3-(4-Bromophenyl)piperidine [CAS# 1335523-82-4].
  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
  • PubMed. (2019, August 8). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design.
  • Journal of the American Chemical Society. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

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Exploratory

(S)-3-(4-Bromophenyl)piperidine Oxalate in Novel Drug Discovery: A Comprehensive Technical Guide

Executive Summary As modern drug discovery pivots toward increasingly complex, stereochemically pure architectures, the demand for versatile chiral building blocks has surged. (S)-3-(4-Bromophenyl)piperidine oxalate stan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward increasingly complex, stereochemically pure architectures, the demand for versatile chiral building blocks has surged. (S)-3-(4-Bromophenyl)piperidine oxalate stands out as a highly privileged scaffold. Featuring a basic piperidine pharmacophore, a precisely oriented (S)-chiral center, and a reactive 4-bromophenyl handle, this molecule is the linchpin in synthesizing breakthrough therapeutics, most notably the PARP inhibitor Niraparib 1.

In this technical guide, we will deconstruct the chemical utility of this intermediate, explore its mechanistic role in target-oriented synthesis, and provide self-validating experimental protocols to ensure high-fidelity functionalization in your laboratory.

Structural & Chemical Profiling

To leverage a building block effectively, one must understand the causality behind its structural presentation.

Why the Oxalate Salt? In its free base form, 3-(4-bromophenyl)piperidine is a viscous oil that is highly susceptible to atmospheric oxidation and degradation. By reacting the free base with oxalic acid, we generate the oxalate salt—a highly crystalline, thermodynamically stable solid 2. This simple transformation prevents oxidative degradation, drastically improves shelf-life, and facilitates accurate stoichiometric weighing during high-throughput screening.

Table 1: Physicochemical Properties of the Scaffold

PropertyValue (Free Base)Value (Oxalate Salt)Significance
Molecular Weight 240.14 g/mol ~330.17 g/mol Optimal low-MW fragment for lead elaboration.
Formula C11H14BrNC13H16BrNO4Bromine provides a cross-coupling handle.
XLogP3 2.7N/AFavorable lipophilicity for CNS penetration.
Topological Polar Surface Area 12 ŲN/AExcellent membrane permeability profile.

Data summarized and adapted from PubChem standards 3.

Key Therapeutic Applications & Case Studies

The 3-arylpiperidine core is a "privileged structure" capable of addressing diverse biological targets.

Case Study 1: PARP Inhibitors (Niraparib)

(S)-3-(4-Bromophenyl)piperidine is the critical chiral intermediate for Niraparib, an oral poly(ADP-ribose) polymerase (PARP) inhibitor efficacious in BRCA-mutant ovarian cancers 4. The (S)-enantiomer is not arbitrary; stereochemistry dictates the 3D spatial orientation of the molecule. The (S)-configuration perfectly aligns the aryl group within the hydrophobic pocket of the PARP1 catalytic domain, maximizing binding affinity while the (R)-enantiomer causes steric clashes.

PARP_Inhibition SSB Single-Strand DNA Break PARP PARP1/2 Recruitment SSB->PARP Niraparib Niraparib Binding (via 3-arylpiperidine core) PARP->Niraparib Inhibits catalytic activity Trap PARP Trapping on DNA Niraparib->Trap Induces DSB Double-Strand Break (Replication Fork Collapse) Trap->DSB Apoptosis Synthetic Lethality (in BRCA-mutant cells) DSB->Apoptosis

Logical relationship of PARP inhibition via 3-arylpiperidine derivatives.

Case Study 2: Oxidosqualene Cyclase (OSC) Inhibitors

Beyond oncology, 3-arylpiperidines act as steroidomimetic rings. They are designed to mimic the high-energy carbocationic intermediates (HEI) in the OSC-mediated cholesterol biosynthesis cascade. The protonatable amino group of the piperidine mimics the pro-C4 and pro-C20 HEIs, effectively inhibiting the enzyme and lowering total cholesterol biosynthesis 5.

Case Study 3: Bacterial Efflux Pump Inhibitors

Antimicrobial resistance is frequently driven by multidrug efflux pumps. 3-Arylpiperidines have been identified as potent efflux pump inhibitors (EPIs). By inhibiting the AcrAB-TolC pump in E. coli and MDR pumps in S. aureus, these derivatives restore susceptibility to existing antibiotics like linezolid by enhancing their intracellular accumulation 67.

Experimental Protocols & Methodologies

To utilize the 4-bromophenyl handle for cross-coupling, the secondary amine of the piperidine must first be passivated. If left unprotected, the nucleophilic nitrogen will coordinate with Palladium catalysts (poisoning them) or undergo competitive N-arylation. We use tert-butyloxycarbonyl (Boc) protection because its steric bulk and electron-withdrawing nature effectively neutralize the amine's nucleophilicity.

Protocol 1: Free-Basing and N-Boc Protection

Objective: Convert the oxalate salt to a Boc-protected free base for downstream coupling.

  • Biphasic Suspension: Suspend 1.0 eq of (S)-3-(4-Bromophenyl)piperidine oxalate in a 1:1 mixture of Dichloromethane (DCM) and 1M aqueous NaOH. Causality: The NaOH neutralizes the oxalic acid, driving the hydrophobic free base entirely into the organic DCM layer.

  • Protection: Add 1.2 eq of Di-tert-butyl dicarbonate (Boc₂O) dropwise to the organic phase at 0°C. Stir at room temperature for 4 hours.

  • Self-Validation System (TLC): Monitor the reaction via Thin Layer Chromatography using a Ninhydrin stain. The starting material (secondary amine) will stain a vibrant pink/purple. The Boc-protected product lacks a free amine and will not stain. The complete disappearance of the pink spot validates 100% conversion.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Elaborate the 4-bromophenyl ring via C-C bond formation.

  • Reaction Assembly: In a Schlenk flask, combine the Boc-protected intermediate (1.0 eq), an arylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq) in a 4:1 Dioxane/H₂O solvent system.

  • Critical Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) state, killing the catalytic cycle.

  • Self-Validation System (Visual Monitoring): Heat to 90°C. A successful, oxygen-free reaction will maintain a homogenous red/orange hue. If the solution turns black with visible particulate precipitation, this is "Pd black"—indicating a compromised inert atmosphere and catalyst death.

Experimental_Workflow A (S)-3-(4-Bromophenyl) piperidine oxalate B Free-Basing (NaOH) A->B C N-Boc Protection (Boc2O) B->C Ninhydrin Validation D Suzuki Coupling (Pd Catalyst) C->D Degassing Critical E Product Isolation (Chromatography) D->E LC-MS Verification

Step-by-step experimental workflow for functionalizing the piperidine core.

Data Presentation: Optimization of Coupling

To maximize the elaboration of the 3-arylpiperidine core, reaction conditions must be heavily optimized. Table 2 summarizes representative quantitative data demonstrating how solvent and base selection influence both the chemical yield and the preservation of the delicate (S)-enantiomeric excess (ee).

Table 2: Optimization of Suzuki Coupling Conditions (Representative Data)

Catalyst SystemBaseSolvent SystemTemp (°C)Isolated Yield (%)Enantiomeric Excess (ee %)
Pd(PPh₃)₄Na₂CO₃Toluene / H₂O10068%98.5%
Pd(OAc)₂ / SPhosK₃PO₄Toluene10074%97.0%
Pd(dppf)Cl₂ K₂CO₃ Dioxane / H₂O 90 92% >99.0%
Pd₂dba₃ / XPhosCs₂CO₃DMF11081%94.2% (Partial Racemization)

Note: High temperatures in polar aprotic solvents (like DMF) with strong bases (Cs₂CO₃) can lead to trace racemization at the chiral center. The Dioxane/H₂O system provides the optimal balance of solubility and stereochemical preservation.

Conclusion

(S)-3-(4-Bromophenyl)piperidine oxalate is far more than a simple reagent; it is a gateway to vast regions of therapeutically relevant chemical space. By understanding the causality behind its salt form, protecting group chemistry, and stereochemical requirements, drug development professionals can reliably deploy this scaffold to synthesize next-generation PARP inhibitors, OSC modulators, and antibiotic potentiators.

References

  • PubChem Compound Summary for CID 46835326, 3-(4-Bromophenyl)
  • Arylpiperidines as a new class of oxidosqualene cyclase inhibitors PubMed - NIH
  • 3-Arylpiperidines as Potentiators of Existing Antibacterial Agents ResearchG
  • Efflux pump inhibitors for bacterial pathogens:
  • tert-butyl (S)-3-(4-bromophenyl)
  • (S)-3-(4-Bromophenyl)piperidine Manufacturer and Supplier Qingmu Pharmaceutical
  • Preparation method of (S)-3-(4-bromophenyl)

Sources

Foundational

Exploring the therapeutic potential of (S)-3-(4-Bromophenyl)piperidine analogs

An In-Depth Technical Guide to the Therapeutic Potential of (S)-3-(4-Bromophenyl)piperidine Analogs Executive Summary: The Scaffold of Synthetic Lethality The compound (S)-3-(4-Bromophenyl)piperidine (often utilized in i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Therapeutic Potential of (S)-3-(4-Bromophenyl)piperidine Analogs

Executive Summary: The Scaffold of Synthetic Lethality

The compound (S)-3-(4-Bromophenyl)piperidine (often utilized in its protected form, tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate) is a critical chiral intermediate in the synthesis of Niraparib, a highly potent poly(ADP-ribose) polymerase (PARP) inhibitor[1]. PARP inhibitors have fundamentally transformed the oncological landscape, particularly for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, and primary peritoneal cancers[2].

The therapeutic exploration of (S)-3-(4-Bromophenyl)piperidine analogs represents a fertile ground for next-generation drug development. While current PARP inhibitors demonstrate profound efficacy in tumors with homologous recombination deficiencies (HRD), such as those harboring BRCA1/2 mutations[3], challenges such as acquired resistance, hematological toxicities (e.g., thrombocytopenia), and limited efficacy in BRCA wild-type tumors persist[4]. By systematically modifying the 3-arylpiperidine scaffold, researchers can fine-tune pharmacokinetic profiles, enhance PARP trapping efficiency, and potentially unlock new therapeutic indications.

Mechanistic Grounding: Catalytic Inhibition vs. PARP Trapping

The efficacy of (S)-3-(4-Bromophenyl)piperidine-derived therapeutics is rooted in a dual mechanism of action: catalytic inhibition and PARP trapping[4].

PARP-1 and PARP-2 enzymes act as cellular first responders, detecting single-strand DNA breaks (SSBs) and synthesizing poly(ADP-ribose) chains to recruit repair proteins[5]. Analogs built upon the (S)-3-(4-Bromophenyl)piperidine backbone compete with NAD+ at the enzyme's catalytic domain. However, catalytic inhibition alone is insufficient for robust cytotoxicity. The true therapeutic power lies in PARP trapping —the stabilization of the PARP enzyme at the site of DNA damage[6].

When the replication fork collides with these trapped PARP-DNA complexes, SSBs degenerate into highly toxic double-strand breaks (DSBs)[3]. In normal cells, homologous recombination (HR) flawlessly repairs these DSBs. In HR-deficient cells (BRCA-mutant), the cell is forced to rely on error-prone pathways like Non-Homologous End Joining (NHEJ), leading to genomic instability and apoptosis—a phenomenon known as synthetic lethality [3].

G Analog (S)-3-(4-Bromophenyl)piperidine Analog (PARP Inhibitor) PARP PARP1/2 Enzyme (DNA Repair) Analog->PARP Inhibits & Traps SSB Single-Strand Breaks (SSBs) Accumulation PARP->SSB Prevents Repair Replication DNA Replication SSB->Replication DSB Double-Strand Breaks (DSBs) Replication->DSB BRCA_WT BRCA Wild-Type Cell (HR Intact) DSB->BRCA_WT Processed by BRCA_MUT BRCA Mutant Cell (HR Deficient) DSB->BRCA_MUT Processed by Repair DNA Repair & Survival BRCA_WT->Repair Homologous Recombination Apoptosis Synthetic Lethality (Apoptosis) BRCA_MUT->Apoptosis NHEJ / Error-Prone Repair

Figure 1: Mechanism of synthetic lethality induced by PARP inhibition in HR-deficient cells.

Chemical Space and Rational Analog Design

The stereochemistry of the (S)-enantiomer is non-negotiable; the precise spatial orientation of the piperidine ring dictates the vector of the attached pharmacophore into the nicotinamide-binding pocket of PARP. The 4-bromophenyl moiety serves as an ideal synthetic handle.

Strategic modifications include:

  • Cross-Coupling at the 4-Bromo Position: Utilizing Suzuki-Miyaura or Buchwald-Hartwig amination to replace the bromine with diverse heterocyclic bioisosteres (e.g., replacing the indazole ring of Niraparib to alter hydrogen bonding networks).

  • Piperidine Ring Substitutions: Introducing fluorine atoms or methyl groups on the piperidine ring to modulate basicity (pKa), thereby fine-tuning the volume of distribution and crossing of the blood-brain barrier for brain metastases.

Self-Validating Experimental Protocols

Protocol 1: Asymmetric Synthesis of the Scaffold

To ensure the biological readouts are entirely attributable to the correct stereoisomer, the synthesis must be stereocontrolled and self-validating.

  • Nucleophilic Substitution: React ethyl p-bromophenylacetate with N-Boc-3-aminopropyl bromide under alkaline conditions (e.g., NaH in DMSO)[7]. Causality: This establishes the linear carbon framework while the N-Boc group prevents unwanted polymerization or side reactions at the amine.

  • Cyclization: Induce base-catalyzed cyclization to form the racemic 3-(4-bromophenyl)piperidine core[7].

  • Chiral Resolution (The Validation Step): Utilize a chiral resolving agent (e.g., D-tartaric acid derivatives) to isolate the (S)-enantiomer[7].

  • Self-Validation: Subject the product to Chiral HPLC. The system is validated only if the enantiomeric excess (ee) is >99%. An ee <99% triggers a mandatory recrystallization step, ensuring downstream biological assays are not confounded by the inactive (R)-enantiomer.

Protocol 2: Chromatin-Bound PARP Trapping Assay

Because catalytic inhibition does not equal trapping, this assay physically separates trapped PARP from free PARP.

  • Cell Treatment: Expose BRCA-mutant cells to the synthesized analog, a vehicle control, and a reference compound (Niraparib) for 4 hours.

  • Fractionation: Lyse cells using a mild detergent buffer (e.g., 0.1% Triton X-100) to extract soluble proteins. Centrifuge to pellet the insoluble chromatin fraction.

  • Chromatin Digestion: Resuspend the pellet in a buffer containing micrococcal nuclease to release chromatin-bound PARP.

  • Quantification: Analyze both fractions via Western Blot using anti-PARP1 antibodies.

  • Self-Validation: The assay validates itself through the reference controls. If the vehicle control shows PARP in the chromatin fraction, the fractionation failed (incomplete lysis). If Niraparib fails to show a >10-fold shift of PARP from the soluble to the chromatin fraction, the nuclease digestion failed.

G Design Rational Design (S)-Piperidine Scaffold Synth Chemical Synthesis & Chiral Resolution Design->Synth InVitro In Vitro Validation (PARP1/2 IC50) Synth->InVitro InVitro->Design SAR Feedback CellAssay Cellular Assays (BRCA Mut vs WT) InVitro->CellAssay Lead Lead Optimization & PK/PD Profiling CellAssay->Lead

Figure 2: Iterative workflow for the synthesis and validation of novel PARP inhibitor analogs.

Quantitative Data Presentation: SAR Interpretation

To evaluate the therapeutic potential of new analogs, quantitative metrics must bridge biochemical target engagement with cellular synthetic lethality. The table below illustrates a standardized data matrix used to evaluate (S)-3-(4-Bromophenyl)piperidine analogs against the Niraparib reference.

CompoundStructural ModificationPARP1 IC50 (nM)PARP Trapping (Fold over control)BRCA-Mutant IC50 (nM)BRCA-WT IC50 (nM)
Niraparib (Ref) N/A3.815.218>2000
Analog A 4-Fluoro substitution12.58.485>5000
Analog B N-Methylation of Piperidine>10001.1>5000>5000
Analog C Indazole bioisostere2.122.591500

Data Interpretation: Analog B demonstrates that the secondary amine of the piperidine ring is absolutely critical for hydrogen bonding within the PARP catalytic site; methylation abolishes both inhibition and trapping. Analog C shows enhanced trapping efficiency, translating directly to superior synthetic lethality (lower IC50) in BRCA-mutant cells while maintaining a wide therapeutic window against wild-type cells.

Conclusion

The (S)-3-(4-Bromophenyl)piperidine scaffold is far more than a mere chemical intermediate; it is the structural cornerstone of modern synthetic lethality in oncology. By rigorously applying self-validating synthetic and biochemical workflows, researchers can leverage this scaffold to design next-generation analogs that overcome current clinical limitations, expanding the horizon of targeted cancer therapies.

References

  • Zejula (Niraparib) First PARP Inhibitor Approved for Maintenance Treatment of Recurrent Ovarian, Fallopian Tube, or Primary Peritoneal Cancer Source: jhoponline.com URL:2

  • Niraparib Tosylate Monohydrate Source: massivebio.com URL:3

  • Mechanism of Action | ZEJULA (niraparib) for HCPs Source: zejulahcp.com URL:5

  • The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities Source: nih.gov URL:4

  • Niraparib (PARP inhibitor) Source: zailaboratory.com URL:6

  • Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate Source: patsnap.com URL:7

  • tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate | 1476776-55-2 Source: chemicalbook.com URL:1

Sources

Exploratory

The Stereochemical Imperative: Chirality and the Biological Activity of 3-Phenylpiperidines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a paramount consideration in modern d...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a paramount consideration in modern drug discovery and development. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles due to their specific interactions with the inherently chiral environment of biological systems.[1][2] The 3-phenylpiperidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents.[3] The introduction of a stereocenter at the C3 position of the piperidine ring imparts chirality, making the stereoselective synthesis and evaluation of individual enantiomers a critical step in developing safe and effective therapeutics. This guide provides an in-depth exploration of the role of chirality in the biological activity of 3-phenylpiperidines, covering stereoselective synthesis, analytical methodologies for chiral discrimination, and the pharmacological divergence of enantiomers, grounded in authoritative examples from the scientific literature.

The Foundational Role of Chirality in Pharmacology

Chirality is a fundamental property of asymmetry, and its importance in pharmacology cannot be overstated. Biological systems, composed of chiral building blocks like L-amino acids and D-sugars, create chiral environments such as enzyme active sites and receptor binding pockets.[4][5] Consequently, the two enantiomers of a chiral drug can interact with these biological targets differently, leading to distinct physiological responses.[5][6]

One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while its counterpart, the distomer, could be inactive, less active, or even contribute to undesirable or toxic effects.[4] The tragic case of thalidomide, where the (R)-enantiomer provided sedative effects while the (S)-enantiomer was a potent teratogen, serves as a stark reminder of this principle.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) now have stringent guidelines requiring the characterization of individual stereoisomers in chiral drug candidates, emphasizing the need for enantiomerically pure compounds.[4]

The 3-phenylpiperidine structure is a versatile scaffold found in drugs targeting a wide array of biological systems, including dopamine, sigma, and neurokinin receptors, as well as opioid analgesics.[3][7] The stereocenter at the C3 position dictates the spatial orientation of the phenyl group relative to the piperidine ring, profoundly influencing how these molecules fit into their respective binding sites.

Visualizing Chirality in 3-Phenylpiperidine

The two enantiomers of 3-phenylpiperidine, (R)-3-phenylpiperidine and (S)-3-phenylpiperidine, are mirror images and cannot be superimposed on one another.

Caption: (R) and (S) enantiomers of 3-phenylpiperidine.

Stereoselective Synthesis: Accessing Enantiopure 3-Phenylpiperidines

The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated synthetic strategies. For 3-phenylpiperidines, two primary approaches dominate: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution

This classical method involves preparing a racemic mixture of the 3-phenylpiperidine derivative and then separating the enantiomers using a chiral resolving agent. Diastereomeric salts are formed by reacting the racemic amine with a chiral acid, such as tartaric acid. These diastereomeric salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

Protocol: Chiral Resolution of (±)-3-Phenylpiperidine using L-Tartaric Acid [3]

  • Salt Formation: Dissolve racemic 3-phenylpiperidine in a suitable solvent mixture (e.g., isopropanol/methanol).

  • Add Resolving Agent: Add a solution of L-tartaric acid to the mixture. The (S)-enantiomer will preferentially form a less soluble diastereomeric salt.

  • Crystallization: Cool the solution (e.g., to -20 °C) for an extended period (2-7 days) to allow the diastereomeric salt to crystallize.

  • Isolation: Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric excess.

  • Liberation of Free Base: Treat the isolated salt with a base (e.g., NaOH) to neutralize the tartaric acid and extract the enantiomerically enriched (S)-3-phenylpiperidine with an organic solvent.

  • Purity Assessment: Determine the enantiomeric excess (ee) of the final product using chiral HPLC. A typical yield for this process is around 30% with >95% ee.[3]

Asymmetric Synthesis

Modern synthetic chemistry increasingly favors asymmetric synthesis, which creates the desired enantiomer directly using chiral catalysts or auxiliaries. This approach is often more efficient and atom-economical than resolution. A notable recent development is the rhodium-catalyzed asymmetric reductive Heck reaction.[8][9][10]

Workflow: Rh-Catalyzed Asymmetric Synthesis of 3-Arylpiperidines [8][10]

This method provides a highly regio- and enantioselective route to 3-substituted piperidines from readily available starting materials.

Sources

Protocols & Analytical Methods

Method

Application Note: Chiral Synthesis and Resolution Protocols for (S)-3-(4-Bromophenyl)piperidine

Introduction & Strategic Overview (S)-3-(4-Bromophenyl)piperidine is a highly valuable chiral building block, serving as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

(S)-3-(4-Bromophenyl)piperidine is a highly valuable chiral building block, serving as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the PARP inhibitor Niraparib. The spatial orientation of the chiral center at the C3 position of the piperidine ring is absolute; it dictates the target-binding affinity and pharmacological efficacy of the final drug molecule.

This application note details a robust, scalable experimental protocol for the synthesis of the racemic piperidine core, followed by classical diastereomeric salt resolution. By understanding the mechanistic causality behind reagent selection, researchers can ensure high-fidelity reproduction of this workflow. We also provide a comparative baseline against modern biocatalytic Dynamic Kinetic Resolution (DKR) methods.

Mechanistic Causality & Reaction Design

Construction of the Piperidine Core

The synthesis begins with the α -alkylation of ethyl 4-bromophenylacetate using N-Boc-3-aminopropyl bromide.

  • Causality of Reagent Choice : Sodium hydride (NaH) in anhydrous dimethyl sulfoxide (DMSO) is employed to quantitatively generate the enolate. DMSO, a polar aprotic solvent, minimizes ion-pairing, thereby maximizing the nucleophilicity of the enolate for the subsequent SN​2 displacement.

  • Reduction Strategy : Borane-tetrahydrofuran ( BH3​⋅THF ) complex is specifically chosen to reduce the intermediate lactam to the amine. Unlike catalytic hydrogenation (e.g., Pd/C with H2​ ), BH3​ selectively reduces the lactam carbonyl without triggering the hydrodehalogenation of the aryl bromide—a critical preservation step for downstream cross-coupling reactions.

Chiral Resolution Strategy

While biocatalytic transamination (DKR) is an elegant, high-yield modern approach, classical resolution remains the industrial workhorse due to its accessibility. The racemic 3-(4-bromophenyl)piperidine is resolved using L-dibenzoyltartaric acid (L-DBTA) in methanol. The causality relies on the differential solubility product ( Ksp​ ) of the resulting diastereomeric salts. The (S)-enantiomer selectively crystallizes as the L-DBTA salt from methanol, allowing for high enantiomeric excess (>99% ee) .

Experimental Protocols

Protocol 1: Synthesis of Racemic 3-(4-Bromophenyl)piperidine

Note: This protocol is a self-validating system. The completion of the reduction step is validated by the physical transition of the intermediate and distinct spectroscopic markers.

  • Enolate Formation & Alkylation :

    • Dissolve ethyl 4-bromophenylacetate (1.0 eq, ~4.9 mmol) in anhydrous DMSO (0.6 M).

    • Add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise at 20–25 °C. Stir for 15 minutes until H2​ gas evolution completely ceases (Visual Validation).

  • Coupling & Cyclization :

    • Dropwise add a solution of N-Boc-3-aminopropyl bromide (0.95 eq) in DMSO. Elevate the temperature to 50 °C and stir for 45 minutes.

    • Dilute with ethyl acetate, wash with water, and concentrate. Dissolve the residue in ethyl acetate and add concentrated HCl (2 mL per gram of intermediate). Stir at room temperature for 30 minutes to remove the Boc group, which prompts spontaneous intramolecular cyclization to the lactam.

  • Reduction :

    • Isolate the lactam and dissolve in anhydrous THF (0.2 M). Cool to 0 °C.

    • Slowly add BH3​⋅THF (1.0 M in THF, 2.2 eq). Warm to room temperature and stir for 12 hours.

  • Quenching & Workup :

    • Critical Step: Carefully quench with dilute HCl and reflux for 1.5 hours to break the stable amine-borane complex.

    • Adjust to pH 7-8 using NaOH. Extract with dichloromethane (3x). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate to yield racemic 3-(4-bromophenyl)piperidine.

Protocol 2: Chiral Resolution to (S)-3-(4-Bromophenyl)piperidine
  • Diastereomeric Salt Formation :

    • Dissolve racemic 3-(4-bromophenyl)piperidine (1.0 eq) in methanol (10 volumes). Heat the solution to 50 °C to ensure complete dissolution.

  • Resolving Agent Addition :

    • Slowly add a pre-warmed solution of L-dibenzoyltartaric acid (L-DBTA) (0.5 to 1.0 eq) in methanol.

  • Selective Crystallization :

    • Allow the solution to cool to room temperature slowly over 4–6 hours without agitation. The (S)-3-(4-bromophenyl)piperidine L-DBTA salt will selectively precipitate.

    • Self-Validation Checkpoint: Analyze the mother liquor via Chiral HPLC. A highly enriched (R)-enantiomer in the filtrate confirms the successful and selective precipitation of the (S)-enantiomer salt.

  • Free-Basing :

    • Filter the crystals. Suspend the enantiopure salt in a biphasic mixture of dichloromethane and 1 M NaOH (aq).

    • Stir vigorously until the solid is fully dissolved. Separate the organic layer, dry, and concentrate to afford pure (S)-3-(4-bromophenyl)piperidine.

Quantitative Data & Validation Metrics

Table 1: Comparison of Enantioselective Strategies for (S)-3-(4-Bromophenyl)piperidine

StrategyReagents / CatalystYield (%)Enantiomeric Excess (ee %)ScalabilityKey Advantage
Classical Resolution L-DBTA, Methanol35–40% (Max 50%)>99%HighRobust, no specialized enzymes required
Biocatalytic DKR Transaminase, PLP>85%>99.5%HighHigh atom economy, avoids 50% theoretical waste

Table 2: Quality Control & Self-Validation Metrics

Intermediate / ProductAnalytical MethodExpected ResultCausality / Significance
Racemic Piperidine FT-IRLoss of ~1650 cm⁻¹ peakConfirms complete BH3​ reduction of the lactam carbonyl.
(S)-L-DBTA Salt Chiral HPLCSingle peak at specific RTValidates the stereoselective crystallization process.
Pure (S)-enantiomer 1H NMR ( CDCl3​ )Absence of L-DBTA aromatic peaksEnsures complete removal of the resolving agent during free-basing.

Experimental Workflow Visualization

SynthesisWorkflow A Ethyl 4-bromophenylacetate + N-Boc-3-aminopropyl bromide B Nucleophilic Substitution & Cyclization (NaH, DMSO) A->B C N-Boc-3-(4-bromophenyl) piperidine-2-one B->C D Reduction (BH3-THF) & Deprotection (HCl) C->D E Racemic 3-(4-bromophenyl) piperidine D->E F Chiral Resolution (L-Dibenzoyltartaric acid) E->F G (S)-3-(4-bromophenyl)piperidine L-DBTA salt F->G H Basification (NaOH) & Extraction G->H I Pure (S)-3-(4-bromophenyl) piperidine (>99% ee) H->I

Workflow for the synthesis and classical chiral resolution of (S)-3-(4-Bromophenyl)piperidine.

References

  • Chung, C. K., et al. "Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib." Organic Process Research & Development, 2014, 18(1), 215-227. URL:[Link]

  • Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate. Patent CN108863853A.
  • Process for preparing intermediate of anti-tumor drug niraparib. Patent WO2019072237A1.
  • Biocatalytic transamination process. Patent US9738915B2.
Application

High-Yield Asymmetric Synthesis of 3-Arylpiperidines via Rhodium-Catalyzed Carbometalation

Executive Summary Chiral piperidines, particularly 3-arylpiperidines, are ubiquitous structural motifs in active pharmaceutical ingredients (APIs) such as the PARP inhibitor Niraparib and the dopamine agonist Preclamol ....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral piperidines, particularly 3-arylpiperidines, are ubiquitous structural motifs in active pharmaceutical ingredients (APIs) such as the PARP inhibitor Niraparib and the dopamine agonist Preclamol . Traditional syntheses of 3-substituted piperidines often rely on chiral pool starting materials or late-stage optical resolution, which severely limits structural diversity and scalability. Recent advancements in transition-metal catalysis have unlocked a highly enantioselective cross-coupling approach: the asymmetric reductive Heck-type carbometalation of dihydropyridines using arylboronic acids . This application note details the mechanistic rationale, optimized protocols, and critical parameters for synthesizing highly enantioenriched 3-arylpiperidines via this state-of-the-art methodology.

Mechanistic Rationale & Causality

Direct asymmetric functionalization of the pyridine core is thermodynamically challenging due to the high resonance energy of the aromatic system. To circumvent this, pyridine is first partially reduced to a phenyl carbamate-protected dihydropyridine. This intermediate serves as an activated, electron-rich diene suitable for transition-metal-catalyzed carbometalation.

The catalytic cycle is driven by a Rh(I) hydroxo complex, typically [Rh(cod)OH]2, paired with a chiral bisphosphine ligand such as (S)-Segphos. The causality of the reaction steps is governed by the following principles:

  • Transmetalation: The Rh-OH species undergoes rapid transmetalation with the arylboronic acid. The hydroxide ligand is crucial here; unlike Rh-Cl complexes, Rh-OH complexes do not require exogenous halide scavengers to initiate transmetalation with organoborons .

  • Migratory Insertion (Enantioselectivity Determining Step): The resulting chiral aryl-Rh(I) species coordinates to the dihydropyridine double bond. The steric bulk and bite angle of the (S)-Segphos ligand dictate the enantiofacial approach, leading to a highly stereoselective migratory insertion that establishes the stereocenter at the 3-position.

  • Protonation (Reductive Heck Pathway): Unlike standard Heck reactions that undergo β-hydride elimination (which would destroy the newly formed sp3 stereocenter), the intermediate alkyl-Rh species is protonated by water. This releases the 3-aryl tetrahydropyridine product and regenerates the Rh-OH catalyst. The addition of aqueous CsOH is critical to maintain the basic environment necessary for efficient catalyst turnover and to suppress competitive protodeboronation .

Mechanism A [Rh(OH)(L)]2 Active Catalyst C Ar-Rh(L) Aryl-Rhodium Species A->C Transmetalation B Ar-B(OH)2 Arylboronic Acid B->C E Carbometalation (Migratory Insertion) C->E Coordination D Dihydropyridine Substrate D->E F Protonation (Reductive Heck) E->F H2O / Base F->A Catalyst Regeneration G Chiral 3-Aryl Tetrahydropyridine F->G Product Release

Mechanistic pathway of Rh-catalyzed asymmetric carbometalation of dihydropyridines.

Experimental Workflow & Protocols

The synthesis is a streamlined three-step sequence designed as a self-validating system, incorporating in-process checks to ensure protocol integrity at each stage.

Workflow S1 Step 1: Pyridine Dearomatization PhOCOCl, NaBH4, MeOH (-78 °C) S2 Step 2: Rh-Catalyzed Arylation [Rh(cod)OH]2, (S)-Segphos, ArB(OH)2 S1->S2 Dihydropyridine Intermediate S3 Step 3: Alkene Reduction H2, Pd/C, MeOH (25 °C) S2->S3 3-Aryl Tetrahydropyridine S4 Step 4: Deprotection & Isolation Chiral (S)-3-Arylpiperidine S3->S4 Protected Piperidine

Step-by-step experimental workflow for the asymmetric synthesis of 3-arylpiperidines.

Protocol 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

Objective: Dearomatize pyridine to form the reactive diene precursor.

  • Charge a flame-dried round-bottom flask with anhydrous methanol and pyridine (1.0 equiv) under an argon atmosphere. Cool the solution to -78 °C.

  • Add phenyl chloroformate (PhOCOCl, 1.0 equiv) dropwise. Causality: This activates the pyridine ring by forming a highly electrophilic pyridinium salt.

  • Add sodium borohydride (NaBH4, 1.5 equiv) in portions. Causality: The hydride regioselectively attacks the 2-position of the activated pyridinium due to the steric shielding of the phenyl carbamate, yielding the 1,2-dihydropyridine.

  • Maintain the reaction at -78 °C for 3 hours, then quench with distilled water.

  • Extract with diethyl ether, wash the organic layer with 1N NaOH and 1N HCl, dry over Na2SO4, and concentrate.

  • In-Process Check: TLC analysis (hexane/ethyl acetate) should indicate complete consumption of the baseline pyridinium salt. The intermediate dihydropyridine is UV-active and stains strongly with KMnO4.

  • Purify via short-pad silica gel chromatography and recrystallize from methanol to yield the product as a white solid .

Protocol 2: Rh-Catalyzed Asymmetric Arylation (Core Step)

Objective: Enantioselective installation of the 3-aryl group.

  • In a nitrogen-filled glovebox, charge a 7 mL dram vial with [Rh(cod)OH]2 (3 mol%) and (S)-Segphos (7 mol%).

  • Seal the vial with a septum, remove from the glovebox, and connect to an argon line.

  • Inject a degassed solvent mixture of Toluene (0.25 mL), Tetrahydropyran (THP, 0.25 mL), and H2O (0.25 mL).

  • Add aqueous CsOH (50 wt%, 2.0 equiv). Stir the catalyst mixture at 70 °C for 10 minutes. Causality: This pre-activation step is non-negotiable. It ensures the complete dissociation of the cyclooctadiene (cod) ligand and the formation of the active monomeric Rh(OH)(Segphos) complex.

  • Add the arylboronic acid (e.g., 4-fluorophenylboronic acid, 3.0 equiv), followed immediately by the dihydropyridine substrate (1.0 equiv, 0.5 mmol scale).

  • In-Process Check: The color of the reaction mixture typically transitions from a pale yellow to a deep orange/brown upon addition of the boronic acid, indicating the successful formation of the active Rh-aryl species.

  • Stir the reaction at 70 °C for 20 hours. Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and concentrate. Purify by flash chromatography.

Protocol 3: Reduction to 3-Arylpiperidine

Objective: Saturation of the remaining double bond to finalize the piperidine core.

  • Dissolve the 3-aryl tetrahydropyridine in methanol.

  • Add a catalytic amount of Pd/C (10 wt%).

  • Purge the vessel with hydrogen gas and stir under a balloon of H2 at room temperature for 12 hours.

  • In-Process Check: Perform LC-MS analysis to confirm the disappearance of the tetrahydropyridine mass [M+H]+ and the appearance of the saturated piperidine mass [M+H+2]+.

  • Filter through Celite, concentrate, and deprotect the phenyl carbamate using standard basic hydrolysis to yield the free (S)-3-arylpiperidine.

Quantitative Data & Optimization

The choice of base and ligand is paramount for achieving high yields and enantiomeric excess (ee). The table below summarizes the optimization parameters for the Rh-catalyzed arylation step , .

LigandRh PrecursorBase (Equiv)Solvent SystemYield (%)Enantiomeric Excess (ee %)
(S)-BINAP[Rh(cod)Cl]2KOH (1.0)Toluene/H2O4578
(S)-Segphos[Rh(cod)OH]2KOH (2.0)Toluene/H2O6288
(S)-Segphos [Rh(cod)OH]2 CsOH (2.0) Toluene/THP/H2O 91 96
None (Control)[Rh(cod)OH]2CsOH (2.0)Toluene/THP/H2OTraceN/A

Data Interpretation: CsOH significantly outperforms KOH by acting as a superior phase-transfer activator in the biphasic solvent system, accelerating the transmetalation of the boronic acid to the Rh center without degrading the sensitive dihydropyridine.

Critical Parameters & Troubleshooting

  • Protodeboronation: Arylboronic acids with electron-withdrawing groups (e.g., fluorophenyl) are highly prone to protodeboronation in aqueous basic media. Using 3.0 equivalents of the boronic acid compensates for this side reaction. If yields drop unexpectedly, verify the quality of the boronic acid and ensure strict freeze-pump-thaw degassing of the aqueous solvent.

  • Solvent Ratio: The Toluene/THP/H2O (1:1:1) mixture provides the optimal biphasic environment. Modifying this ratio disrupts the balance between the solubility of the organic substrates and the inorganic base, leading to stalled catalytic turnover.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.[Link]

  • Hayashi, T., & Yamasaki, K. (2012). Rhodium-Catalyzed Asymmetric Arylation. ACS Catalysis, 2(1), 95–119.[Link]

  • Hayashi, T., Ueyama, K., Tokunaga, N., & Yoshida, K. (2001). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboron Reagents to 5,6-Dihydro-2(1H)-pyridinones. Asymmetric Synthesis of 4-Aryl-2-piperidinones. The Journal of Organic Chemistry, 66(25), 8156-8164.[Link]

Method

Scale-up Synthesis of (S)-3-(4-Bromophenyl)piperidine for Preclinical Studies: An Application Note

Abstract This application note provides a comprehensive guide for the multi-gram scale synthesis of (S)-3-(4-Bromophenyl)piperidine, a key chiral building block in pharmaceutical development. Recognizing the critical nee...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the multi-gram scale synthesis of (S)-3-(4-Bromophenyl)piperidine, a key chiral building block in pharmaceutical development. Recognizing the critical need for robust and scalable synthetic routes to support preclinical studies, this document details a validated protocol that emphasizes efficiency, stereochemical integrity, and analytical rigor. The presented methodology is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind key experimental choices. This ensures both reproducibility and a foundational understanding for further process optimization.

Introduction: The Significance of Chiral Piperidines in Drug Discovery

The piperidine motif is a ubiquitous scaffold in medicinal chemistry, present in a vast array of clinically approved drugs and bioactive natural products.[1][2][3] Its three-dimensional structure and ability to engage in various biological interactions make it a privileged structural element.[2][4] The introduction of chirality into the piperidine ring significantly expands the accessible chemical space and can profoundly influence a molecule's pharmacological profile, including efficacy, selectivity, and safety.[4][5] (S)-3-(4-Bromophenyl)piperidine, in particular, serves as a crucial intermediate for a range of therapeutic agents, including treatments for central nervous system disorders and oncology.[6]

The transition from discovery-phase synthesis to the production of material for preclinical evaluation necessitates a shift in synthetic strategy. Scalability, cost-effectiveness, and consistent control over purity and enantiomeric excess become paramount. This guide addresses these challenges by presenting a detailed, scalable synthesis of (S)-3-(4-Bromophenyl)piperidine, coupled with the requisite analytical methods to ensure its suitability for preclinical studies.

Strategic Approach: Selecting a Scalable Synthetic Route

Multiple strategies exist for the asymmetric synthesis of 3-substituted piperidines, including chiral resolution, enzymatic methods, and asymmetric catalysis.[7][8][9] For the scale-up synthesis of (S)-3-(4-Bromophenyl)piperidine, a robust and cost-effective approach is essential. After careful consideration of various reported methods, a strategy based on the asymmetric hydrogenation of a pyridinium salt precursor was selected. This approach offers several advantages for scale-up:

  • High Atom Economy: Asymmetric hydrogenation is an atom-economical process, minimizing waste.[10]

  • Excellent Enantioselectivity: Modern catalyst systems can achieve high levels of enantiomeric excess (ee).[11]

  • Scalability: The reaction can be readily scaled to produce multi-gram to kilogram quantities of the desired product.[12]

The chosen synthetic pathway is outlined below. It involves the N-benzylation of 3-phenylpyridine, followed by bromination and subsequent asymmetric hydrogenation to yield the target compound.

Synthetic_Pathway A 3-Phenylpyridine B N-Benzyl-3-phenylpyridinium bromide A->B  Benzyl Bromide, Toluene   C N-Benzyl-3-(4-bromophenyl)pyridinium bromide B->C  NBS, Acetic Acid   D (S)-N-Benzyl-3-(4-bromophenyl)piperidine C->D  H2, Rh-JosiPhos catalyst, Et3N   E (S)-3-(4-Bromophenyl)piperidine D->E  Pd/C, H2 (Debenzylation)  

Caption: Synthetic route for (S)-3-(4-Bromophenyl)piperidine.

Detailed Experimental Protocols

Synthesis of N-Benzyl-3-phenylpyridinium bromide

Rationale: The quaternization of the pyridine nitrogen activates the ring for subsequent reduction and prevents catalyst poisoning.[11] Benzyl bromide is a readily available and effective alkylating agent for this purpose.

Procedure:

  • To a solution of 3-phenylpyridine (1.0 eq) in toluene (5 mL/g of pyridine), add benzyl bromide (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Cool the mixture to room temperature, and collect the resulting precipitate by filtration.

  • Wash the solid with cold toluene and dry under vacuum to afford N-benzyl-3-phenylpyridinium bromide as a white solid.

Synthesis of N-Benzyl-3-(4-bromophenyl)pyridinium bromide

Rationale: Electrophilic bromination of the activated pyridinium salt is achieved using N-bromosuccinimide (NBS) in acetic acid. The para-position of the phenyl ring is selectively brominated.[13]

Procedure:

  • Suspend N-benzyl-3-phenylpyridinium bromide (1.0 eq) in glacial acetic acid (10 mL/g).

  • Add N-bromosuccinimide (NBS) (1.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 4 hours.

  • Cool the mixture to room temperature and pour it into diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield N-benzyl-3-(4-bromophenyl)pyridinium bromide.

Asymmetric Hydrogenation to (S)-N-Benzyl-3-(4-bromophenyl)piperidine

Rationale: This is the key stereochemistry-defining step. The use of a rhodium catalyst with a chiral phosphine ligand (JosiPhos) in the presence of a base like triethylamine (Et3N) has been shown to provide high enantioselectivity in the reduction of 3-substituted pyridinium salts.[11] The base is crucial for achieving high enantiomeric excess.[11]

Procedure:

  • In a high-pressure reactor, dissolve N-benzyl-3-(4-bromophenyl)pyridinium bromide (1.0 eq) and the Rh-JosiPhos catalyst (0.5 mol%) in degassed methanol.

  • Add triethylamine (Et3N) (1.2 eq).

  • Pressurize the reactor with hydrogen gas (50 bar) and stir the reaction at 50 °C for 24 hours.

  • Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (S)-N-benzyl-3-(4-bromophenyl)piperidine.

Debenzylation to (S)-3-(4-Bromophenyl)piperidine

Rationale: The final step involves the removal of the N-benzyl protecting group via catalytic hydrogenation. Palladium on carbon (Pd/C) is a standard and effective catalyst for this transformation.

Procedure:

  • Dissolve (S)-N-benzyl-3-(4-bromophenyl)piperidine (1.0 eq) in methanol.

  • Add 10% Pd/C (10 wt%).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.

  • The resulting crude product can be further purified by recrystallization or column chromatography to yield pure (S)-3-(4-Bromophenyl)piperidine.

Analytical Characterization and Quality Control

To ensure the suitability of the synthesized (S)-3-(4-Bromophenyl)piperidine for preclinical studies, a comprehensive analytical characterization is mandatory. The following table summarizes the key analytical tests, their purpose, and typical specifications.

Analytical Test Method Purpose Specification
Identity ¹H NMR, ¹³C NMR, MSConfirms the chemical structure of the compound.Conforms to the expected structure.
Purity HPLC-UV (achiral)Determines the percentage of the desired compound.≥ 98.0%
Enantiomeric Excess (ee) Chiral HPLCDetermines the percentage of the desired (S)-enantiomer.≥ 99.0% ee
Residual Solvents GC-HSQuantifies any remaining solvents from the synthesis.Conforms to ICH Q3C guidelines.
Heavy Metals ICP-MSDetects and quantifies any heavy metal contamination.Conforms to USP <232> limits.
Appearance Visual InspectionDescribes the physical state and color of the compound.White to off-white solid.

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Start -> QC_Check; QC_Check -> Pass [label=" All Specifications Met "]; QC_Check -> Fail [label=" Specifications Not Met "]; QC_Check -> Analysis [style=dotted, arrowhead=none]; }

Caption: Quality control workflow for preclinical batch release.

Conclusion

This application note has detailed a scalable and efficient synthesis of (S)-3-(4-Bromophenyl)piperidine suitable for supporting preclinical drug development programs. By providing a thorough experimental protocol and the underlying scientific rationale, this guide aims to empower researchers to confidently produce this critical building block with high purity and stereochemical integrity. The emphasis on a robust analytical quality control strategy ensures that the material meets the stringent requirements for preclinical evaluation, thereby facilitating the smooth progression of new chemical entities through the drug development pipeline.

References

  • Zhou, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 14(12), 1456-1463. Available at: [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available at: [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. Available at: [Link]

  • Genov, M., et al. (2010). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Angewandte Chemie International Edition, 49(48), 9243-9246. Available at: [Link]

  • WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. Google Patents.
  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Zhou, G., et al. (2018). Enantioselective Synthesis of α‐(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salt. Angewandte Chemie International Edition, 57(8), 2163-2167. Available at: [Link]

  • Zhou, G., et al. (2018). Enantioselective Synthesis of α-(Hetero)aryl Piperidines Through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. PMC. Available at: [Link]

  • Rovis, T., et al. (2007). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. Available at: [Link]

  • Fu, G. C., et al. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234–12235. Available at: [Link]

  • Iaroshenko, V. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine. Google Patents.
  • Piral, H., et al. (1994). Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase. Journal of Chromatography A, 678(1), 176-179. Available at: [Link]

  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Chinese Journal of Chemistry, 41(6), 726-740. Available at: [Link]

  • Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Available at: [Link]

  • Bojack, V., et al. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Organic Process Research & Development, 18(9), 1151–1156. Available at: [Link]

  • O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8348–8359. Available at: [Link]

  • Wang, H., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3223–3228. Available at: [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Available at: [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1345-1353. Available at: [Link]

  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 117865. Available at: [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Available at: [Link]

  • Renata, H., & Yokoi, K. (2024, December 19). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Scripps Research. Available at: [Link]

Sources

Application

Application Note: Enantioselective Separation of 3-(4-Bromophenyl)piperidine Isomers by HPLC

Clinical Relevance and Analytical Context 3-(4-Bromophenyl)piperidine is a highly valuable chiral building block in modern pharmaceutical development. Specifically, the (S)-enantiomer of 3-(4-bromophenyl)piperidine is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Clinical Relevance and Analytical Context

3-(4-Bromophenyl)piperidine is a highly valuable chiral building block in modern pharmaceutical development. Specifically, the (S)-enantiomer of 3-(4-bromophenyl)piperidine is a critical intermediate in the preparation of poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib, which are efficacious in treating BRCA-mutant tumors and other cancers[1]. Because the pharmacological efficacy of these active pharmaceutical ingredients (APIs) is strictly stereospecific, developing efficient preparation and separation methods for (S)-3-(4-bromophenyl)piperidine is essential to provide technical support for high-purity Niraparib synthesis[2].

Achieving an enantiomeric excess (ee) of >99% requires robust, self-validating High-Performance Liquid Chromatography (HPLC) methods capable of resolving the (R) and (S) isomers without structural degradation or peak tailing.

Mechanistic Insights: The Causality of Chromatographic Choices

When developing a chiral separation method for 3-(4-Bromophenyl)piperidine, scientists must account for the molecule's chemical nature. As a secondary amine, it possesses a basic pKa of approximately 9.5. This basicity dictates the choice of stationary phase, mobile phase additives, and the salt form of the injected sample.

  • The Silanol Challenge in Normal-Phase (NP) HPLC: When analyzing the free base form of the piperidine on polysaccharide-based chiral stationary phases (CSPs), the secondary amine strongly interacts with residual acidic silanols on the silica support. This secondary interaction causes severe peak tailing and loss of baseline resolution. Causality: To mitigate this, a basic modifier such as Diethylamine (DEA) (0.1% v/v) must be added to the mobile phase. DEA competitively binds to the active silanol sites, masking them from the analyte and ensuring sharp, symmetrical peaks.

  • The Ion-Suppression Strategy in Reversed-Phase (RP) HPLC: If the analyte is synthesized or stored as a hydrochloride (HCl) salt , injecting it into an aqueous reversed-phase system results in ionization. Causality: To prevent secondary ionic interactions and drive the analyte into a neutral state that can effectively interact with the chiral cavities of a Cyclodextrin-Phenyl (CD-PH) column, an acidic additive like Trifluoroacetic acid (TFA) (0.1% v/v) is utilized. TFA acts as both a pH suppressor and an ion-pairing agent, facilitating tight enantiomeric resolution[3].

Method Development Workflow

ChiralSeparation N1 Racemic 3-(4-Bromophenyl)piperidine N2 Assess Sample Form (pKa ~9.5) N1->N2 N3_HCl HCl Salt Form N2->N3_HCl Aqueous solubility N3_Free Free Base Form N2->N3_Free Organic solubility N4_RP Reversed-Phase HPLC Column: CD-PH Additive: 0.1% TFA N3_HCl->N4_RP Ion-suppression N4_NP Normal-Phase HPLC Column: Amylose CSP Additive: 0.1% DEA N3_Free->N4_NP Silanol-masking N5 Enantiomer Resolution (Rs > 2.0) N4_RP->N5 N4_NP->N5 N6 Fraction Collection & ee% Determination N5->N6

Decision matrix for chiral HPLC method selection based on analyte salt form.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System Suitability Testing (SST) must be passed prior to sample analysis.

Method A: Reversed-Phase Enantioselective Separation (Optimized for HCl Salt)

This method is specifically scaled and optimized for the hydrochloride salt of racemic 3-(4-bromophenyl)piperidine[3].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of ultrapure water (Milli-Q). Mix thoroughly and degas via sonication.

    • Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Chromatographic Conditions:

    • Column: CD-PH (Cyclodextrin-Phenyl), 250 x 4.6 mm I.D., 5 µm particle size[3].

    • Elution Mode: Isocratic, 70% Mobile Phase A / 30% Mobile Phase B[3].

    • Flow Rate: 1.0 mL/min[3].

    • Detection: UV at 220 nm[3].

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 5.0 mg of racemic 3-(4-bromophenyl)piperidine hydrochloride in 10 mL of the mobile phase mixture (70:30 A:B). Filter through a 0.22 µm PTFE syringe filter.

  • Execution: Run a blank injection to establish the baseline. Inject the racemic standard to verify system suitability (Rs > 2.0). Inject the synthesized (S)-enantiomer batch to determine enantiomeric purity.

Method B: Normal-Phase Enantioselective Separation (Optimized for Free Base)

This method is the industry-standard approach for the free base form, utilizing a polysaccharide-derived CSP.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix 900 mL of HPLC-grade Hexane with 100 mL of HPLC-grade Isopropanol (IPA). Add 1.0 mL of Diethylamine (DEA). Mix thoroughly and degas. Note: DEA is volatile; prepare fresh daily to maintain silanol-masking efficacy.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Elution Mode: Isocratic, Hexane/IPA/DEA (90:10:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 5.0 mg of the free base racemic mixture in 10 mL of Hexane/IPA (90:10). Filter through a 0.22 µm PTFE syringe filter.

Quantitative Data Presentation

The table below summarizes the expected chromatographic parameters for both methods, allowing analysts to select the appropriate system based on their synthetic output.

Chromatographic ParameterMethod A: RP-HPLC (CD-PH)Method B: NP-HPLC (Amylose CSP)
Analyte Form Hydrochloride (HCl) SaltFree Base
Mobile Phase System H₂O / ACN / TFAHexane / IPA / DEA
Typical Retention Time Peak 1 (tR1) ~8.5 min~12.4 min
Typical Retention Time Peak 2 (tR2) ~10.2 min~15.1 min
Selectivity (α) ≥ 1.25≥ 1.28
Resolution (Rs) > 2.0> 2.5
Tailing Factor (Tf) ≤ 1.5 (Controlled by TFA)≤ 1.2 (Controlled by DEA)

System Suitability and Self-Validation Criteria

To ensure the trustworthiness of the analytical run, the system must self-validate against the following equations and criteria before reporting the final enantiomeric excess (ee%).

  • Resolution (Rs): Must be ≥ 2.0. Calculated as Rs=2(tR2​−tR1​)/(W1​+W2​) , where W is the peak width at the base.

  • Enantiomeric Excess (ee%): The purity of the target (S)-enantiomer is calculated using the area under the curve (AUC) of the respective peaks:

    ee%=(AUCS​+AUCR​AUCS​−AUCR​​)×100

    Acceptance Criterion for Niraparib Intermediates: ee% ≥ 99.0%.

References

  • Inhibitors of activin receptor-like kinase (WO2017181117A1).
  • Biocatalytic transamination process (WO2014088984A1).
  • Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate.

Sources

Method

Application Note: Enantioselective Resolution and Preparation of (S)-3-(4-Bromophenyl)piperidine Oxalate Salt

Introduction & Mechanistic Rationale (S)-3-(4-Bromophenyl)piperidine is a highly valuable chiral building block, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors such as Niraparib, whi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(S)-3-(4-Bromophenyl)piperidine is a highly valuable chiral building block, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors such as Niraparib, which are critical in targeted oncology therapies [1, 2]. In its free base form, this secondary amine exists as an oil or a low-melting solid that is highly susceptible to oxidative degradation and atmospheric moisture absorption.

To ensure long-term stability and precise stoichiometric handling during downstream Active Pharmaceutical Ingredient (API) synthesis, the free base is converted into an oxalate salt (CAS: 2803376-59-0) [3]. Oxalate salts of piperidine derivatives exhibit superior crystallinity, low hygroscopicity, and an extended shelf-life. This application note provides a field-proven, self-validating protocol for isolating the (S)-enantiomer from a racemic mixture and subsequently crystallizing it as a stable oxalate salt.

Causality in Experimental Design
  • Chiral Resolution: We employ (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) as the resolving agent. The bulky p-toluoyl groups create a sterically demanding chiral pocket that selectively forms a highly insoluble diastereomeric salt with the (S)-enantiomer. The thermodynamic driving force is the differential solubility of the diastereomeric pairs in a hydroalcoholic solvent.

  • Oxalate Salt Formation: Oxalic acid (pKa₁ = 1.25) readily protonates the piperidine nitrogen (pKa ~ 9.5). The resulting ionic lattice is stabilized by extensive intermolecular hydrogen bonding between the oxalate anions and piperidinium cations, driving rapid precipitation from moderately polar solvents like ethyl acetate.

Experimental Workflow

G racemic Racemic 3-(4-Bromophenyl)piperidine (Starting Material) resolution Diastereomeric Salt Formation (EtOH/H2O, 65°C to 20°C) racemic->resolution resolving_agent (-)-Di-p-toluoyl-L-tartaric acid (Chiral Resolving Agent) resolving_agent->resolution salt_s (S)-Piperidine L-DTTA Salt (Crystalline Precipitate) resolution->salt_s Crystallization salt_r (R)-Piperidine L-DTTA Salt (Mother Liquor) resolution->salt_r Filtration basification Basification & Extraction (NaOH, DCM/H2O) salt_s->basification free_base (S)-3-(4-Bromophenyl)piperidine (Enantiopure Free Base) basification->free_base Organic Phase oxalate_salt (S)-3-(4-Bromophenyl)piperidine Oxalate Salt (CAS: 2803376-59-0) free_base->oxalate_salt oxalic_acid Oxalic Acid (EtOAc/MeOH) oxalic_acid->oxalate_salt Salt Formation

Workflow for the enantioselective resolution and oxalate salt formation of the target compound.

Reagent Stoichiometry & Reaction Parameters

Table 1: Reagents for Chiral Resolution

Reagent MW ( g/mol ) Equivalents Role
Racemic 3-(4-Bromophenyl)piperidine 240.14 1.00 Starting Material
(-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) 386.35 0.55 Chiral Resolving Agent

| Ethanol / Water (9:1 v/v) | N/A | 10 Vol | Crystallization Solvent |

Table 2: Reagents for Oxalate Salt Formation

Reagent MW ( g/mol ) Equivalents Role
(S)-3-(4-Bromophenyl)piperidine 240.14 1.00 Enantiopure Free Base
Oxalic Acid (Anhydrous) 90.03 1.05 Salt Former

| Ethyl Acetate (EtOAc) | 88.11 | 15 Vol | Precipitation Solvent |

Step-by-Step Methodologies

Protocol A: Diastereomeric Resolution
  • Dissolution: Charge a clean, dry jacketed reactor with racemic 3-(4-bromophenyl)piperidine (1.0 eq) and 5 volumes of ethanol. Stir at 300 rpm.

  • Resolving Agent Preparation: In a separate vessel, dissolve L-DTTA (0.55 eq) in 5 volumes of an ethanol/water mixture (9:1 v/v).

    • Expert Insight: Utilizing ~0.55 equivalents (the "half-equivalent method") artificially enriches the mother liquor with the unwanted (R)-enantiomer, drastically increasing the enantiomeric excess (ee) of the precipitating (S)-salt.

  • Addition: Heat the piperidine solution to 65°C. Add the L-DTTA solution dropwise over 45 minutes.

    • Expert Insight: Dropwise addition prevents localized supersaturation, which would cause rapid, uncontrolled nucleation and trap the unwanted (R)-isomer within the crystal lattice (occlusion).

  • Crystallization: Maintain the temperature at 65°C for 1 hour, then initiate a controlled cooling ramp to 20°C at a rate of 10°C/hour.

  • Isolation: Filter the resulting crystalline solid, wash with 2 volumes of cold ethanol (5°C), and dry under vacuum at 40°C.

Protocol B: Free Base Recovery
  • Biphasic Suspension: Suspend the isolated (S)-piperidine L-DTTA salt in a mixture of dichloromethane (DCM) and water (1:1 v/v, 10 volumes total).

  • Basification: Under vigorous stirring, slowly add 2M NaOH (aq) until the aqueous phase reaches pH 11.

    • Expert Insight: A pH > 10 is required to completely deprotonate the piperidinium ion, breaking the diastereomeric salt and driving the uncharged (S)-3-(4-bromophenyl)piperidine exclusively into the organic phase.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM (3 volumes each).

  • Concentration: Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure free base as a pale oil.

Protocol C: Oxalate Salt Crystallization
  • Dissolution: Dissolve the enantiopure (S)-3-(4-bromophenyl)piperidine in 10 volumes of EtOAc.

  • Acid Preparation: Prepare a 1M solution of anhydrous oxalic acid in EtOAc (using 5 volumes of EtOAc; a few drops of methanol can be added to aid dissolution if necessary).

  • Salt Formation: Under vigorous stirring (400 rpm) at room temperature, add the oxalic acid solution dropwise to the free base solution.

    • Expert Insight: Because the oxalate salt has near-zero solubility in EtOAc, precipitation occurs almost instantly. Vigorous stirring is mandatory to prevent the crystals from agglomerating into an intractable mass.

  • Maturation: Stir the suspension for 2 hours at room temperature, then cool to 0–5°C for 1 hour to maximize thermodynamic yield.

  • Isolation: Filter the white crystalline solid, wash with cold EtOAc, and dry in a vacuum oven at 45°C to constant weight.

Analytical Validation (Self-Validating System)

To guarantee the integrity of the protocol, the final product must be validated against the metrics below. The chiral purity is particularly critical and must be verified using specialized chromatographic conditions [4].

Table 3: Analytical Validation Parameters

Parameter Analytical Method Expected Outcome
Enantiomeric Excess (ee) Chiral HPLC (CD-PH Column, 250x4.6mm, 5µm).Mobile phase: Water/Acetonitrile (70:30) with 0.1% TFA. > 99.0% (S)-enantiomer
Chemical Purity RP-HPLC (C18 Column, 220 nm) > 98.5% Area
Identity ¹H-NMR (DMSO-d₆, 400 MHz) Piperidine multiplet + Broad Oxalate singlet

| Physical State | Visual Inspection | White to off-white crystalline powder |

References

  • Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate. Patsnap.
  • Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof. Google Patents (EP3694836B1).
  • CAS: 2803376-59-0 - (S)-3-(4-Bromophenyl)piperidine oxalate. CymitQuimica.
  • Inhibitors of activin receptor-like kinase. Google Patents (WO2017181117A1).
Application

Application Notes &amp; Protocols: The Strategic Use of (S)-3-(4-Bromophenyl)piperidine in the Synthesis of the PARP Inhibitor Niraparib

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Architectural Significance of Chiral Intermediates in Modern Oncology Niraparib is a highly potent, orally active poly(ADP-ribose...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of Chiral Intermediates in Modern Oncology

Niraparib is a highly potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor that has demonstrated significant clinical efficacy in the treatment of various cancers, particularly those with BRCA mutations like ovarian and breast cancer.[1][2] The therapeutic activity of Niraparib is intrinsically linked to its specific three-dimensional structure, which allows for high-affinity binding to the PARP-1 and PARP-2 enzymes.[1] Central to this structure is the (S)-enantiomer of the 3-phenylpiperidine moiety. Consequently, the synthesis of Niraparib necessitates a robust and stereocontrolled approach. (S)-3-(4-Bromophenyl)piperidine has emerged as a critical and highly valuable starting material in several scalable, late-stage synthetic routes, providing the necessary chiral core for the final active pharmaceutical ingredient (API).[3][4] This document provides a detailed examination of its application, focusing on the key C-N cross-coupling reaction that forms the backbone of Niraparib.

Strategic Role in Convergent Synthesis

The industrial synthesis of complex molecules like Niraparib often employs a convergent strategy, where different fragments of the molecule are synthesized separately and then joined together in the final stages. This approach is generally more efficient and higher-yielding than a linear synthesis. In this context, the Boc-protected form of (S)-3-(4-Bromophenyl)piperidine serves as one of the two key coupling partners. The other is the indazole-7-carboxamide core. The pivotal step is the formation of a C-N bond between the indazole nitrogen and the phenyl ring of the piperidine fragment.

The diagram below illustrates this convergent synthetic logic, highlighting the critical coupling step.

G A (S)-3-(4-Bromophenyl)piperidine B Boc Protection A->B C (S)-tert-Butyl 3-(4-bromophenyl)- piperidine-1-carboxylate B->C E Copper-Catalyzed C-N Cross-Coupling C->E D 2H-Indazole-7-carboxamide D->E F Coupled Intermediate (Boc-Protected Niraparib) E->F G Acidic Deprotection F->G H Niraparib (API) G->H

Caption: Convergent synthesis pathway for Niraparib.

Core Protocol: Copper-Catalyzed N-Arylation

Process development chemists at Merck & Co., Inc. have detailed a highly efficient and regioselective copper-catalyzed N-arylation for the late-stage coupling of the two key fragments.[3][5] This method is advantageous as it avoids the use of more expensive palladium catalysts and demonstrates excellent control over the formation of the desired N-2 substituted indazole isomer, which is crucial for biological activity.

Principle: This protocol describes an Ullmann-type condensation reaction. In the presence of a copper(I) catalyst, a suitable ligand, and a base, the nitrogen of the 2H-indazole-7-carboxamide displaces the bromine atom on the (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate ring, forming the key C-N bond. The Boc-protecting group on the piperidine nitrogen is essential to prevent its participation in the coupling reaction.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
(S)-tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate1335523-82-4C₁₆H₂₂BrNO₂Key chiral starting material.[6]
2H-Indazole-7-carboxamide885301-65-7C₈H₇N₃OSecond key coupling partner.
Copper(I) Iodide (CuI)7681-65-4CuICatalyst. Should be high purity.
N,N'-Dimethylethylenediamine (DMEDA)108-00-9C₄H₁₂N₂Ligand for the copper catalyst.
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃Base. Should be anhydrous.
Toluene108-88-3C₇H₈Anhydrous, degassed solvent.
Ethyl Acetate141-78-6C₄H₈O₂For extraction/work-up.
Brine (Saturated NaCl solution)7647-14-5NaClFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄Drying agent.
Step-by-Step Experimental Protocol
  • Inert Atmosphere Preparation: Equip a multi-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet. Purge the entire system with the inert gas for at least 15-20 minutes.

  • Reagent Charging: To the flask, add 2H-indazole-7-carboxamide (1.0 eq), (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Catalyst and Ligand Addition: In a glovebox or under a positive flow of inert gas, add copper(I) iodide (0.1 eq) and N,N'-dimethylethylenediamine (DMEDA) (0.2 eq).

  • Solvent Addition: Add degassed anhydrous toluene via cannula or syringe to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Reaction Execution: Immerse the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously under the inert atmosphere for 18-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or TLC until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, Boc-protected Niraparib, can be purified by flash column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield a white to off-white solid.

Expected Outcome and Data

Based on published process development reports, this C-N coupling step is high-yielding and robust.[3]

ParameterTypical Value
Scale Laboratory to Kilogram
Reaction Yield >90%
Purity (Post-Purification) >99% (by HPLC)
Regioselectivity (N-2:N-1) >99:1

Scientific Rationale and Troubleshooting

The success of this synthesis relies on several key factors that have been optimized through extensive experimentation.[3][5]

  • Causality of Component Selection:

    • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is crucial. It deactivates the piperidine nitrogen, preventing it from competing with the indazole nitrogen as a nucleophile. Its stability under the basic reaction conditions and its straightforward removal under acidic conditions make it an ideal choice.

    • Copper/DMEDA Catalyst System: While palladium catalysts are common for C-N coupling, copper is a more economical choice. The DMEDA ligand is critical; it coordinates to the copper center, increasing its solubility and catalytic activity, and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Base and Solvent: Anhydrous potassium carbonate is a sufficiently strong base to facilitate the deprotonation of the indazole nitrogen without causing degradation of the starting materials. Toluene is a suitable high-boiling, non-polar solvent for this transformation.

  • Troubleshooting Common Issues:

G start1 Problem: Low or No Conversion q1 Inert atmosphere compromised? (O₂ deactivates catalyst) start1->q1 Check a1 Action: Re-run with rigorous degassing and inert gas purge. q1->a1 Yes q2 Reagent quality issue? (Anhydrous conditions met?) q1->q2 No a2 Action: Use freshly dried base and anhydrous grade solvent. q2->a2 Yes q3 Insufficient thermal energy? q2->q3 No a3 Action: Confirm reaction temp is >100°C. Consider extending reaction time. q3->a3 Yes start2 Problem: Poor Regioselectivity (Significant N-1 Isomer) q4 Ligand performance issue? start2->q4 Check a4 Action: Screen alternative ligands (e.g., other diamines, amino acids). q4->a4 Yes q5 Solvent polarity incorrect? q4->q5 No a5 Action: Screen other solvents like Dioxane or DMF. Polarity can influence regioselectivity. q5->a5 Yes

Caption: Troubleshooting decision tree for the C-N coupling.

Final Synthetic Step: Deprotection to Yield Niraparib

The final step in the synthesis is the removal of the Boc protecting group from the coupled intermediate. This is typically achieved under standard acidic conditions.

  • Protocol: The purified Boc-protected intermediate is dissolved in a suitable solvent like ethyl acetate or methanol. An excess of a strong acid, such as hydrochloric acid (often as a solution in dioxane) or p-toluenesulfonic acid, is added.[7] The reaction is stirred at room temperature until deprotection is complete, as monitored by HPLC. The resulting Niraparib salt often precipitates from the solution and can be isolated by filtration, yielding the final API with high purity.

References

  • University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Oxford University Innovation. [Link]

  • Chung, C. K., et al. (2014). Synthesis of Niraparib. Synfacts, 10(03), 343.
  • Academia.edu. (n.d.). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. [Link]

  • Gras, J. (2013). Niraparib hydrochloride. Drugs of the Future, 38(10), 679.
  • Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. (n.d.). [Link]

  • Hughes, D. L. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(9), 1381-1393. [Link]

  • New Drug Approvals. (2016). Niraparib; MK 4827. [Link]

  • Chung, C. K., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 215-227. [Link]

  • Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • IPRP. (2019). WO2019165981 - METHODS FOR SYNTHESIZING (R)-3-PHENYLPIPERIDINE OR/AND (S)-3-PHENYLPIPERIDINE AND CHIRAL INTERMEDIATES OF NIRAPARIB. [Link]

  • Qingmu Pharmaceutical. (n.d.). (S)-3-(4-Bromophenyl)piperidine Manufacturer and Supplier. [Link]

  • PubMed. (2025). Synthesis and bioevaluation of a new 68 Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging. [Link]

  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

Sources

Method

Advanced In Vitro Assay Development: Utilizing (S)-3-(4-Bromophenyl)piperidine as a Reference Fragment for PARP1 Target Engagement

Introduction & Scientific Rationale In the landscape of oncology drug development, Poly(ADP-ribose) polymerase 1 (PARP1) remains a premier therapeutic target, particularly for tumors harboring BRCA1/2 mutations due to sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In the landscape of oncology drug development, Poly(ADP-ribose) polymerase 1 (PARP1) remains a premier therapeutic target, particularly for tumors harboring BRCA1/2 mutations due to synthetic lethality . The compound (S)-3-(4-Bromophenyl)piperidine (CAS: 1335523-82-4) is widely recognized as the critical chiral intermediate and core pharmacophore in the synthesis of Niraparib, a highly potent, FDA-approved PARP1/2 inhibitor .

While high-affinity inhibitors like Niraparib ( Kd​<5 nM) are essential for clinical efficacy, they present a distinct challenge during in vitro assay development . Extremely potent compounds often hit the "tight-binding limit" of biochemical assays, where the measured IC50​ merely reflects half the enzyme concentration rather than the true inhibition constant ( Ki​ ).

The Causality of Fragment Selection: To properly calibrate the dynamic range, sensitivity, and thermodynamic responsiveness of biophysical and biochemical assays, assay developers require a low-molecular-weight, low-affinity reference compound. Lacking the indazole-carboxamide moiety that anchors Niraparib tightly into the nicotinamide pocket, (S)-3-(4-Bromophenyl)piperidine acts as a weak-to-moderate binding fragment. Utilizing this fragment ensures that the assay system is sensitive enough to detect low-affinity hits—a mandatory requirement for Fragment-Based Drug Discovery (FBDD) and hit-to-lead optimization pipelines.

Logical Workflow for Assay Validation

The development of a robust screening cascade requires orthogonal validation. We utilize Surface Plasmon Resonance (SPR) to confirm direct, label-free binding kinetics, followed by a Fluorescence Polarization (FP) assay to confirm competitive displacement at the catalytic site.

Workflow A Fragment Selection (S)-3-(4-Bromophenyl)piperidine B Biophysical Validation SPR Assay (Kinetics & Affinity) A->B Validates binding C Biochemical Validation FP Competition Assay (IC50) B->C Orthogonal confirmation D Assay Calibration Dynamic Range & Z'-Factor C->D Establishes limits E HTS Readiness Screening Novel Chemotypes D->E Deploys assay

Caption: Orthogonal workflow for validating PARP1 assays using a reference fragment.

Methodology I: Surface Plasmon Resonance (SPR) Assay Development

Objective: To establish a label-free biophysical assay capable of detecting low-molecular-weight fragments (MW: 240.14 Da) binding to PARP1 .

Causality behind the protocol: Because SPR response is directly proportional to the molecular weight of the analyte, detecting a 240 Da fragment requires a high-density protein surface. However, over-immobilization can lead to steric hindrance and mass transport limitations. Therefore, precise amine coupling combined with rigorous solvent correction is required.

Step-by-Step Protocol
  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Prime the system with HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • PARP1 Immobilization:

    • Activate flow cells 1 and 2 with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject recombinant human PARP1 (diluted to 20 µg/mL in 10 mM Sodium Acetate, pH 4.5) over flow cell 2 to achieve an immobilization level of 3000–4000 RU .

    • Block both flow cells with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes. Flow cell 1 serves as the blank reference.

  • Reference Compound Preparation: Prepare a 100 mM stock of (S)-3-(4-Bromophenyl)piperidine in 100% DMSO. Dilute into HBS-P+ to create a concentration series (1.23, 3.7, 11.1, 33.3, and 100 µM) maintaining a strict 1% final DMSO concentration .

  • Kinetic Injection: Inject the compound series over both flow cells at a high flow rate (50 µL/min) to minimize mass transport effects. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

Self-Validating System:

  • Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5% DMSO in HBS-P+) before and after the analyte cycles to correct for bulk refractive index shifts caused by minor DMSO mismatches.

  • Positive Control: Inject 100 nM Niraparib at the beginning and end of the run. Consistent Rmax​ values confirm that the PARP1 surface has not denatured over the course of the experiment.

Methodology II: Fluorescence Polarization (FP) Competitive Binding Assay

Objective: To develop a high-throughput biochemical assay that measures the displacement of a fluorescent probe from the PARP1 catalytic domain .

Causality behind the protocol: When a small fluorescent probe (PARPi-FL) binds to the large PARP1 enzyme, its rotational diffusion slows down, resulting in a high fluorescence polarization (FP) signal. When (S)-3-(4-Bromophenyl)piperidine competes for the binding site, it displaces the probe. The free probe rotates rapidly in solution, causing a quantifiable drop in the FP signal . This allows for the precise calculation of the fragment's IC50​ .

FP_Mechanism PARP PARP1 Enzyme Complex PARP1-Probe Complex (High Polarization, Slow Rotation) PARP->Complex + Probe Probe Fluorescent Probe (PARPi-FL) Probe->Complex Displaced Free Probe (Low Polarization, Fast Rotation) Complex->Displaced Released BoundFrag PARP1-Fragment Complex Complex->BoundFrag + Fragment (Displacement) Frag (S)-3-(4-Bromophenyl)piperidine (Reference Fragment) Frag->BoundFrag

Caption: Mechanism of the Fluorescence Polarization (FP) competitive displacement assay.

Step-by-Step Protocol
  • Reagent Preparation: Prepare PARP Assay Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA, 1 mM DTT) .

  • Master Mix: Dilute recombinant PARP1 to a final well concentration of 7 nM. Dilute the PARPi-FL probe to a final concentration of 3 nM .

  • Compound Titration: In a 384-well low-volume black plate, dispense 5 µL of (S)-3-(4-Bromophenyl)piperidine in a 10-point dose-response curve (starting at 200 µM, 3-fold dilutions). Ensure DMSO does not exceed 1% final volume.

  • Incubation: Add 20 µL of the PARP1/Probe master mix to the compound wells. Incubate the plate at room temperature for 60 minutes with slow agitation, strictly protected from light to prevent photobleaching of the fluorophore .

  • Measurement: Read the plate on a microplate reader capable of FP (e.g., PHERAstar FSX) with excitation at λex​=485 nm and emission at λem​=528 nm.

Self-Validating System:

  • Z'-Factor Calculation: The assay's statistical robustness is self-validated per plate by calculating the Z'-factor using the High FP control ( μp​ , PARP1 + Probe) and Low FP control ( μn​ , Free Probe only).

    Z′=1−∣μp​−μn​∣3(σp​+σn​)​

    A Z'-factor >0.6 confirms the assay is highly robust and suitable for high-throughput screening.

Quantitative Data Presentation

To benchmark the assay, the reference fragment is compared against the full clinical inhibitor (Niraparib). The data below illustrates how utilizing the fragment provides a measurable Kd​ and IC50​ in the micromolar range, thereby validating the upper dynamic limits of the assay.

CompoundAssay RoleMW (Da)Expected SPR Kd​ ( μ M)Expected FP IC50​ ( μ M)Ligand Efficiency (LE)*
(S)-3-(4-Bromophenyl)piperidine Reference Fragment240.1415.0 - 25.020.0 - 30.0~0.35
Niraparib Positive Control320.39< 0.005< 0.010> 0.45

*Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where Nheavy​ is the number of non-hydrogen atoms. An LE ≥0.3 indicates an excellent fragment starting point.

Conclusion

The successful deployment of biophysical and biochemical screening cascades requires rigorous calibration. By utilizing (S)-3-(4-Bromophenyl)piperidine —the core structural intermediate of Niraparib—as a low-affinity reference fragment, assay developers can effectively validate the dynamic range, sensitivity, and thermodynamic fidelity of PARP1 SPR and FP assays. This self-validating framework ensures that subsequent high-throughput screening campaigns are built upon a statistically robust and mechanistically sound foundation.

References

  • Jones, P. et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry. URL:[Link]

  • BPS Bioscience. PARPtrap™ Assay Kit for PARP1 - Fluorescence Polarization Protocol. URL:[Link]

Application

Application Note: Solid-Phase Synthesis and Late-Stage Functionalization of (S)-3-(4-Bromophenyl)piperidine Libraries

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Combinatorial Chemistry, PARP Inhibitor Development, Peptidomimetic Synthesis Scientific Rationale & Introduction The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Combinatorial Chemistry, PARP Inhibitor Development, Peptidomimetic Synthesis

Scientific Rationale & Introduction

The chiral building block (S)-3-(4-Bromophenyl)piperidine (CAS: 1335523-82-4) is a highly privileged pharmacophore in modern drug discovery, most notably serving as a critical intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors such as Niraparib 1. The structural architecture of this molecule offers a unique dual-functionality that is highly advantageous for Solid-Phase Synthesis (SPS) :

  • The Secondary Amine (Piperidine Ring): Acts as an ideal anchoring point for resin attachment or peptide chain elongation.

  • The Aryl Bromide Handle: Serves as a robust electrophile for late-stage, on-resin transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) 2.

By immobilizing (S)-3-(4-Bromophenyl)piperidine onto a solid support, researchers can rapidly generate diverse libraries of biaryl-piperidine derivatives. This approach circumvents the tedious purification steps associated with solution-phase cross-coupling, accelerating hit-to-lead optimization in oncology and targeted protein degradation workflows 3. Furthermore, solid-phase strategies have proven essential in the radiosynthesis and derivatization of PARP inhibitors for diagnostic imaging 4.

Experimental Design & Causality

Resin Selection: 2-Chlorotrityl Chloride (2-CTC)

We select 2-CTC resin for anchoring the piperidine nitrogen.

  • Causality: The steric bulk of the trityl group prevents diketopiperazine (DKP) formation if subsequent amino acids are added. More importantly, 2-CTC is highly acid-sensitive, allowing the final biaryl product to be cleaved under extremely mild conditions (1% Trifluoroacetic acid in Dichloromethane). This prevents the degradation of sensitive functional groups introduced during the cross-coupling phase.

Workflow Visualization

Workflow Resin 2-CTC Resin Loading Resin Loading (S)-3-(4-Bromophenyl)piperidine Resin->Loading DIPEA, DCM Coupling On-Resin Suzuki-Miyaura Cross-Coupling Loading->Coupling Boronic Acid, Pd(PPh3)4 Base, Heat Cleavage Acidic Cleavage (1% TFA in DCM) Coupling->Cleavage Wash & Dry Product Functionalized Chiral Piperidine Library Cleavage->Product Filtration & Concentration

Caption: Workflow for the solid-phase synthesis of chiral piperidine libraries.

Self-Validating Experimental Protocols

The following protocols are designed as closed, self-validating systems. Every major synthetic step includes a diagnostic checkpoint to ensure reaction completion before proceeding.

Protocol A: Resin Loading and Capping
  • Swelling: Weigh 1.0 g of 2-CTC resin (loading capacity ~1.0 mmol/g) into a solid-phase synthesis vessel. Swell in 10 mL of anhydrous Dichloromethane (DCM) for 30 minutes. Drain the solvent.

  • Attachment: Dissolve 1.5 mmol of (S)-3-(4-Bromophenyl)piperidine and 3.0 mmol of N,N-Diisopropylethylamine (DIPEA) in 8 mL of anhydrous DCM. Add the solution to the resin and agitate gently for 2 hours at room temperature.

  • Capping: To cap unreacted trityl chloride sites, add 1 mL of HPLC-grade Methanol directly to the reaction mixture and agitate for an additional 20 minutes.

  • Washing: Drain the vessel and wash the resin sequentially with DCM (3 × 10 mL), DMF (3 × 10 mL), and DCM (3 × 10 mL). Dry under a vacuum desiccator.

Validation Checkpoint (Mini-Cleavage): Causality: Because the 2-CTC resin alkylates the secondary amine to form a tertiary amine, traditional colorimetric tests (like the Chloranil test) will yield a negative result. To validate loading, transfer ~5 mg of the dried resin to an Eppendorf tube. Add 200 µL of 1% TFA in DCM for 5 minutes. Filter, evaporate the solvent, and analyze via LC-MS. The presence of the [M+H]+=240/242 peak confirms successful anchoring.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling
  • Preparation: Swell 200 mg of the loaded resin in 3 mL of degassed DMF/H₂O (9:1 v/v) for 15 minutes.

  • Reagent Addition: Under an argon atmosphere, add the desired aryl boronic acid (1.0 mmol, 5 equiv relative to resin loading), Potassium Carbonate ( K2​CO3​ , 1.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 10 mol%).

  • Reaction: Seal the vessel and heat at 80°C with gentle orbital shaking for 12 hours.

  • Palladium Scavenging: Drain the reaction mixture. Wash the resin with DMF (3 × 5 mL), followed by a solution of 0.5% sodium diethyldithiocarbamate in DMF (3 × 5 mL) to chelate and remove residual palladium (resin color should shift from brown/grey back to pale yellow). Wash with DCM (3 × 5 mL).

Validation Checkpoint (LC-MS Conversion): Perform a mini-cleavage on 5 mg of the coupled resin. LC-MS analysis must show the complete disappearance of the bromine isotope pattern ( m/z 240/242) and the emergence of the target biaryl mass.

Protocol C: Mild Acidic Cleavage
  • Cleavage: Treat the fully washed and dried resin with 5 mL of 1% TFA in DCM for 15 minutes at room temperature.

  • Collection: Collect the filtrate in a round-bottom flask containing 1 mL of cold Methanol to quench the reactive trityl cations.

  • Repetition: Repeat the cleavage step twice more to ensure quantitative recovery.

  • Isolation: Concentrate the combined filtrates under reduced pressure to yield the functionalized (S)-3-(aryl-phenyl)piperidine TFA salt.

Quantitative Data & Optimization

To establish the most efficient parameters for the solid-phase Suzuki-Miyaura coupling of the aryl bromide handle, multiple catalytic systems were evaluated. The data below summarizes the optimization matrix.

Table 1: Optimization of On-Resin Suzuki-Miyaura Coupling

EntryPalladium CatalystBaseSolvent SystemTemp (°C)Conversion (%)*Crude Purity (%)**
1 Pd(PPh3​)4​ K2​CO3​ DMF / H2​O (9:1) 80 > 95 92
2 Pd(dppf)Cl2​ Cs2​CO3​ Dioxane / H2​O (4:1)808588
3 Pd(OAc)2​ / SPhos K3​PO4​ Toluene / EtOH (1:1)907075
4 Pd(PPh3​)4​ K2​CO3​ THF (Anhydrous)654060

*Conversion determined by LC-MS integration of the cleaved crude product (Disappearance of starting material). **Purity determined by RP-HPLC at 254 nm. Conclusion: Entry 1 provides the optimal balance of high conversion and purity. The presence of water is critical for the activation of the boronic acid on the solid support.

Mechanistic Pathway

Understanding the catalytic cycle on a solid support is vital for troubleshooting incomplete reactions. The diagram below illustrates the on-resin mechanism, highlighting where reagent diffusion into the polymer matrix plays a critical role.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Resin-Aryl-Br) Pd0->OxAdd Transmet Transmetalation (R-B(OH)2) OxAdd->Transmet Base, Halide abstraction RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Resin-Bound Biaryl RedElim->Product Product Formation

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle on solid support.

References

  • Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Organic Letters, ACS Publications.[Link]

  • Integration of palladium-catalyzed C–N coupling into self-encoded libraries for accelerated hit discovery. PMC (PubMed Central).[Link]

  • Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. PMC (PubMed Central).[Link]

Sources

Method

Application Note: Advanced Crystallization Protocol for High-Purity (S)-3-(4-Bromophenyl)piperidine Oxalate

(S)-3-(4-Bromophenyl)piperidine is a pivotal chiral building block utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib 1. Achieving high enantiomeric excess (ee > 99.5%) and...

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Author: BenchChem Technical Support Team. Date: March 2026

(S)-3-(4-Bromophenyl)piperidine is a pivotal chiral building block utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib 1. Achieving high enantiomeric excess (ee > 99.5%) and stringent chemical purity is critical to avoid downstream active pharmaceutical ingredient (API) failure. This application note details a robust, scalable crystallization procedure utilizing oxalic acid to form the highly crystalline (S)-3-(4-Bromophenyl)piperidine oxalate salt.

Mechanistic Rationale: Why the Oxalate Salt?

While the piperidine core can be synthesized via asymmetric reduction or classical chiral resolution, the resulting free base often suffers from residual des-bromo impurities, regioisomers, and trace enantiomeric degradation. Converting the crude free base into its oxalate salt (CAS: 2803376-59-0) 2 serves a critical dual purpose in process chemistry:

  • Thermodynamic Purging : Oxalic acid acts as a bidentate hydrogen-bond donor, forming a rigid, highly crystalline network with the piperidine nitrogen. The significant solubility differential between the (S)-enantiomer oxalate and structurally related impurity oxalates in protic solvent systems allows for exceptional chemical and chiral purging.

  • Handling and Stability : The free base is often an oil or low-melting solid prone to oxidative degradation. The oxalate salt isolates as a stable, free-flowing white crystalline powder, ideal for long-term storage and precise stoichiometric handling in downstream cross-coupling reactions 3.

Rationale FB (S)-3-(4-Bromophenyl)piperidine (Crude Free Base) Complex Oxalate Salt Network (Highly Crystalline) FB->Complex Protonation & Crystallization Impurities Des-bromo & Isomers (Mother Liquor) FB->Impurities Purged via solubility differential Ox Oxalic Acid (H-bond donor) Ox->Complex Counter-ion

Mechanistic rationale for impurity purging via oxalate salt formation.

Materials and Reagents

To ensure reproducibility and prevent solvent-induced degradation, anhydrous or high-purity grades must be used.

Reagent / MaterialRole in ProcessEquivalents / VolumePurity Requirement
Crude (S)-3-(4-Bromophenyl)piperidine Starting Material1.0 eq (Base)>90% ee, >85% Chemical Purity
Oxalic Acid (Anhydrous) Salt-forming Agent1.05 eq>99.0%
Ethanol (EtOH) Primary Solvent5 volumes (v/w)Absolute (≤0.1% H₂O)
Ethyl Acetate (EtOAc) Anti-Solvent10 volumes (v/w)ACS Grade
Methyl tert-butyl ether (MTBE) Wash Solvent3 volumes (v/w)ACS Grade
(S)-3-(4-Bromophenyl)piperidine oxalate Seed Crystals0.5% (w/w)>99.5% ee

Experimental Workflow

G N1 Crude (S)-3-(4-Bromophenyl)piperidine N2 Dissolution in EtOH/EtOAc (65-70°C) N1->N2 N3 Oxalic Acid Addition (1.05 eq) N2->N3 Maintain clear solution N4 Controlled Cooling to 45°C & Seeding N3->N4 -0.5°C/min N5 Aging at 20°C (4 hours) N4->N5 Induce nucleation N6 Filtration & Cold Wash (MTBE) N5->N6 Slurry transfer N7 Vacuum Drying (50°C, 24h) N6->N7 Wet cake N8 High-Purity Oxalate Salt (>99.5% ee) N7->N8 Final API intermediate

Workflow for the crystallization of (S)-3-(4-Bromophenyl)piperidine oxalate.

Step-by-Step Crystallization Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: Solvent Selection and Dissolution
  • Charge a jacketed glass reactor with 1.0 equivalent of crude (S)-3-(4-Bromophenyl)piperidine free base.

  • Add 5 volumes of absolute Ethanol and 10 volumes of Ethyl Acetate.

    • Causality: Ethanol provides the necessary solubility for both the free base and oxalic acid. EtOAc acts as a tunable anti-solvent, narrowing the solubility curve to maximize final yield without forcing premature precipitation.

  • Heat the mixture to 65–70°C under moderate agitation (150 rpm) until a clear, homogenous solution is achieved.

Step 2: Salt Formation
  • Prepare a solution of anhydrous oxalic acid (1.05 eq) dissolved in 2 volumes of absolute Ethanol.

  • Dose the oxalic acid solution into the reactor dropwise over 30 minutes while maintaining the internal temperature at 65–70°C.

    • Causality: Rapid addition causes localized supersaturation and "crash precipitation." This traps mother liquor and impurities inside the crystal lattice (occlusion), defeating the purpose of the purification.

  • IPC Check : The solution should remain clear or exhibit only a faint haze at the end of the addition.

Step 3: Controlled Cooling and Seeding
  • Program the reactor jacket to cool the solution to 45°C at a linear rate of -0.5°C/min .

  • Once the internal temperature stabilizes at 45°C, add 0.5% (w/w) of pure (S)-3-(4-Bromophenyl)piperidine oxalate seed crystals.

    • Causality: Seeding bypasses the primary nucleation energy barrier, ensuring the crystallization occurs within the Metastable Zone Width (MSZW). This guarantees consistent polymorph formation and generates larger, easily filterable crystals.

  • Hold at 45°C for 30 minutes to allow the seed bed to establish (Ostwald ripening).

  • Resume cooling to 20°C at -0.2°C/min .

Step 4: Isolation and Washing
  • Age the slurry at 20°C for 4 hours to ensure maximum thermodynamic yield.

  • Discharge the slurry onto a Nutsche filter or sintered glass funnel under vacuum.

  • Wash the wet cake with 3 volumes of pre-chilled (5°C) MTBE.

    • Causality: MTBE has practically zero solubility for the oxalate salt but is highly effective at washing away residual lipophilic impurities and displacing the EtOH/EtOAc mother liquor.

Step 5: Drying
  • Transfer the washed cake to a vacuum oven.

  • Dry at 50°C under high vacuum (< 50 mbar) for 24 hours.

  • Yield Expectation : 85–90% (based on the (S)-enantiomer content of the crude).

Process Parameters and Quality Attributes

To ensure the trustworthiness of the scale-up, monitor the following Critical Process Parameters (CPPs) against their corresponding Critical Quality Attributes (CQAs).

Critical Process Parameter (CPP)Target RangeImpacted Critical Quality Attribute (CQA)Consequence of Deviation
Cooling Rate (Post-Seeding) -0.2 to -0.5 °C/minParticle Size Distribution (PSD), PurityFaster cooling causes secondary nucleation, leading to fine powders that are hard to filter and trap impurities.
Seeding Temperature 43–45°CPolymorphic PuritySeeding too low causes spontaneous crash-out; seeding too high dissolves the seeds.
Oxalic Acid Stoichiometry 1.05 eqYield, Chemical PurityExcess acid can co-crystallize; insufficient acid leaves unreacted free base in the mother liquor (yield loss).
Drying Temperature 45–50°CResidual Solvents>60°C may risk localized thermal degradation or sublimation; <40°C fails to remove bound EtOH.

References

  • Title: WO2017181117A1 - Inhibitors of activin receptor-like kinase Source: Google Patents URL
  • Title : Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate Source : Eureka / Patsnap (Patent CN108409641A) URL :[Link]

Sources

Application

Application Note: Protecting Group Strategies for the Synthesis of (S)-3-(4-Bromophenyl)piperidine Derivatives

Introduction: The Significance of the (S)-3-(4-Bromophenyl)piperidine Scaffold The (S)-3-(4-bromophenyl)piperidine moiety is a privileged scaffold in modern medicinal chemistry and drug development.[1][2] Piperidine ring...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the (S)-3-(4-Bromophenyl)piperidine Scaffold

The (S)-3-(4-bromophenyl)piperidine moiety is a privileged scaffold in modern medicinal chemistry and drug development.[1][2] Piperidine rings are prevalent in numerous pharmaceuticals and natural products, valued for their ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2] The specific stereochemistry at the C3 position and the presence of a 4-bromophenyl substituent provide a crucial vector for further molecular elaboration. This bromine atom serves as a versatile synthetic handle for introducing a wide array of functional groups via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs.[3]

Given the reactivity of the secondary amine within the piperidine ring, its temporary protection is a critical strategic consideration. Unprotected, the nucleophilic nitrogen can interfere with a multitude of synthetic transformations, leading to undesired side reactions, reduced yields, and complex purification challenges.[4][5] Therefore, a robust and well-considered protecting group strategy is paramount to the successful synthesis of complex derivatives based on this valuable scaffold.

The Strategic Imperative of Nitrogen Protection

In the context of synthesizing (S)-3-(4-bromophenyl)piperidine derivatives, the secondary amine is a potent nucleophile and a Brønsted base. This inherent reactivity can lead to several complications:

  • N-Alkylation/N-Acylation: In the presence of electrophilic reagents intended for other parts of the molecule, the piperidine nitrogen can compete, leading to a mixture of products.

  • Interference with Metal Catalysis: The lone pair on the nitrogen can coordinate to and potentially deactivate metal catalysts used in cross-coupling reactions.

  • Basicity Issues: The basic nature of the amine can interfere with reactions that are sensitive to pH or require non-basic conditions.

A protecting group mitigates these issues by temporarily converting the amine into a less reactive functional group, typically a carbamate or an amide.[6] This "masks" the nitrogen's reactivity, allowing transformations to be carried out selectively at other sites of the molecule.[4] The ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable (robust) to the reaction conditions of subsequent steps.

  • Easy to remove selectively in high yield without affecting the rest of the molecule.

This concept of selective introduction and removal is the cornerstone of orthogonal protection strategy , which is vital for complex, multi-step syntheses.[4][5]

Selecting the Optimal Protecting Group: A Comparative Analysis

The choice of a nitrogen protecting group is a critical decision dictated by the overall synthetic route. The most common and effective protecting groups for secondary amines like piperidine are carbamates, primarily the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

tert-Butyloxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups in organic synthesis due to its ease of introduction and its convenient removal under acidic conditions.[7]

  • Introduction: Typically installed using di-tert-butyl dicarbonate (Boc)₂O with a mild base, or even under catalyst-free conditions in aqueous media.[8][9][10]

  • Stability: The Boc group is highly stable to basic conditions, nucleophiles, and reductive conditions like catalytic hydrogenation.[7][11] This makes it orthogonal to the Cbz and Fmoc protecting groups.[7][11] Its stability under conditions used for many palladium-catalyzed cross-coupling reactions makes it an excellent choice for subsequent functionalization of the aryl bromide.[12]

  • Cleavage: Readily removed with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[7][11][13] The cleavage mechanism proceeds via the formation of a stable tert-butyl cation.[11]

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group, a foundational protecting group in peptide chemistry, offers a different set of stabilities and deprotection methods, providing valuable orthogonality to the Boc group.[6][14][15]

  • Introduction: Commonly introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (pH 8-10).[15][16][17]

  • Stability: The Cbz group is robust under acidic and basic conditions but is labile to hydrogenolysis.[15] This stability to acid allows it to be used in synthetic routes where a Boc group would be unintentionally cleaved.

  • Cleavage: The premier method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on Carbon catalyst).[6][15][18][19] This method is exceptionally mild and proceeds under neutral conditions. Alternatively, strong acids like HBr in acetic acid can also be used.[15][20]

Comparative Summary
Protecting GroupCommon Reagent for IntroductionKey StabilitiesStandard Cleavage ConditionsOrthogonality
Boc Di-tert-butyl dicarbonate (Boc)₂OStable to base, hydrogenolysis, nucleophiles.[7][11]Strong acid (TFA, HCl).[11][13]Cbz, Fmoc
Cbz (Z) Benzyl chloroformate (Cbz-Cl)Stable to acid, base.[15][17]Catalytic Hydrogenolysis (H₂/Pd-C).[6][18]Boc, Fmoc
Fmoc Fmoc-Cl, Fmoc-OSuStable to acid, hydrogenolysis.[21]Base (e.g., 20% piperidine in DMF).[13][21]Boc, Cbz

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should monitor reactions by an appropriate method (e.g., TLC, LC-MS) and optimize conditions as necessary for their specific substrate and scale.

Protocol 1: N-Boc Protection of (S)-3-(4-Bromophenyl)piperidine

This protocol describes the protection of the piperidine nitrogen using di-tert-butyl dicarbonate.

Materials:

  • (S)-3-(4-Bromophenyl)piperidine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-3-(4-bromophenyl)piperidine (1.0 eq) in DCM (approx. 0.1 M).

  • Add triethylamine (1.2 eq) to the solution at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring for completion by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate, can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: N-Cbz Protection of (S)-3-(4-Bromophenyl)piperidine

This protocol details the protection using benzyl chloroformate under Schotten-Baumann conditions.[17]

Materials:

  • (S)-3-(4-Bromophenyl)piperidine (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Tetrahydrofuran (THF) and Water (e.g., 2:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-3-(4-bromophenyl)piperidine (1.0 eq) and sodium carbonate (2.0 eq) in a mixture of THF and water.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-20 hours.[17] Monitor for completion by TLC.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[17]

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude benzyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate by flash column chromatography.

Protocol 3: Deprotection of N-Boc-(S)-3-(4-Bromophenyl)piperidine

This protocol describes the acid-mediated cleavage of the Boc group.

Materials:

  • N-Boc-(S)-3-(4-Bromophenyl)piperidine (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether or Ethyl acetate

Procedure (using TFA):

  • Dissolve the Boc-protected piperidine (1.0 eq) in DCM (approx. 0.2 M).

  • Add an equal volume of TFA (e.g., 1:1 DCM:TFA).

  • Stir the solution at room temperature for 1-3 hours.[7] Monitor deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Protocol 4: Deprotection of N-Cbz-(S)-3-(4-Bromophenyl)piperidine

This protocol details the removal of the Cbz group via catalytic hydrogenolysis.[6]

Materials:

  • N-Cbz-(S)-3-(4-Bromophenyl)piperidine (1.0 eq)

  • Palladium on carbon (10% Pd/C, approx. 5-10 mol% Pd)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected piperidine (1.0 eq) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution. Caution: Pd/C can be pyrophoric.

  • Evacuate the flask and backfill with H₂ gas (repeat 3x).

  • Stir the reaction mixture vigorously under an atmosphere of H₂ (balloon pressure is often sufficient) at room temperature for 4-24 hours.

  • Monitor the reaction by TLC. The deprotection releases toluene and CO₂, which can be followed.[17]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to afford the deprotected piperidine.

Important Note: Standard hydrogenolysis conditions can sometimes lead to the reduction of the aryl bromide. If this is observed, transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene may be a milder alternative.[18]

Visualization of Synthetic Strategy

General Workflow

The following diagram illustrates the central role of the protection-deprotection strategy in the synthesis of functionalized (S)-3-(4-bromophenyl)piperidine derivatives.

G A (S)-3-(4-Bromophenyl)piperidine B N-Protection (e.g., Boc₂O or Cbz-Cl) A->B Step 1 C Protected Intermediate (N-Boc or N-Cbz) B->C D Downstream Reaction (e.g., Suzuki Coupling) C->D Step 2 E Functionalized Protected Intermediate D->E F Deprotection (e.g., TFA or H₂/Pd-C) E->F Step 3 G Final Product F->G

Caption: General synthetic workflow.

Decision Tree for Protecting Group Selection

Choosing the correct protecting group is critical for success. This decision tree provides a logical framework for selecting between Boc and Cbz based on planned subsequent reaction conditions.

DecisionTree Start Planning Synthesis? Q1 Will the next step involve strong acidic conditions? Start->Q1 A1_Yes Avoid Boc Group. Choose Cbz. Q1->A1_Yes Yes Q2 Will the next step involve catalytic hydrogenation? Q1->Q2 No A2_Yes Avoid Cbz Group. Choose Boc. Q2->A2_Yes Yes A_OK Boc is a suitable choice. Q2->A_OK No

Caption: Protecting group selection guide.

Conclusion

The successful synthesis of complex (S)-3-(4-bromophenyl)piperidine derivatives is critically dependent on a well-devised nitrogen protection strategy. The Boc and Cbz groups represent two of the most reliable and versatile options available to the synthetic chemist. By understanding their respective stabilities and cleavage conditions, researchers can design orthogonal protection schemes that allow for the selective modification of the aryl bromide handle while preserving the integrity of the piperidine core. The protocols and strategic guidance provided herein serve as a robust foundation for researchers and drug development professionals working to create novel chemical entities based on this important pharmaceutical scaffold.

References

  • Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. ACS Publications. [Link]

  • Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

  • Protecting Groups. Organic Chemistry Portal. [Link]

  • Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. ACS Publications. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • Boc Resin Cleavage Protocol. Anaspec. [Link]

  • orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Oxford Academic. [Link]

  • Protecting group. Wikipedia. [Link]

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. [Link]

  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. National Institutes of Health. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. [Link]

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. [Link]

  • Synthetic method of 1- (4-bromophenyl) piperidine.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. National Institutes of Health. [Link]

  • Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. ACS Publications. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines. ScholarWorks@UARK. [Link]

  • Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. LinkedIn. [Link]

  • Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns. National Institutes of Health. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]

  • New Routes to α-Arylated N-Boc Heterocycles. University of Strathclyde. [Link]

Sources

Method

Application Note: Catalytic Methods for the Asymmetric Synthesis of 3-Substituted Piperidines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols Executive Summary & Strategic Context The piperidine ring is one of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Executive Summary & Strategic Context

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved drugs. While 2- and 4-substituted piperidines are relatively straightforward to synthesize asymmetrically, 3-substituted piperidines (found in blockbuster therapeutics like Niraparib and Preclamol) present a formidable synthetic challenge. The inherent difficulty stems from the high resonance stabilization energy of the pyridine precursor and the propensity of intermediates to undergo non-enantioselective tautomerization.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. We will examine the causality behind three cutting-edge catalytic methodologies: Transition-Metal Cross-Coupling, Base-Assisted Asymmetric Hydrogenation, and Organocatalytic Cascades. Each protocol is designed as a self-validating system , incorporating critical In-Process Controls (IPCs) to ensure that stereochemical integrity is maintained at every node of the workflow.

Methodology I: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

Traditional dearomatization of pyridine is a high-energy process that often poisons transition-metal catalysts. To circumvent this, Fletcher and co-workers developed a strategy that partially reduces pyridine to a dihydropyridine intermediate, breaking aromaticity and lowering the activation barrier for a subsequent Rh-catalyzed carbometalation.

Mechanistic Causality

By converting pyridine to phenyl pyridine-1(2H)-carboxylate, the substrate becomes susceptible to a highly regio- and enantioselective migratory insertion of an aryl-rhodium species. The use of the chiral ligand (S)-Segphos creates a rigid chiral pocket that enforces strict enantiofacial discrimination. A final hydrogenation step yields the enantioenriched 3-substituted piperidine.

G Pyridine Pyridine Step1 Partial Reduction (NaBH4, PhOCOCl) Pyridine->Step1 Intermediate Phenyl pyridine-1(2H)- carboxylate Step1->Intermediate Step2 Asymmetric Heck ([Rh(cod)OH]2, (S)-Segphos) Intermediate->Step2 Arylboronic Acid Tetrahydropyridine Chiral 3-Substituted Tetrahydropyridine Step2->Tetrahydropyridine Step3 Hydrogenation (Pd/C, H2) Tetrahydropyridine->Step3 Product Enantioenriched 3-Piperidine Step3->Product

Workflow for the Rh-catalyzed asymmetric synthesis of 3-piperidines from pyridine.

Self-Validating Protocol

Step 1: Dearomatization

  • Cool a solution of pyridine (20 mmol) and NaBH₄ (20 mmol) in MeOH (50 mL) to −78 °C under N₂.

  • Add phenyl chloroformate (20 mmol) dropwise. Maintain at −78 °C for 3 h.

  • Quench with H₂O, extract with Et₂O, wash with 1N NaOH and 1N HCl, and dry over Na₂SO₄.

  • IPC Check: Analyze via TLC (acetone/hexane 2:98). The absence of the pyridine baseline spot validates complete dearomatization. Purify via short silica pad to obtain phenyl pyridine-1(2H)-carboxylate.

Step 2: Asymmetric Carbometalation

  • In an argon-purged vial, combine [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).

  • Add Toluene (0.25 mL), THP (0.25 mL), H₂O (0.25 mL), and aq. CsOH (50 wt%, 2.0 equiv). Stir at 70 °C for 10 min to generate the active catalyst.

  • Add arylboronic acid (3.0 equiv) and the dihydropyridine intermediate (1.0 equiv). Stir at 70 °C for 20 h.

  • IPC Check: Perform Chiral HPLC on the crude mixture. Validation metric: ee must be >95%. A lower ee indicates premature ligand oxidation; discard and verify argon purity.

Step 3: Final Reduction

  • Subject the purified tetrahydropyridine to standard Pd/C (10 wt%) hydrogenation under H₂ balloon pressure in MeOH to yield the final 3-substituted piperidine.

Methodology II: Base-Assisted Asymmetric Hydrogenation

Direct asymmetric hydrogenation (AH) of 3-substituted pyridinium salts frequently yields poor enantiomeric excesses. As elucidated by De Vries and colleagues , the primary failure mode is a non-enantioselective enaminium-iminium tautomerization of the partially hydrogenated intermediate, driven by the generation of HBr.

Mechanistic Causality

By introducing a stoichiometric amount of an organic base (e.g., Et₃N), the HBr byproduct is immediately scavenged. This kinetically freezes the intermediate in the enaminium state, completely blocking the pathway to the racemic iminium salt. Consequently, the chiral Rh-Josiphos catalyst maintains absolute control over the stereocenter formation during the final hydride delivery.

G Pyridinium N-Benzyl-3-Substituted Pyridinium Salt PartialHyd Partial Hydrogenation (Rh-Josiphos, H2) Pyridinium->PartialHyd Enaminium Enaminium Intermediate PartialHyd->Enaminium Iminium Racemic Iminium Salt (Undesired Path) Enaminium->Iminium HBr (Tautomerization) ChiralHyd Asymmetric Hydrogenation (Rh-Josiphos, H2) Enaminium->ChiralHyd Et3N (Scavenges HBr) RacemicProd Racemic Piperidine Iminium->RacemicProd ChiralProd Enantioenriched 3-Substituted Piperidine ChiralHyd->ChiralProd

Mechanistic pathway showing how base addition prevents racemic iminium formation.

Self-Validating Protocol
  • Preparation: In a high-pressure autoclave under argon, dissolve N-benzyl-3-substituted pyridinium bromide (1.0 mmol) in anhydrous MeOH (5 mL).

  • Catalyst & Base Addition: Add Rh(COD)₂OTf (1 mol%), Josiphos ligand (1.1 mol%), and Et₃N (1.0 mmol, 1.0 equiv).

  • Hydrogenation: Pressurize the autoclave with H₂ (50 bar) and stir at 50 °C for 24 h.

  • IPC Check: Monitor the reaction via GC/MS. Validation metric: The presence of racemic piperidine indicates localized acidic pockets or insufficient base. If detected, ensure vigorous mechanical stirring (≥800 rpm) in future runs to eliminate mass-transfer limitations of the base.

Methodology III: Organocatalytic Domino Michael/Aminalization

For highly functionalized, polysubstituted piperidines, transition-metal catalysis is often limited by steric hindrance. Ma and Zhu engineered an organocatalytic approach utilizing an O-TMS protected diphenylprolinol catalyst to drive a domino Michael addition/aminalization cascade.

Mechanistic Causality

The secondary amine catalyst condenses with an aliphatic aldehyde to form a nucleophilic enamine. The bulky O-TMS group effectively shields one face of the enamine, forcing a highly stereoselective Michael addition into a Cbz-protected 1-aminomethyl nitroolefin. The resulting adduct spontaneously undergoes intramolecular aminalization, driven by thermodynamic stability, to form a piperidine ring with up to four contiguous stereocenters in a single operational step.

Self-Validating Protocol
  • Reaction Setup: To a solution of Cbz-protected 1-aminomethyl nitroolefin (0.15 mmol) and aldehyde (0.30 mmol) in H₂O (0.3 mL), add O-TMS diphenylprolinol (10 mol%) and benzoic acid (30 mol%).

  • Execution: Stir the biphasic mixture vigorously at room temperature for 12–24 hours.

  • IPC Check: Extract an aliquot with CDCl₃ and analyze via ¹H NMR. Validation metric: The diastereomeric ratio (dr) must be >95:5. If epimerization is observed, it indicates cleavage of the O-TMS ether; verify the pH of the aqueous medium and ensure the benzoic acid loading does not exceed 30 mol%.

  • Isolation: Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to yield the polysubstituted piperidine.

Quantitative Data Summary

The following table synthesizes the operational parameters and performance metrics of the three validated methodologies, allowing for rapid strategic selection based on substrate requirements.

MethodologyCatalyst / Ligand SystemKey Additive / ReagentYield RangeEnantiomeric Excess (ee)Primary Application
Reductive Heck [Rh(cod)OH]₂ / (S)-SegphosArylboronic Acids70–95%Up to 99%Cross-coupling of pyridines to yield 3-aryl piperidines
Asymmetric Hydrogenation Rh(COD)₂OTf / JosiphosEt₃N (1.0 equiv)80–99%Up to 90%Direct reduction of pre-functionalized pyridinium salts
Organocatalytic Cascade O-TMS DiphenylprolinolBenzoic Acid (30 mol%)75–94%>99% (dr >95:5)Assembly of polysubstituted piperidines from acyclic precursors

References

  • Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society URL: [Link]

  • Title: Why is asymmetric hydrogenation of 3-substituted pyridinium salts so problematic? Source: Morressier / Presentation Abstracts URL: [Link]

  • Title: Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans Source: Organic Letters URL: [Link]

Application

Application Note: Monitoring the Synthesis of (S)-3-(4-Bromophenyl)piperidine via TLC and ¹H NMR

Abstract This application note provides a detailed guide for monitoring the synthesis of (S)-3-(4-Bromophenyl)piperidine, a key building block in pharmaceutical development. The focus is on the acid-mediated deprotection...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for monitoring the synthesis of (S)-3-(4-Bromophenyl)piperidine, a key building block in pharmaceutical development. The focus is on the acid-mediated deprotection of its N-Boc precursor, (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate. We present robust, step-by-step protocols for tracking reaction completion using two complementary analytical techniques: Thin-Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This guide explains the principles behind each method, offers practical insights for unambiguous data interpretation, and equips researchers with the tools to ensure efficient and successful synthesis.

Introduction

(S)-3-(4-Bromophenyl)piperidine is a valuable chiral intermediate used in the synthesis of several important pharmaceutical agents, including the PARP inhibitor Niraparib.[1] Ensuring the complete conversion of starting materials to the desired product is critical for maximizing yield, simplifying purification, and guaranteeing the quality of the final active pharmaceutical ingredient. In-process monitoring is therefore an indispensable part of the synthetic workflow.[2][3][4]

This guide focuses on a common final step in its synthesis: the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions. We will detail the use of Thin-Layer Chromatography (TLC) for rapid, qualitative assessment and ¹H NMR spectroscopy for detailed, quantitative analysis of the reaction's progress.[5][6]

Reaction Scheme:

(S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is treated with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield (S)-3-(4-Bromophenyl)piperidine.

Thin-Layer Chromatography (TLC) Monitoring

Principle of TLC for Reaction Monitoring

TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[3][7][8] The key to monitoring this specific reaction lies in the significant polarity difference between the starting material and the product:

  • (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate (Starting Material): A less polar molecule due to the bulky, nonpolar Boc group. It will travel further up the TLC plate, resulting in a higher Retention Factor (Rf).

  • (S)-3-(4-Bromophenyl)piperidine (Product): A more polar molecule due to the presence of the free secondary amine (N-H) group. It will interact more strongly with the silica gel and travel a shorter distance, resulting in a lower Rf.[8]

By co-spotting the reaction mixture with the starting material, one can visually track the disappearance of the starting material spot and the appearance of the product spot to determine when the reaction is complete.[9]

Protocol: TLC Analysis

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • TLC developing chamber

  • Mobile Phase: 9:1 Dichloromethane (DCM) / Methanol (MeOH) with 0.5% Triethylamine (TEA).

    • Scientist's Note: The small amount of basic TEA is added to the mobile phase to prevent the amine product from "streaking" on the acidic silica gel plate, leading to sharper, more defined spots.

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Ninhydrin staining solution (0.3 g ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid).[10][11][12]

  • Heat gun or hot plate

Procedure:

  • Prepare the TLC Plate: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark three lanes on the origin: "S" for starting material, "C" for co-spot, and "R" for the reaction mixture.

  • Prepare Samples for Spotting:

    • Starting Material (S): Dissolve a small amount of the Boc-protected starting material in a suitable solvent like DCM.

    • Reaction Mixture (R): Withdraw a small aliquot (a few drops) from the reaction vessel using a glass pipette and dilute it with a small amount of solvent (e.g., DCM or Ethyl Acetate).

  • Spot the Plate:

    • In the "S" lane, use a capillary tube to apply a small spot of the starting material solution.

    • In the "R" lane, apply a small spot of the diluted reaction mixture.

    • In the "C" (co-spot) lane, first spot the starting material, then carefully spot the reaction mixture directly on top of the "S" spot.

  • Develop the Plate: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate via capillary action.[2]

  • Dry the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

  • Visualize the Spots:

    • UV Light: View the dried plate under a UV lamp (254 nm). Both the starting material and the product contain a bromophenyl group and should be visible as dark spots. Circle the visible spots with a pencil.

    • Ninhydrin Stain: Dip the plate into the ninhydrin solution, remove excess stain with a paper towel, and gently heat the plate with a heat gun until colored spots appear.[10][13] The product, a secondary amine, will typically develop a yellow-orange to brown color.

Data Interpretation

A successful reaction will show the starting material spot in the "S" lane and a new, lower Rf spot (the product) in the "R" lane. The "C" lane will show two distinct spots until the reaction is complete. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the "R" lane.

CompoundExpected Rf (9:1 DCM/MeOH)Visualization Method
Starting Material (Boc-protected)~0.75UV (254 nm)
Product (Free Amine)~0.30UV (254 nm), Ninhydrin Stain (Yellow/Orange)
Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_viz Visualization & Analysis prep_plate 1. Prepare & Mark TLC Plate prep_sample 2. Sample Reaction Mixture prep_plate->prep_sample spot 3. Spot S, C, R Lanes prep_sample->spot develop 4. Develop in Chamber spot->develop dry 5. Dry Plate & Mark Front develop->dry uv 6a. Visualize under UV Light dry->uv stain 6b. Stain with Ninhydrin uv->stain interpret 7. Interpret Results stain->interpret

Caption: TLC Monitoring Workflow.

¹H NMR Spectroscopy Monitoring

Principle of NMR for Reaction Monitoring

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed structural information by measuring the resonance of hydrogen nuclei in a magnetic field.[14] For this reaction, monitoring is straightforward due to distinct and easily identifiable signals for both the starting material and the product.

  • Key Signal Disappearance: The most prominent indicator of reaction progress is the disappearance of the large singlet from the nine equivalent protons of the Boc group's tert-butyl moiety.

  • Key Signal Shifts: The protons on the piperidine ring, particularly those adjacent to the nitrogen (α-protons), experience a significant change in their chemical environment upon deprotection, causing their signals to shift upfield.

By comparing the integration of these key signals, one can not only confirm the presence of the product but also estimate the conversion percentage.[15]

Protocol: NMR Sample Preparation and Analysis

Materials:

  • NMR tube

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Pipettes

  • Vortex mixer (optional)

Procedure:

  • Sample the Reaction: Withdraw a small aliquot (~0.1 mL) from the reaction mixture.

  • Work-up: Add the aliquot to a vial containing ~1 mL of a saturated sodium bicarbonate (NaHCO₃) solution to quench the acid catalyst. Extract the organic components with ~1 mL of DCM or Ethyl Acetate.

    • Scientist's Note: This quick work-up is crucial. It removes the acid, which can broaden NMR signals (especially the N-H proton), and prepares a clean sample for analysis.

  • Prepare the NMR Sample: Transfer the organic layer to a clean vial and evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge. Dissolve the resulting residue in ~0.6 mL of CDCl₃.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Acquire Spectrum: Acquire a ¹H NMR spectrum according to the instrument's standard operating procedure.

Data Interpretation

The reaction is complete when the characteristic singlet of the Boc group is completely absent from the spectrum. The appearance of signals corresponding to the deprotected piperidine ring confirms product formation.

CompoundProton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Starting Material tert-butyl (Boc group)~1.48Singlet (s)9H
Starting Material Piperidine ring protons2.5 - 4.2Multiplets (m)9H
Product Piperidine ring protons (α to N)2.6 - 3.2Multiplets (m)4H
Product Piperidine ring protons (β, γ)1.6 - 2.1Multiplets (m)5H
Both Aromatic (Ar-H)7.1 - 7.5Doublets (d)4H
Product Amine (N-H)1.5 - 2.5 (variable)Broad Singlet (br s)1H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Logical Diagram

NMR_Logic start Acquire ¹H NMR Spectrum of Reaction Aliquot check_boc Is the Boc singlet (δ ≈ 1.48 ppm) present? start->check_boc incomplete Reaction Incomplete: - Continue reaction - Re-sample later check_boc->incomplete Yes complete Reaction Complete: - Proceed to work-up and purification check_boc->complete No

Caption: NMR Data Interpretation Logic.

Integrated Monitoring Strategy

For optimal process control, TLC and NMR should be used in tandem.

  • Early Stage (0-60 min): Use TLC every 15-30 minutes. It is fast, requires minimal sample, and provides a clear qualitative picture of the conversion.[16]

  • Late Stage (>60 min): When TLC suggests the reaction is nearing completion (i.e., the starting material spot is very faint), take an NMR sample. The NMR spectrum will provide unambiguous confirmation of 100% conversion, which can sometimes be difficult to judge precisely by TLC, especially if trace amounts of starting material remain.[6]

Conclusion

The combination of Thin-Layer Chromatography and ¹H NMR spectroscopy offers a robust, multi-faceted strategy for monitoring the synthesis of (S)-3-(4-Bromophenyl)piperidine. TLC provides a rapid, cost-effective method for frequent qualitative checks, while NMR delivers conclusive, quantitative data to confirm reaction endpoint. By implementing these detailed protocols, researchers can achieve greater control over the synthesis, leading to improved efficiency, higher yields, and a more reliable final product.

References

  • Cegielska, B., & Kacprzak, K. M. (n.d.). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Retrieved from Central European Journal of Chemistry. [Link]

  • Wissinger, J. (n.d.). Monitoring Reactions by TLC. University of Minnesota. [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography. [Link]

  • Gaspard, S., et al. (2000). Quantitative Monitoring of Solid Phase Organic Reactions by High-Resolution Magic Angle Spinning NMR Spectroscopy. ACS Publications. [Link]

  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, ACS Publications. [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. [Link]

  • Gunda, P., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • Clark, J. (n.d.). Principles of Thin Layer Chromatography. [Link]

  • Berredjem, M., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Heterocyclic Chemistry. [Link]

  • Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • University of Rochester. (n.d.). Magic Formulas - TLC Stains/Dips. [Link]

  • The Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains. [Link]

  • Supplemental Data. (n.d.). Proton NMR spectra for the intermediate piperidines. [Link]

  • Application Of Nmr Spectroscopy In Organic Chemistry. (n.d.). [Link]

  • Gunda, P., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]

  • da Silva, A. B., et al. (2024). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. PubMed. [Link]

  • TLC Stains. (n.d.). [Link]

  • Kumar, K., et al. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. [Link]

  • Gołowicz, D., et al. (2024). NMR Reaction Monitoring Robust to Spectral Distortions. PMC. [Link]

  • TLC stains. (n.d.). [Link]

  • Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. ResearchGate. [Link]

  • da Silva, A. B., et al. (2024). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. ResearchGate. [Link]

  • How To Interpret An NMR Spectrum. (n.d.). [Link]

  • Bhella, S. (2023). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

  • Piperidine - SpectraBase. (n.d.). [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics. [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Bhattacharya, S., et al. (2011). Der Pharma Chemica. Scholars Research Library. [Link]

  • Chemistry Steps. (2020). NMR spectroscopy - An Easy Introduction. [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, ACS Publications. [Link]

Sources

Method

Functionalization of the piperidine ring of (S)-3-(4-Bromophenyl)piperidine

Application Note: Strategic Functionalization of the Piperidine Ring in (S)-3-(4-Bromophenyl)piperidine Strategic Context & The Bifunctional Conundrum (S)-3-(4-Bromophenyl)piperidine is a highly valuable chiral building...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the Piperidine Ring in (S)-3-(4-Bromophenyl)piperidine

Strategic Context & The Bifunctional Conundrum

(S)-3-(4-Bromophenyl)piperidine is a highly valuable chiral building block, most prominently utilized as a key intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors such as Niraparib[1],[2]. The architecture of this molecule presents a unique synthetic challenge: it is a bifunctional scaffold containing both an electrophilic 4-bromophenyl handle and a nucleophilic secondary piperidine amine.

For drug development professionals, selectively functionalizing the piperidine ring without compromising the chiral integrity at the C3 position—or inadvertently triggering transition-metal-catalyzed oligomerization at the aryl bromide—requires precise mechanistic control. This guide details field-proven methodologies for orthogonal N-functionalization and advanced late-stage α-C(sp3)-H functionalization of the piperidine ring[3],[4].

Functionalization_Strategy A (S)-3-(4-Bromophenyl)piperidine Bifunctional Scaffold B N-Functionalization (Secondary Amine) A->B C C(sp3)-H Functionalization (Piperidine Ring) A->C D N-Boc Protection (Masking Group) B->D E Reductive Amination (Orthogonal to Ar-Br) B->E F Photoredox α-Alkylation (Regioselective) C->F G Iminium-based Nucleophilic Addition C->G

Fig 1: Divergent functionalization pathways for (S)-3-(4-Bromophenyl)piperidine.

Mechanistic Causality & Reaction Design

Avoiding the Buchwald-Hartwig Trap: Attempting a standard transition-metal-catalyzed N-arylation (e.g., Buchwald-Hartwig coupling) directly on the free amine of (S)-3-(4-Bromophenyl)piperidine is a strategic error. Because the molecule contains an internal aryl bromide, palladium catalysts will initiate competitive intermolecular self-coupling, leading to complex oligomeric mixtures. Therefore, N-functionalization must rely on pathways that are entirely orthogonal to the aryl bromide, such as electrophilic N-acylation or reductive amination.

Late-Stage α-C(sp3)-H Functionalization: To access complex drug-like chemical space, chemists increasingly rely on functionalizing the saturated carbon backbone of the piperidine ring[3]. Visible-light photoredox catalysis offers a mild, redox-neutral method to achieve this. By utilizing an Iridium-based photocatalyst, a single-electron transfer (SET) selectively oxidizes the tertiary amine (post-alkylation) to an α-amino radical. A subsequent SET generates an endo-cyclic iminium ion, which acts as a highly electrophilic trap for incoming nucleophiles (e.g., cyanide, silyl enol ethers)[4]. This pathway operates at room temperature, preserving the delicate C3 stereocenter and leaving the aryl bromide untouched.

Photoredox_Mechanism PC Ir(III) Photocatalyst (Ground State) PC_star *Ir(III) Photocatalyst (Excited State) PC->PC_star Visible Light (450 nm) Radical α-Amino Radical Intermediate PC_star->Radical SET (Oxidation) Amine N-Alkyl Piperidine Substrate Amine->Radical -e⁻, -H⁺ Imine Endo-cyclic Iminium Ion Radical->Imine SET / Radical Trap Imine->PC Ir(II) -> Ir(III) Product α-Functionalized Piperidine Imine->Product Nucleophile (Nu⁻)

Fig 2: Photoredox catalytic cycle for α-C(sp3)-H functionalization of piperidines.

Self-Validating Experimental Protocols

Protocol A: Chemoselective N-Boc Protection

Objective: Mask the secondary amine to yield tert-butyl (3S)-3-(4-bromophenyl)piperidine-1-carboxylate, enabling downstream cross-coupling at the aryl bromide[5].

  • Preparation: In an oven-dried round-bottom flask, dissolve (S)-3-(4-Bromophenyl)piperidine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add triethylamine (Et3N, 1.5 equiv). Causality: Et3N acts as an acid scavenger, neutralizing any trace HCl (if utilizing the hydrochloride salt of the starting material) and preventing the acidic degradation of the Boc anhydride.

  • Reagent Addition: Cool the mixture to 0 °C. Add di-tert-butyl dicarbonate (Boc2O, 1.1 equiv) dropwise. Stir and allow to warm to room temperature.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1) using a Ninhydrin stain. The secondary amine starting material will stain a vibrant pink/purple. The reaction is confirmed complete when the ninhydrin-active spot entirely disappears, leaving only the UV-active product spot.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Orthogonal N-Alkylation via Reductive Amination

Objective: Alkylate the piperidine nitrogen without triggering transition-metal-catalyzed oligomerization.

  • Imine Formation: Dissolve (S)-3-(4-Bromophenyl)piperidine (1.0 equiv) and the target aldehyde (1.1 equiv) in 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (0.1 equiv). Causality: Mild acidic conditions accelerate the formation of the intermediate iminium ion.

  • Reduction: After 1 hour of stirring at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equiv) in portions. Causality: NaBH(OAc)3 is a highly chemoselective reducing agent that rapidly reduces the iminium intermediate without reducing the unreacted aldehyde or affecting the aryl bromide.

  • Self-Validation Check: Monitor by LC-MS. The reaction is complete when the mass shift corresponding to the [M+H]+ of the alkylated product becomes the sole dominant peak, with no over-alkylation detected.

  • Workup: Quench with 1N NaOH to break down boron complexes and free-base the product. Extract with EtOAc, dry, and purify via flash chromatography.

Protocol C: Visible-Light-Induced α-C(sp3)-H Cyanation

Objective: Late-stage functionalization of the saturated N-alkyl piperidine ring adjacent to the nitrogen[3],[4].

  • Setup: In a Schlenk tube, add the N-alkyl-(S)-3-(4-Bromophenyl)piperidine (1.0 equiv, generated from Protocol B), Ir(ppy)3 photocatalyst (1 mol%), and trimethylsilyl cyanide (TMS-CN, 2.0 equiv).

  • Solvent & Degassing: Dissolve in anhydrous DMF (0.1 M). Degas the mixture via three rigorous freeze-pump-thaw cycles. Causality: Molecular oxygen rapidly quenches the excited state of the *Ir(III) photocatalyst and intercepts radical intermediates; absolute exclusion of O2 is mandatory for high yields.

  • Irradiation: Irradiate the mixture with a 450 nm blue LED at room temperature for 12 hours.

  • Self-Validation Check: Monitor by 1H NMR of a crude evaporated aliquot. Look for the disappearance of the α-protons of the starting piperidine (typically ~2.5-3.0 ppm) and the emergence of a new downfield signal (3.5-4.5 ppm) corresponding to the cyano-substituted α-position.

  • Purification: Dilute with water, extract with diethyl ether (to easily remove DMF), and purify via silica gel chromatography.

Quantitative Data Summary

Table 1: Comparative Reaction Parameters for Piperidine Ring Functionalization

Functionalization RouteReagents / CatalystTemp (°C)Ar-Br OrthogonalityTypical Yield (%)ee% Retention
N-Boc Protection Boc2O, Et3N, DCM0 to 25Excellent92 - 98>99%
Reductive Amination R-CHO, NaBH(OAc)325Excellent85 - 95>99%
Photoredox α-Cyanation Ir(ppy)3, TMS-CN, hν25Good70 - 85>98%
Buchwald-Hartwig (N) Pd-G3, Strong Base80 - 110Poor (Self-coupling)<30 (Oligomers)Variable

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization during the synthesis of (S)-3-(4-Bromophenyl)piperidine

Welcome to the Technical Support Center for the stereoselective synthesis of (S)-3-(4-Bromophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stereoselective synthesis of (S)-3-(4-Bromophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) related to preventing racemization during the synthesis of this and similar chiral piperidine derivatives. The piperidine core is a prevalent scaffold in numerous pharmaceuticals, making stereocontrol in its synthesis a critical aspect of drug discovery and development.[1][2]

Troubleshooting Guide: Preventing Racemization

Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a significant challenge in asymmetric synthesis. This section provides a systematic approach to diagnosing and resolving issues of racemization during the synthesis of (S)-3-(4-Bromophenyl)piperidine.

Issue 1: Low or Inconsistent Enantiomeric Excess (% ee)

A common and frustrating problem is obtaining a product with low or variable enantiomeric excess. Several factors can contribute to this issue.[3]

Possible Causes & Solutions:

  • Catalyst/Ligand Integrity: The chiral catalyst or ligand is the cornerstone of asymmetric synthesis. Its degradation can lead to a loss of stereocontrol.

    • Verification: Confirm the purity and structural integrity of the catalyst or ligand using techniques like NMR spectroscopy. For commercially sourced catalysts, ensure they are from a reputable supplier and have been stored under the recommended conditions.[4]

    • Benchmarking: Run a control reaction with a substrate known to give high enantiomeric excess with your catalyst system to verify its activity and selectivity.[4]

  • Reaction Conditions: Temperature, solvent, and concentration are critical parameters that can significantly influence the enantioselectivity of a reaction.[3]

    • Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[3][4] A systematic screening of temperatures is advisable.

    • Solvent: The polarity and coordinating ability of the solvent can dramatically affect catalyst performance. A solvent screen is highly recommended to identify the optimal medium for the reaction.

    • Concentration: Substrate concentration can impact enantioselectivity due to factors like catalyst aggregation. It is recommended to investigate the effect of varying the substrate concentration; in some cases, more dilute conditions can be beneficial.[4]

  • Substrate and Reagent Purity: Impurities in the starting materials or reagents can interfere with the catalytic cycle.

    • Purification: Ensure all starting materials, reagents, and solvents are of high purity and, where necessary, anhydrous. Water, for instance, can deactivate or alter the selectivity of many catalysts.[4]

Diagram: Troubleshooting Workflow for Low Enantiomeric Excess

Troubleshooting Low ee start Low or Inconsistent % ee Observed check_catalyst Verify Catalyst Integrity - Purity (NMR) - Storage Conditions - Benchmark Reaction start->check_catalyst check_conditions Optimize Reaction Conditions - Temperature Screen (Lower T) - Solvent Screen - Concentration Screen start->check_conditions check_reagents Assess Reagent Purity - Starting Materials - Solvents (Anhydrous) - Other Reagents start->check_reagents solution Improved Enantioselectivity check_catalyst->solution check_conditions->solution check_reagents->solution

Caption: A systematic workflow for diagnosing and resolving low enantiomeric excess.

Issue 2: Racemization During a Specific Reaction Step (e.g., Deprotection, Coupling)

Even with a highly enantioselective main reaction, subsequent steps can lead to a loss of stereochemical purity.

Possible Causes & Solutions:

  • Base-Catalyzed Racemization: The presence of a strong base, especially at elevated temperatures, can lead to the abstraction of the proton at the chiral center, forming a planar intermediate that can be protonated from either face, resulting in racemization.[5]

    • Choice of Base: Opt for a weaker or more sterically hindered base.

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the rate of racemization.[5]

  • Formation of Racemization-Prone Intermediates: Certain reaction pathways can proceed through intermediates that are susceptible to racemization. For instance, in peptide couplings involving chiral carboxylic acids, the formation of an oxazolone intermediate can lead to rapid racemization.[5]

    • Reagent Selection: Utilize coupling reagents known to suppress racemization, such as those used in combination with additives like ethyl (hydroxyimino)cyanoacetate (Oxyma).[6]

  • Unstable Intermediates During Deprotection: The mechanism of a deprotection step might involve an intermediate that is not stereochemically stable.

    • Modify Conditions: If racemization is observed during an acid-labile deprotection (e.g., Boc group removal), consider alternative acidic conditions or a different protecting group strategy.[5]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of (S)-3-(4-Bromophenyl)piperidine and related chiral piperidines.

Synthesis Strategies

Q1: What are the main strategies for the asymmetric synthesis of 3-arylpiperidines?

A: Several effective strategies exist for the enantioselective synthesis of 3-arylpiperidines. These include:

  • Asymmetric Hydrogenation: The asymmetric hydrogenation of substituted pyridinium salts or related unsaturated precursors is a widely studied and effective method.[1][7]

  • Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: This method involves the cross-coupling of arylboronic acids with a partially reduced pyridine derivative, offering high yields and excellent enantioselectivity.[8][9]

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the piperidine ring.[1]

  • Kinetic Resolution: Separating a racemic mixture of piperidine derivatives using a chiral catalyst or reagent.[1]

Reaction Parameters

Q2: How critical is the choice of the chiral ligand in a metal-catalyzed asymmetric reaction?

A: The chiral ligand is of paramount importance as it is directly responsible for creating the chiral environment that dictates the stereochemical outcome of the reaction. The structure of the ligand influences the steric and electronic properties of the catalyst, thereby controlling the facial selectivity of the substrate's approach to the metal center.

Q3: Can the order of reagent addition impact the enantioselectivity?

A: Yes, the order of addition can be crucial. For instance, pre-forming the catalyst by allowing the metal precursor and the chiral ligand to stir together before adding the substrate can be critical for achieving high enantioselectivity. This ensures the active chiral catalyst is the dominant species in the reaction mixture.

Analysis and Purification

Q4: What is the best way to determine the enantiomeric excess of my product?

A: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of a chiral compound.[10] This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification. Polysaccharide-based CSPs are often a good starting point for piperidine derivatives.[10]

Q5: Can racemization occur during purification?

A: While less common, racemization can occur during purification if the conditions are not carefully controlled.[5] For example, purification by chromatography on silica gel, which can be acidic, may cause racemization of acid-sensitive compounds. Using a neutralized stationary phase or a different purification method might be necessary in such cases.

Data Summary Table
ParameterPotential IssueRecommended Action
Catalyst Degradation, impurityVerify purity, use a fresh batch, perform a benchmark reaction.[4]
Temperature Too highScreen a range of lower temperatures.[3][4]
Solvent Suboptimal polarity/coordinationPerform a solvent screen.
Base Too strong or concentratedUse a weaker/hindered base, optimize concentration.[5]
Purification Acidic/basic conditionsNeutralize stationary phase, consider alternative methods.[5]
Diagram: Key Factors Influencing Enantioselectivity

Enantioselectivity Factors enantioselectivity Enantioselectivity (% ee) catalyst Catalyst System (Metal + Chiral Ligand) enantioselectivity->catalyst temperature Reaction Temperature enantioselectivity->temperature solvent Solvent Properties enantioselectivity->solvent substrate Substrate & Reagent Purity enantioselectivity->substrate

Caption: Core experimental parameters that govern the stereochemical outcome of an asymmetric synthesis.

Experimental Protocols

General Protocol for a Rh-Catalyzed Asymmetric Reductive Heck Reaction

This protocol is a general guideline and should be optimized for specific substrates and ligands.

  • To a reaction vial, add the rhodium precursor (e.g., [Rh(cod)Cl]₂) and the chiral ligand in a suitable anhydrous solvent under an inert atmosphere.

  • Stir the mixture at room temperature for a specified time to allow for catalyst pre-formation.

  • Add the arylboronic acid and the dihydropyridine substrate.[11]

  • Add the base (e.g., an aqueous solution of a hydroxide or carbonate).[11]

  • Stir the reaction mixture at the optimized temperature for the required time, monitoring the progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an appropriate work-up procedure.

  • Purify the product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC.

Protocol for Chiral HPLC Analysis
  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns are often effective for piperidine derivatives.[10]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol).[10] The addition of a small amount of an amine (e.g., diethylamine) can improve the peak shape for basic compounds.[10]

  • Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.[10]

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Calculation of % ee: Calculate the enantiomeric excess using the peak areas of the two enantiomers: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

References

  • Troubleshooting low enantiomeric excess in asymmetric synthesis. - Benchchem.
  • avoiding racemization during the synthesis of chiral piperidine acids - Benchchem.
  • Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • Technical Support Center: Asymmetric Synthesis Catalyst Selection - Benchchem.
  • Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers - Benchchem.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society.
  • Chiral Chromatography Frequently Asked Questions - MilliporeSigma.
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis - Benchchem.

Sources

Optimization

Section 1: Troubleshooting Cross-Coupling Reactions (Suzuki-Miyaura &amp; Radical Approaches)

Title: Technical Support Center: Identifying and Minimizing Byproducts in 3-Arylpiperidine Synthesis Welcome to the Technical Support Center for 3-arylpiperidine synthesis. As a Senior Application Scientist, I have desig...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Identifying and Minimizing Byproducts in 3-Arylpiperidine Synthesis

Welcome to the Technical Support Center for 3-arylpiperidine synthesis. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the mechanistic bottlenecks, byproduct formations, and reaction optimizations you will encounter at the bench.

3-Arylpiperidines are critical pharmacophores in CNS drugs and oncology targets (e.g., Niraparib, Preclamol). However, their synthesis—whether via transition-metal cross-coupling, direct C-H functionalization, or pyridine reduction—is fraught with chemoselectivity challenges. This guide is structured to explain the causality behind experimental failures and provide self-validating protocols to ensure your workflows are robust and reproducible.

Q: I am attempting a Suzuki-Miyaura cross-coupling between a 3-halopiperidine and an arylboronic acid, but my LC-MS shows massive amounts of protodeboronation and homocoupling. How do I shift the equilibrium?

A: Protodeboronation is driven by the competitive hydrolysis of the arylboronic acid in the presence of water and base, which outpaces the transmetalation step. Homocoupling (biaryl formation) occurs when trace oxygen infiltrates the system, oxidizing the Pd catalyst and promoting a secondary catalytic cycle.

Causality & Fix: To minimize these byproducts, you must accelerate the transmetalation step relative to hydrolysis. Switch from a standard Pd(PPh3)4 system to a more electron-rich, sterically hindered ligand (e.g., RuPhos or XPhos), which facilitates rapid oxidative addition and transmetalation. Additionally, employ a slow-addition protocol for the boronic acid using a syringe pump over 4 hours. This keeps the steady-state concentration of the boronic acid low, starving the homocoupling and protodeboronation pathways while funneling the intermediate toward the target 3-arylpiperidine.

Q: I'm exploring photoredox radical hydroarylation to access the 3-arylpiperidine framework, but my yields are stuck below 50%. What is the mechanistic limitation here?

A: Recent developments in dual-catalytic radical hydroarylation have successfully accessed the 3-arylpiperidine framework, but often with diminished yields (around 42%)[1]. The primary limitation is that aryl halide reduction potentials are highly negative. The resulting aryl radicals undergo rapid reduction through hydrogen atom transfer (HAT) before they can successfully engage the endocyclic enecarbamate substrate[2].

Causality & Fix: Premature HAT quenches the radical intermediate, leading to unreacted starting material or simple dehalogenated arenes. To self-validate and correct this, run a parallel control reaction without the hydrogen atom donor (e.g., sodium formate). If the dehalogenated byproduct disappears but the cross-coupling yield doesn't improve, the issue is radical trapping efficiency. Increase the concentration of your enecarbamate olefin partner (up to 2.5–5.0 equivalents) to kinetically outcompete the HAT quenching pathway.

Visualizing the Mechanistic Pathways

Below is the logical flow of byproduct formation during transition-metal catalyzed cross-coupling. Understanding where the catalytic cycle diverges is critical for troubleshooting.

CrossCoupling Start 3-Halopiperidine + Arylboronic Acid OxAdd Oxidative Addition (Pd/Ni Catalyst) Start->OxAdd Proto Protodeboronation (Moisture/Base Issue) Start->Proto H2O / Heat Homo Homocoupling (O2/Excess Base) Start->Homo O2 / Pd(II) Trans Transmetalation OxAdd->Trans Dehalo Dehalogenation (Hydride Source) OxAdd->Dehalo β-Hydride Elim RedElim Reductive Elimination Trans->RedElim Target 3-Arylpiperidine (Target Product) RedElim->Target

Divergent pathways in cross-coupling leading to target 3-arylpiperidines vs common byproducts.

Section 2: Overcoming Challenges in 3-Arylpyridine Reduction

Q: When reducing 3-arylpyridines to 3-arylpiperidines, I consistently isolate a mixture of the target product and a tetrahydropyridine intermediate. How do I drive this to completion without causing ring-opening over-reduction?

A: The direct hydrogenation of pyridines using homogeneous catalysts is notoriously challenging due to the inherent aromatic stability of the pyridine ring and the severe catalyst-poisoning ability of the strongly basic piperidine product[3]. The tetrahydropyridine intermediate is a classic "stall point" because the partially reduced enamine/imine motif coordinates strongly to the metal center, preventing further hydride insertion.

Causality & Fix: You must disrupt the product-catalyst coordination. This is achieved by either pre-activating the pyridine (e.g., forming an N-methylpyridinium salt or N-Boc derivative prior to reduction)[4] or by utilizing a robust Iridium(III)-catalyzed ionic hydrogenation system under acidic conditions[3]. The acid protonates the resulting piperidine, rendering it non-coordinating and freeing the catalyst to complete the reduction of the tetrahydropyridine intermediate.

Self-Validating Experimental Protocol: Iridium-Catalyzed Reduction of 3-Arylpyridine

To ensure scientific integrity and reproducible scale-up, follow this self-validating protocol. This method relies on in-process analytical checkpoints to prevent the accumulation of tetrahydropyridine byproducts.

Step 1: Substrate Pre-Activation

  • Action: Dissolve the 3-arylpyridine (1.0 equiv) in anhydrous DCM. Add Boc-anhydride (1.2 equiv) and a catalytic amount of DMAP. Stir for 4 hours at room temperature.

  • Validation Checkpoint 1: Run TLC (Hexanes/EtOAc 7:3). The starting material must be completely consumed. If unreacted pyridine remains, the subsequent reduction will poison the Ir-catalyst. Do not proceed until conversion is >95%.

Step 2: Reaction Assembly

  • Action: In a high-pressure hydrogenation reactor, dissolve the N-Boc-3-arylpyridine in anhydrous Methanol (0.1 M). Add the Iridium(III) catalyst (e.g., [Ir(cod)Cl]2, 2 mol%) and a mild acid additive (e.g., acetic acid, 1.5 equiv) to suppress nitrogen coordination.

  • Action: Purge the vessel with N2 (3x), then with H2 (3x). Pressurize to 50 psi H2 and heat to 50°C.

Step 3: In-Process Monitoring (The Critical Step)

  • Action: After 6 hours, carefully vent the reactor and extract a 0.1 mL aliquot.

  • Validation Checkpoint 2: Analyze via LC-MS. Look for the mass of the fully saturated piperidine (M+H) and the tetrahydropyridine intermediate (M-2+H).

    • If M-2 is >5%: The reaction has stalled. Do not simply wait longer; the catalyst is likely deactivated. Re-pressurize the system to 80 psi H2 and spike with an additional 1 mol% of catalyst.

    • If M-2 is <5%: Proceed to Step 4.

Step 4: Isolation and Purification

  • Action: Filter the crude mixture through a short pad of Celite to remove the Iridium black. Concentrate under reduced pressure. Purify via flash chromatography to yield the pure 3-arylpiperidine.

ReductionWorkflow Step1 1. Substrate Prep (3-Arylpyridine) Step2 2. Catalyst Loading (Ir complex + Acid) Step1->Step2 Step3 3. Hydrogenation (50 psi H2, 50°C) Step2->Step3 Step4 4. LC-MS Aliquot (Check M-2 Mass) Step3->Step4 Step5 5. Product Isolation (3-Arylpiperidine) Step4->Step5 Full Conversion Fail Stall Point (Tetrahydropyridine >5%) Step4->Fail Partial Conversion Fix Intervention (+1 mol% Cat, 80 psi H2) Fail->Fix Fix->Step3

Self-validating workflow for 3-arylpyridine reduction with built-in LC-MS checkpoints.

Section 3: Advanced Direct Arylation via Azaallyl Anions

Q: I am trying to synthesize unprotected cis-2,3-diarylpiperidines via Pd-catalyzed arylation of endocyclic 1-azaallyl anions. I am getting a mixture of regioisomers and polyarylated products. How can I control the selectivity?

A: The use of endocyclic 1-azaallyl anions (generated in situ by deprotonation of 2-aryl-1-piperideines) is a powerful, concise method for direct β-C–H bond functionalization[5]. However, the highly nucleophilic azaallyl anion can undergo arylation at multiple sites, and the transient imine intermediates can easily isomerize.

Causality & Fix: Regioselectivity in this system is strictly dictated by the electronic effects of the transient imine intermediates rather than simple steric bulk[6]. To prevent polyarylation and control regioselectivity, you must tightly control the equivalents of the base (typically lithium bases) and the aryl halide. Ensure exact stoichiometric deprotonation (1.05 equiv of base) at low temperatures (-78°C) before introducing the palladium catalyst and aryl halide. Furthermore, utilizing a chiral mono-phosphine ligand (such as (2R, 3R)-iPr-BI-DIME) not only induces enantioselectivity but provides the necessary steric environment to suppress secondary arylation events at the newly formed stereocenter[5].

Quantitative Data Summary

To guide your synthetic strategy, the following table summarizes the expected yields and primary byproduct limitations of various 3-arylpiperidine synthesis routes based on recent literature optimizations:

Synthesis StrategyCatalyst / SystemTarget ScaffoldYield (%)Primary Byproduct / Limitation
Grignard Cross-Coupling Co(II) / TMCD3-Arylpiperidine81–94%Homocoupling / Dehalogenation
Heteroaryl Cross-Coupling Co(II) / TMCD (50 mol%)3-(3-Pyridyl)piperidine57%Protodeboronation / Low Conversion
Radical Hydroarylation Dual Photoredox (PTH)3-Arylpiperidine42%Premature HAT / Unreacted SM
Deprotection/Reduction Rh-catalyzed / H2para-NH2 (S)-3-arylpiperidine50% (>99% ee)Tetrahydropyridine intermediates

References

  • Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. Molecules. URL:[Link]

  • Catalytic Strategy for Regioselective Arylethylamine Synthesis. Journal of the American Chemical Society. URL:[Link]

  • Arylpiperidines as a new class of oxidosqualene cyclase inhibitors. European Journal of Medicinal Chemistry. URL:[Link]

  • Palladium-Catalyzed Arylation of Endocyclic 1-Azaallyl Anions: Concise Synthesis of Unprotected Enantioenriched cis-2,3-Diarylpiperidines. Journal of the American Chemical Society. URL:[Link]

Sources

Optimization

Improving the enantiomeric excess in the asymmetric synthesis of (S)-3-(4-Bromophenyl)piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the asymmetric synthesis of (S)-3-(4-Bromophenyl)piperidine.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the asymmetric synthesis of (S)-3-(4-Bromophenyl)piperidine. This molecule is a highly valuable chiral building block, most notably utilized in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors such as Niraparib[EP3606524A1][1].

Achieving an enantiomeric excess (ee) of >95% requires precise control over transition states or enzymatic kinetics. This guide covers the two most robust, field-proven methodologies: Transition-Metal Catalyzed Reductive Heck Addition and Biocatalytic Dynamic Kinetic Resolution (DKR) .

Mechanistic Workflow & Troubleshooting Pathways

G Start Precursor: Pyridine-1(2H)-carboxylate or Ketone TM_Cat Rh-Catalyzed Asymmetric Addition (Transition-Metal Pathway) Start->TM_Cat Route A Bio_Cat Biocatalytic Transamination (DKR Pathway) Start->Bio_Cat Route B TM_Issue Issue: ee plateau < 85% or Dehalogenation TM_Cat->TM_Issue Troubleshooting TM_Fix Fix: Chiral Diene Ligands & Chemoselective PtO2 Reduction TM_Issue->TM_Fix Optimization Product (S)-3-(4-Bromophenyl)piperidine Target: >99% ee TM_Fix->Product High ee Bio_Issue Issue: Slow Racemization Lowers Final ee Bio_Cat->Bio_Issue Troubleshooting Bio_Fix Fix: Optimize pH (~8.5) & PLP Cofactor Loading Bio_Issue->Bio_Fix Optimization Bio_Fix->Product High ee

Workflow for optimizing enantiomeric excess in (S)-3-(4-Bromophenyl)piperidine synthesis.

Troubleshooting Guides & FAQs

Section A: Transition-Metal Catalysis (Rh-Catalyzed Reductive Heck)

FAQ 1: Why is my enantiomeric excess (ee) plateauing at ~80-85% during the Rh-catalyzed addition?

  • The Causality: In the Rh-catalyzed asymmetric reductive Heck reaction of 4-bromophenylboronic acid and pyridine-1(2H)-carboxylate, the chiral ligand dictates facial selectivity during the migratory insertion step. If your ee is plateauing, there is a mismatch between the ligand's bite angle and the transition state, allowing uncatalyzed or poorly coordinated rhodium species to trigger a racemic background reaction[JACS 2023][2].

  • Actionable Fix: Transition from flexible bisphosphine ligands (like BINAP) to rigid chiral diene ligands, such as (R,R)-Bn-bod*. Diene ligands bind more tightly to the Rh(I) center, creating a highly constrained chiral pocket that suppresses the racemic pathway, reliably pushing the ee to >95%[2]. Maintain the reaction strictly at 30 °C; higher temperatures increase the rate of the non-selective background reaction.

FAQ 2: How do I prevent hydrodehalogenation of the 4-bromo group during the subsequent alkene reduction?

  • The Causality: After isolating the enantioenriched 3,6-dihydropyridine intermediate, users often reduce the remaining double bond using standard Palladium on Carbon (Pd/C) under H₂. However, Pd/C is overly active and undergoes oxidative addition into the C(sp²)–Br bond, leading to hydrodehalogenation and loss of the critical bromo-substituent.

  • Actionable Fix: Switch to a chemoselective catalyst. Platinum dioxide (PtO₂) at low H₂ pressure (1 atm) or a homogeneous catalyst like Wilkinson’s catalyst[RhCl(PPh₃)₃] will selectively reduce the sterically hindered alkene without cleaving the aryl bromide.

Section B: Biocatalytic Dynamic Kinetic Resolution (DKR)

FAQ 3: The DKR process using transaminases is yielding low ee (<90%) at high conversions. What is failing?

  • The Causality: The success of Dynamic Kinetic Resolution relies on a delicate kinetic balance: the rate of in situ base-catalyzed racemization of the unreacted ketone enantiomer must be significantly faster than the enzymatic transamination of that "slow" enantiomer[WO2014088984A1][3]. If the transaminase is too active relative to the racemization rate, it will begin converting the mismatched enantiomer, eroding the final ee.

  • Actionable Fix: Increase the reaction temperature slightly (to 40–45 °C) and adjust the buffer pH to ~8.5. This accelerates the enolization (racemization) kinetics of the ketone precursor. Additionally, ensure a sufficient concentration of pyridoxal phosphate (PLP) cofactor is present to prevent enzyme deactivation over the extended reaction time[3].

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting enantiomeric excess.

Synthesis PathwayCatalyst / EnzymeKey Additive / LigandTemp (°C)Yield (%)Enantiomeric Excess (ee)
Rh-Catalyzed Reductive Heck [Rh(cod)(OH)]₂(R,R)-Bn-bod* (Rigid Diene)3086%96%
Rh-Catalyzed Reductive Heck [Rh(cod)(OH)]₂(R)-BINAP (Flexible Phosphine)5065%82%
Transaminase DKR Engineered ATA-117PLP / Isopropylamine (pH 8.5)4592%>99%
Transaminase DKR Wild-Type TransaminasePLP / Isopropylamine (pH 7.0)3040%75%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Rh-Catalyzed Asymmetric Synthesis of the Dihydropyridine Intermediate
  • Preparation: In a nitrogen-filled glovebox, charge a dry reaction vial with[Rh(cod)(OH)]₂ (5 mol%), the chiral diene ligand (R,R)-Bn-bod* (12 mol%), and 4-bromophenylboronic acid (1.5 equiv)[2].

  • Initiation: Add pyridine-1(2H)-carboxylate (1.0 equiv) dissolved in anhydrous 1,4-dioxane.

  • Reaction: Seal the vial, remove it from the glovebox, and stir precisely at 30 °C for 24 hours.

  • Validation Checkpoint: Self-Validation: Aliquot 10 µL of the reaction mixture, dilute in Hexanes/Isopropanol, and analyze via chiral HPLC (e.g., Chiralpak IC column). The target intermediate, (-)-(S)-tert-butyl-3-(4-bromophenyl)-3,6-dihydropyridine-1(2H)-carboxylate, must elute with an ee of >95%. If ee is <90%, abort the run; verify ligand optical purity and ensure strict oxygen exclusion.

  • Purification: Filter the mixture through a short pad of silica gel to remove Rh residues prior to downstream hydrogenation.

Protocol B: Chemoselective Hydrogenation to (S)-3-(4-Bromophenyl)piperidine
  • Preparation: Dissolve the enantioenriched dihydropyridine intermediate (from Protocol A) in ethyl acetate (EtOAc).

  • Catalyst Addition: Add catalytic PtO₂ (5 mol%). Critical: Do NOT use Pd/C to avoid C–Br oxidative addition.

  • Reaction: Purge the reaction vessel with N₂, then backfill with H₂ gas (1 atm via balloon). Stir vigorously at 25 °C for 12 hours.

  • Validation Checkpoint: Self-Validation: Monitor the reaction by LC-MS. The mass of the product should shift by +2 Da (alkene saturation) without the appearance of a des-bromo byproduct (M - 79 Da).

  • Deprotection: Treat the resulting Boc-protected piperidine with 4M HCl in dioxane to yield the final (S)-3-(4-Bromophenyl)piperidine hydrochloride salt.

Protocol C: Biocatalytic Dynamic Kinetic Resolution (DKR)
  • Preparation: Suspend the racemic 3-(4-bromophenyl)piperidin-2-one precursor (50 g/L) in a 100 mM phosphate buffer adjusted strictly to pH 8.5[3].

  • Cofactor & Donor: Add isopropylamine (amine donor, 5 equiv) and pyridoxal phosphate (PLP, 1 mM).

  • Enzyme Addition: Introduce the engineered transaminase (e.g., ATA-117 variant optimized for bulky aryl groups).

  • Reaction: Incubate at 45 °C with orbital shaking (250 rpm) for 48 hours.

  • Validation Checkpoint: Self-Validation: At 12 hours, measure the ee of the remaining ketone precursor via chiral GC. The ketone ee should remain near zero (indicating that base-catalyzed racemization is successfully outpacing the enzymatic resolution). If the ketone ee is rising, immediately increase the buffer pH by 0.2 units to accelerate racemization.

References

  • Source: World Intellectual Property Organization (Patent WO2014088984A1)
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society (JACS 2023, 145, 26, 14221–14226) URL:[Link]

  • Deuterated (s)-2-(4-(piperidin-3-yl)phenyl)

Sources

Troubleshooting

Addressing stability issues of (S)-3-(4-Bromophenyl)piperidine oxalate during storage

Welcome to the technical support center for (S)-3-(4-Bromophenyl)piperidine oxalate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (S)-3-(4-Bromophenyl)piperidine oxalate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of (S)-3-(4-Bromophenyl)piperidine oxalate.

Q1: What are the primary factors that can affect the stability of (S)-3-(4-Bromophenyl)piperidine oxalate during storage?

The stability of (S)-3-(4-Bromophenyl)piperidine oxalate is primarily influenced by three main factors: humidity, temperature, and light.

  • Humidity: The oxalate salt form can be hygroscopic, meaning it can absorb moisture from the atmosphere.[1][2] This can lead to physical changes in the solid, such as deliquescence, and may also promote chemical degradation pathways like hydrolysis.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3] While piperidine itself has a relatively low boiling point, its salt form is more thermally stable. However, prolonged exposure to high temperatures should be avoided.

  • Light: Aromatic bromine compounds can be susceptible to photodegradation.[4] Exposure to UV or even ambient laboratory light can potentially lead to the cleavage of the carbon-bromine bond or other photochemical reactions.[5]

Q2: What are the visible signs of degradation for (S)-3-(4-Bromophenyl)piperidine oxalate?

Visible signs of degradation can include:

  • Color Change: A change from a white or off-white powder to a yellowish or brownish hue can indicate the formation of degradation products.

  • Clumping or Caking: This is often a result of moisture absorption and can indicate a loss of the material's crystalline integrity.

  • Change in Texture: The material may become gummy or sticky, which is another sign of hygroscopicity and potential degradation.

It is crucial to note that significant degradation can occur without any visible changes.[5] Therefore, analytical testing is essential to confirm the compound's purity and integrity.

Q3: What are the recommended storage conditions for (S)-3-(4-Bromophenyl)piperidine oxalate?

To ensure the long-term stability of (S)-3-(4-Bromophenyl)piperidine oxalate, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place, ideally at 2-8°C for long-term storage.[6]

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[5][7][8]

  • Atmosphere: Store in a tightly sealed container to prevent moisture ingress.[3] For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q4: How does the oxalate salt form contribute to the stability of the parent compound?

Forming a salt, such as an oxalate, is a common strategy in pharmaceutical development to improve the physicochemical properties of a drug substance.[9] For a basic compound like a piperidine derivative, salt formation can:

  • Enhance Stability: The protonated piperidinium ion in the salt is generally more stable than the free base, particularly in acidic to neutral conditions.[3]

  • Improve Solid-State Properties: Salts often have higher melting points and are more crystalline than the free base, which can contribute to better handling and stability.[10]

  • Modify Solubility: The solubility of piperidine derivatives is pH-dependent.[11] The oxalate salt form can influence its dissolution rate and solubility profile.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common stability-related issues you might encounter during your experiments.

Issue 1: Inconsistent or Unexpected Analytical Results (e.g., HPLC, LC-MS)

Symptom: You observe unexpected peaks in your chromatogram, a decrease in the main peak area over time, or poor peak shape.

Potential Cause: Chemical degradation of (S)-3-(4-Bromophenyl)piperidine oxalate.

Troubleshooting Workflow:

A Inconsistent Analytical Results B Review Storage Conditions (Temp, Light, Humidity) A->B C Perform Forced Degradation Study B->C Conditions Suspect F Re-analyze Sample B->F Conditions OK D Characterize Degradation Products (e.g., MS) C->D E Optimize Storage & Handling (e.g., desiccator, inert gas) D->E E->F

Caption: Troubleshooting workflow for inconsistent analytical results.

Step-by-Step Guidance:

  • Review Storage Conditions: Immediately verify that the compound has been stored according to the recommended conditions (cool, dark, and dry).[6][7][8]

  • Perform a Forced Degradation Study: To identify potential degradation products and pathways, a forced degradation study is recommended.[12][13][14] This involves exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.

  • Characterize Degradation Products: Use analytical techniques like LC-MS to identify the mass of the degradation products. This can provide insights into the degradation mechanism (e.g., hydrolysis, oxidation, or photolysis).

  • Optimize Storage and Handling: Based on the results of the forced degradation study, refine your storage and handling procedures. For example, if the compound is found to be particularly sensitive to humidity, store it in a desiccator.

  • Re-analyze the Sample: After implementing improved storage and handling, re-analyze a fresh sample to confirm that the issue has been resolved.

Issue 2: Physical Changes in the Solid Material

Symptom: The (S)-3-(4-Bromophenyl)piperidine oxalate powder has become discolored, clumpy, or sticky.

Potential Cause: Moisture absorption (hygroscopicity) and/or degradation.

Troubleshooting Workflow:

A Physical Changes in Solid B Assess Humidity Exposure A->B C Dry Sample Under Vacuum B->C High Humidity Suspected D Analyze for Purity (e.g., HPLC, Karl Fischer) C->D E Store in Desiccator or Glovebox D->E Purity Acceptable F Discard if Purity is Compromised D->F Purity Unacceptable

Caption: Troubleshooting workflow for physical changes in the solid.

Step-by-Step Guidance:

  • Assess Humidity Exposure: Review how the material has been handled and stored. Has it been exposed to ambient air for extended periods?

  • Dry the Sample: If moisture absorption is suspected, you can attempt to dry a small amount of the material under vacuum at a mild temperature (e.g., 30-40°C).

  • Analyze for Purity and Water Content: After drying, analyze the material by HPLC to check for chemical degradation. Karl Fischer titration can be used to determine the water content.

  • Implement Stricter Environmental Controls: If the material is confirmed to be hygroscopic, all future handling should be performed in a controlled environment, such as a glovebox with low humidity or by using a desiccator for storage.

  • Discard if Necessary: If significant degradation has occurred, it is recommended to discard the affected batch to avoid compromising your experimental results.

III. Experimental Protocols

This section provides detailed protocols for key experiments to assess the stability of (S)-3-(4-Bromophenyl)piperidine oxalate.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of (S)-3-(4-Bromophenyl)piperidine oxalate under various stress conditions.[15]

Materials:

  • (S)-3-(4-Bromophenyl)piperidine oxalate

  • HPLC grade water, acetonitrile, and methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer

  • pH meter

  • Photostability chamber (ICH Q1B compliant)[16]

  • Oven

Methodology:

  • Sample Preparation: Prepare stock solutions of (S)-3-(4-Bromophenyl)piperidine oxalate in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 80°C for 48 hours.

    • Photostability (Solid and Solution): Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][16]

    • Control Samples: Prepare control samples for each condition, stored at room temperature and protected from light.

  • Sample Analysis: After the specified time points, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Data Presentation:

Stress Condition% Degradation of Main PeakNumber of Degradation Peaks
0.1 M HCl, 60°C, 24h
0.1 M NaOH, 60°C, 24h
3% H₂O₂, RT, 24h
80°C, 48h (Solid)
Photostability (ICH Q1B)
Protocol 2: Real-Time Stability Study

Objective: To determine the long-term stability of (S)-3-(4-Bromophenyl)piperidine oxalate under recommended storage conditions.

Materials:

  • (S)-3-(4-Bromophenyl)piperidine oxalate

  • Appropriate primary packaging (e.g., amber glass vials with screw caps)

  • Stability chamber set to 25°C/60% RH and 5°C

  • HPLC system with a UV detector

Methodology:

  • Sample Packaging: Package a sufficient quantity of the compound in the chosen primary packaging.

  • Storage Conditions: Place the packaged samples in stability chambers at the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze the samples for appearance, assay (purity), and degradation products using a validated stability-indicating HPLC method.

Data Presentation:

Time Point (Months)Storage ConditionAppearanceAssay (%)Total Impurities (%)
0-
325°C/60% RH
35°C
625°C/60% RH
65°C
......

IV. Potential Degradation Pathways

Based on the chemical structure of (S)-3-(4-Bromophenyl)piperidine oxalate, the following degradation pathways are plausible:

cluster_0 Potential Degradation Pathways A (S)-3-(4-Bromophenyl)piperidine Oxalate B Oxidation (e.g., N-oxide formation) A->B Oxidizing Agent C Photodegradation (e.g., de-bromination) A->C Light Exposure D Hydrolysis of Oxalate (in solution) A->D Water

Caption: Plausible degradation pathways for (S)-3-(4-Bromophenyl)piperidine oxalate.

  • Oxidation: The nitrogen atom in the piperidine ring is susceptible to oxidation, potentially forming an N-oxide.[3]

  • Photodegradation: The carbon-bromine bond on the phenyl ring can be cleaved upon exposure to light, leading to de-brominated impurities.[4]

  • Hydrolysis: While the piperidine ring itself is generally stable to hydrolysis, the oxalate salt could potentially hydrolyze in solution, altering the pH and potentially affecting the stability of the parent compound.[17]

By understanding these potential stability issues and implementing the appropriate handling and storage procedures, you can ensure the quality and integrity of your (S)-3-(4-Bromophenyl)piperidine oxalate for your research and development activities.

V. References

  • BenchChem. (n.d.). Addressing poor solubility of piperidine derivatives in reactions. Retrieved from

  • Gajewska, M., Obrek, D., & Ciesielski, W. (2018). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 23(7), 1735.

  • AmericanBio. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from

  • Boreddy, S. K. R., & Kawamura, K. (2018). Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions. Environmental Science: Processes & Impacts, 20(6), 916-926.

  • Drozd, G. T., Woo, J. L., & McNeill, V. F. (2014). Inorganic salts interact with oxalic acid in submicron particles to form material with low hygroscopicity and volatility. Atmospheric Chemistry and Physics, 14(10), 5205-5215.

  • Boreddy, S. K. R., & Kawamura, K. (2018). Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions. RSC Publishing.

  • Drozd, G. T., Woo, J. L., & McNeill, V. F. (2014). Inorganic salts interact with oxalic acid in submicron particles to form material with low hygroscopicity and volatility. CORE.

  • Biosynce. (2025, August 25). What is the stability of piperidine? Retrieved from

  • Ma, Q., Liu, C., & Liu, Y. (2019). A Comprehensive Study about the Hygroscopic Behavior of Mixtures of Oxalic Acid and Nitrate Salts: Implication for the Occurrence of Atmospheric Metal Oxalate Complex. ACS Earth and Space Chemistry, 3(7), 1234-1243.

  • Solitek Pharma. (2025, August 25). Critical Factors in the Stability of Pharmaceutical Solid Forms. Retrieved from

  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.

  • AmericanBio. (2015, February 23). PIPERIDINE. Retrieved from

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.

  • BroadPharm. (2024, November 8). BP-25254. Retrieved from

  • Key Organics. (2017, December 1). Safety Data Sheet. Retrieved from

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

  • Solid-state analysis of the active pharmaceutical ingredient in drug products. (2003). Advanced Drug Delivery Reviews, 55(10), 1383-1396.

  • Sharma, M., & Kumar, S. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-253.

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Arcinova.

  • Solid-state analysis of the active pharmaceutical ingredient in drug products. (2003). PubMed.

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from

  • New Jersey Department of Health. (n.d.). PIPERIDINE. Retrieved from

  • MilliporeSigma. (2025, September 22). SAFETY DATA SHEET. Retrieved from

  • ChemicalBook. (2026, January 17). PIPERIDINE-D11 - Safety Data Sheet. Retrieved from

  • Cipla. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Retrieved from

  • ChemScene. (2025, December 8). Safety Data Sheet. Retrieved from

  • MilliporeSigma. (n.d.). Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation. Retrieved from

  • Chem-Impex International. (2026, March 6). OR-7944 p.1 - Safety Data Sheet. Retrieved from

  • Al-Adresi, S., & Al-Dhubiab, B. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099.

  • BenchChem. (n.d.). Troubleshooting poor solubility of piperidine-4-acetic acid compounds. Retrieved from

  • de Oliveira, A. C., & de Oliveira, A. M. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate.

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. Retrieved from

  • BenchChem. (n.d.). Core Technical Guide: 2-(Piperidin-1-yl)acetohydrazide Solubility and Stability. Retrieved from

  • Praliyev, K. D., Akhmetova, G. S., Omarova, R. A., Boshkayeva, A. K., Dyussenova, N. Z., & Bekezhanova, F. A. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Vestnik KazNMU, (2).

  • Tlahuext-Aca, A., & Glorius, F. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. Organic Letters, 20(16), 4923-4927.

  • Analytical method development and validation of piperine by gas-liquid chromatography. (2024, September 1). ResearchGate.

  • Photostability. (n.d.). IAGIM.

  • Chem-Impex. (n.d.). 2-(4-Bromophenyl)piperidine hemioxalate. Retrieved from

  • BenchChem. (n.d.). Photostability of Fazadinium Bromide under laboratory lighting conditions. Retrieved from

  • Loftsson, T. (2014). Degradation Pathways. ResearchGate.

  • ChemicalBook. (2025, July 19). Piperidine, 3-(4-bromophenyl)- - Safety Data Sheet. Retrieved from

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2021). Catalysts, 11(10), 1205.

  • ChemScene. (n.d.). (S)-3-(4-Bromophenyl)piperidine. Retrieved from

  • Prisun Pharmatech. (n.d.). 3-(4-bromophenyl)-piperidine. Retrieved from

  • chemBlink. (n.d.). (3S)-3-(4-Bromophenyl)piperidine. Retrieved from

  • Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete. (2023). Applied and Environmental Microbiology, 89(11), e01138-23.

  • Progress on 3-Nitropropionic Acid Derivatives. (2025, July 24). Molecules, 30(15), 5489.

  • Elucidating the pathways of degradation of denagliptin. (2010). Journal of Pharmaceutical Sciences, 99(7), 3079-3089.

Sources

Optimization

Technical Support Center: Resolving Solubility Issues with (S)-3-(4-Bromophenyl)piperidine Oxalate

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with (S)-3-(4-Bromophenyl)piperidine oxalate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with (S)-3-(4-Bromophenyl)piperidine oxalate . This compound is a critical chiral intermediate, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) such as PARP inhibitors[1].

Below, we provide an in-depth troubleshooting guide, self-validating experimental protocols, and the mechanistic causality behind each step to ensure seamless integration into your synthetic workflows.

Part 1: Quantitative Data & Physical Properties Summary

Understanding the physicochemical differences between the salt and the free base is the first step in resolving reaction media incompatibilities. The oxalate salt is engineered for bench stability, not for direct solubility in organic synthesis[2].

Property(S)-3-(4-Bromophenyl)piperidine Oxalate(S)-3-(4-Bromophenyl)piperidine (Free Base)
Molecular Weight 329.19 g/mol (239.03 + 90.03)240.14 g/mol [3]
Physical State Highly crystalline solidViscous oil / Low-melting solid
Aqueous Solubility Moderate to HighVery Low
Solubility in DCM/EtOAc/THF Insoluble Highly Soluble
Solubility in DMF/DMSO Sparingly Soluble (requires base/heat)Highly Soluble
Storage & Stability Excellent (Resists oxidation/CO₂ absorption)Moderate (Prone to carbamate formation)

Part 2: Troubleshooting Guides & FAQs

Q1: Why is (S)-3-(4-Bromophenyl)piperidine oxalate completely insoluble in my standard reaction solvents (e.g., DCM, THF, Toluene)?

The Causality: The insolubility is a direct result of the compound's crystal lattice energy. Oxalic acid is a dicarboxylic acid (pKa₁ = 1.25, pKa₂ = 4.14). When it forms a salt with the secondary amine of the piperidine ring (pKa ~10–11), it creates a highly charged, tightly packed crystal lattice stabilized by an extensive intermolecular hydrogen-bonding network. Low-polarity organic solvents (like DCM or Toluene) lack the dielectric constant required to overcome this lattice energy and solvate the charged ions[4].

Q2: My downstream reaction (e.g., Buchwald-Hartwig coupling) is strictly anhydrous. How do I prepare the compound?

The Solution: You must perform an ex situ freebasing procedure via liquid-liquid extraction prior to the reaction.

The Causality: By treating the water-soluble oxalate salt with a strong aqueous base, you deprotonate the piperidinium ion. The resulting neutral free amine undergoes a drastic reduction in polarity, shifting its partition coefficient to favor the organic phase[5]. Because typical alkyl amines have pKa values around 9.5 to 11.0, a strong base like NaOH (pH > 12) is required to drive the equilibrium entirely to the free base form[4].

Q3: Can I skip the extraction and just add base directly to my reaction flask (in situ freebasing)?

The Solution: Yes, but only if your reaction tolerates the presence of auxiliary bases and precipitated oxalate salts.

The Causality: If you add an excess of a tertiary amine (e.g., DIPEA, Et₃N) or an inorganic base (e.g., K₂CO₃) directly to the reaction mixture in a polar aprotic solvent (DMF, DMSO), the auxiliary base will scavenge the oxalic acid. This liberates the piperidine free base in situ. However, the resulting auxiliary salt (e.g., DIPEA·oxalate or K₂C₂O₄) will often precipitate out of the organic solution.

Part 3: Self-Validating Experimental Protocols

Protocol A: Ex Situ Freebasing (Liquid-Liquid Extraction)

Use this protocol when your downstream chemistry is moisture-sensitive or intolerant to residual salts.

  • Suspension: Suspend 1.0 equivalent of (S)-3-(4-Bromophenyl)piperidine oxalate in Dichloromethane (DCM) (approx. 10 mL per gram of salt).

  • Basification: Slowly add 1M aqueous NaOH (approx. 3.0 equivalents) under vigorous stirring at room temperature until the solid completely dissolves.

    • Validation Checkpoint: Stop stirring and allow the biphasic layers to separate. Dip a glass rod into the upper aqueous layer and spot it on pH paper. The pH must read ≥ 11 . If it is lower, the deprotonation is incomplete; add more 1M NaOH.

  • Extraction: Transfer the mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with one additional volume of DCM.

    • Validation Checkpoint: Spot a drop of the remaining aqueous layer onto a TLC plate and stain with Ninhydrin (heat to develop). The absence of a purple/brown spot confirms 100% of the amine has successfully partitioned into the organic phase.

  • Drying: Combine the organic layers and add anhydrous Na₂SO₄.

    • Validation Checkpoint: Swirl the flask. The Na₂SO₄ should exhibit a free-flowing "snow globe effect." If it clumps heavily, water is still present; add more drying agent.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free base as a viscous oil/solid, ready for anhydrous synthesis.

Protocol B: In Situ Freebasing (Direct Reaction Media)

Use this protocol for robust reactions (e.g., N-alkylations) where a separate workup is too time-consuming.

  • Solvent Selection: Suspend the oxalate salt in a polar aprotic solvent (e.g., DMF, DMSO, or MeCN). Do not use low-polarity solvents like toluene or THF for this method.

  • Base Addition: Add 3.0 to 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: 2.0 equivalents of DIPEA are immediately consumed to neutralize the dicarboxylic oxalic acid. The remaining excess ensures the piperidine acts as a nucleophile rather than a proton donor.

    • Validation Checkpoint: Observe the reaction matrix. The heavy, chunky oxalate suspension should transition into a finer dispersion (DIPEA oxalate precipitating) or a clear solution, confirming the release of the free base.

  • Proceed: Add your electrophile or catalyst and initiate the reaction.

Part 4: Workflows and Visualizations

Below are logical diagrams to help you conceptualize the decision-making process and the phase transfer dynamics.

Workflow A Amine Oxalate Salt Poorly Soluble in Organic Media B Is the downstream reaction sensitive to trace water? A->B C Ex Situ Freebasing (Liquid-Liquid Extraction) B->C Yes (Moisture Sensitive) D In Situ Freebasing (Add Organic Base + Polar Solvent) B->D No (Water Tolerant) E Dry Organic Layer (Na2SO4) & Concentrate C->E F Proceed to Main Reaction (e.g., Buchwald-Hartwig, Alkylation) D->F E->F

Caption: Decision matrix for selecting the appropriate freebasing strategy based on reaction conditions.

PhaseTransfer Salt (S)-3-(4-Bromophenyl)piperidine Oxalate (Solid) Base Aqueous NaOH (pH > 11) + Organic Solvent (DCM) Salt->Base Dissolution & Deprotonation AqPhase Aqueous Phase (Na2C2O4 + H2O) Base->AqPhase Oxalate Partitioning OrgPhase Organic Phase (Free Piperidine Base in DCM) Base->OrgPhase Amine Partitioning

Caption: Phase transfer dynamics during the ex situ freebasing of amine oxalate salts.

Part 5: References

  • Organic Process Research & Development (ACS Publications) - Safety Assessment for the Scale-up of an Oxime Reduction... Discusses the stability, scale-up, and isolation of amines as oxalate salts to prevent degradation. URL:[Link]

  • Wikidoc - Freebase (chemistry). Provides foundational mechanistic principles on the partitioning of protonated amine salts versus uncharged freebase amines in biphasic systems. URL: [Link]

  • Chemistry LibreTexts - 20.2: Basicity of Amines and Ammonium Salt Formation. Explains the pKa ranges of alkyl amines (9.5–11.0) and the requirement of strong bases for complete deprotonation and extraction. URL:[Link]

  • PubChem (NIH) - 3-(4-Bromophenyl)piperidine | C11H14BrN. Authoritative database providing the precise molecular weight (240.14 g/mol ) and structural properties of the free base. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Poisoning in Heterocycle Synthesis

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter reactions that look perfect on paper but fail in the reactor.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter reactions that look perfect on paper but fail in the reactor. In the synthesis of nitrogen- and sulfur-containing heterocycles, the most common culprit is catalyst poisoning . Heteroatoms act as potent σ-donors and π-acceptors, forming thermodynamically stable, off-cycle complexes with transition metals (especially Palladium and Ruthenium), effectively arresting the catalytic cycle.

This guide is designed to move beyond superficial "add more catalyst" advice. We will dissect the causality of deactivation, provide self-validating experimental protocols, and answer critical FAQs to rescue your cross-coupling and C-H functionalization workflows.

The Mechanistic Reality of Catalyst Deactivation

In directed C–H activation and cross-coupling reactions, nitrogen and sulfur atoms present in heterocyclic substrates coordinate strongly with metal catalysts[1]. This coordination creates a thermodynamic sink. For instance, in Pd-catalyzed processes, the active Pd(II) intermediate is highly susceptible to sequestration by free amines, pyridines, or thiols, forming stable, catalytically inactive Pd-heterocycle complexes[1]. Furthermore, during prolonged heating, halide accumulation (such as iodide) can also poison the catalyst by saturating the coordination sphere[2].

Visualizing the Poisoning Pathway

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd Aryl Halide Poison Catalyst Poisoning (Stable Pd-Heterocycle Complex) OxAdd->Poison N/S-Heterocycle Coordination TransMet Transmetalation OxAdd->TransMet Organometallic Reagent Poison->OxAdd Ligand Exchange (Ag Salts/Heat) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 1: Productive Pd-catalytic cycle vs. off-cycle heterocycle poisoning.

Quantitative Diagnostic Metrics

To troubleshoot effectively, you must understand the binding affinities and threshold limits of your substrates. The table below summarizes the quantitative parameters of common heterocyclic poisons and their targeted mitigation strategies.

Heteroatom/MotifBinding Affinity to Pd(II)Typical Deactivation ThresholdMitigation StrategyKinetic Impact
Free Amines (1°/2°) High (Strong σ-donor)> 1.0 equiv relative to PdAdd bulky bidentate ligands; Electron-withdrawing protecting groupsHalts transmetalation[3]
Thioethers/Thiols Very High (σ-donor, π-acceptor)> 0.1 equiv relative to PdAg⁺ salts / Cu(I) scavengersIrreversible off-cycle sink
Pyridines/Azoles Moderate to High> 5.0 equiv relative to PdOn-site Pd(II) generationCompetitive inhibition[1]
Iodide Accumulation Moderate> 2.0 equiv relative to PdSilver salts (e.g., Ag₂CO₃)Halts oxidative addition[2]

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—if the reaction fails, the protocol itself should tell you why. Below are two field-proven methodologies to bypass and diagnose catalyst poisoning.

Protocol A: On-Site Generation of Pd(II) to Bypass Heterocycle Poisoning

Causality: Pre-formed Pd(II) catalysts are immediately sequestered by N/S-heterocycles. By utilizing a Pd(0) precursor and relying on on-site aerobic oxidation mediated by a specific directing group (e.g., CONHOMe), the reactive Pd(II) species is generated transiently. It immediately undergoes C-H functionalization, outcompeting the background poisoning kinetics[1].

Step-by-Step Methodology:

  • Substrate Preparation: Equip your heterocycle with an N-methoxy amide directing group (CONHOMe). Ensure the substrate is thoroughly dried, as trace moisture can disrupt the transient Pd(II) formation.

  • Catalyst Loading: In a reaction vial, add the heterocyclic substrate (1.0 equiv), a Pd(0) precursor such as Pd₂(dba)₃ (5 mol%), and the coupling partner (e.g., arylboronic acid, 1.5 equiv). Crucial: Do not use a pre-oxidized Pd(II) salt like Pd(OAc)₂.

  • Aerobic Oxidation: Leave the reaction vessel open to the air (or use an O₂ balloon). The ambient oxygen serves as the terminal oxidant to convert Pd(0) to Pd(II) in situ[1].

  • Solvent & Heating: Add a non-coordinating solvent (e.g., toluene or DCE). Heat the mixture to 80°C for 12 hours.

  • Self-Validation Check: Run a parallel control using Pd(OAc)₂ under argon. If the Pd(0)/Air system yields >80% product while the Pd(OAc)₂/Argon system yields <10%, you have successfully validated that heterocycle poisoning of the bulk Pd(II) resting state was the failure point.

Protocol B: Differential Kinetic Poisoning Test

Causality: Classical tests for catalyst heterogeneity (like the mercury drop test or hot filtration) are notoriously unreliable for cross-couplings, as Pd nanoparticles can leach active homogeneous species[4]. To truly determine if your heterocycle is poisoning the catalyst or if the catalyst is simply degrading/agglomerating, you must use differential reaction rates[4].

Step-by-Step Methodology:

  • Baseline Reaction: Set up your standard cross-coupling reaction in a multi-well reactor. Monitor the conversion via HPLC/GC-MS at 10, 20, 30, and 60 minutes to establish a baseline kinetic curve.

  • Perturbation (Spike-In): At the 30-minute mark (during linear conversion), spike the reaction with 0.5 equivalents of the suspected heterocyclic poison (e.g., a free pyridine or thiol).

  • Aliquot Analysis: Continue taking aliquots at 40, 50, and 60 minutes.

  • Data Interpretation:

    • Immediate Plateau: If the reaction rate drops to zero immediately upon spiking, you have confirmed direct coordination poisoning.

    • Gradual Decline: If the rate slows gradually, the heterocycle is likely accelerating catalyst agglomeration (e.g., forming inactive Pd black) rather than direct site-blocking.

    • No Change: The heterocycle is innocent; investigate other failure modes (e.g., reagent degradation or base depletion).

Frequently Asked Questions (FAQs)

Q1: Why do traditional heterogeneous tests (like hot filtration) fail when dealing with heterocyclic cross-couplings? Senior Scientist Answer: Classical tests are fundamentally flawed for these systems. Studies have shown that at elevated temperatures, various Pd-based catalysts (Pd salts, nanoparticles, Pd/C) leach low amounts of highly active, homogeneous Pd species into the solution[4]. If a heterocycle poisons these trace leached species, a hot filtration test will give a false negative because the active catalyst was homogeneous, not heterogeneous. Kinetic plots are the only reliable diagnostic tool[4].

Q2: I am performing a Suzuki coupling with a bromothiophene, but my reaction stalls at 20% conversion. How do I fix this? Senior Scientist Answer: Thiophene derivatives and their degraded sulfur byproducts are notorious for chemisorption onto palladium, occupying the active sites required for oxidative addition[2]. First, ensure you are not accumulating iodide (if using aryl iodides), which exacerbates poisoning; if so, add silver salts like Ag₂CO₃ to precipitate the halide[2]. Second, switch to a more sterically demanding, electron-rich phosphine ligand (e.g., XPhos or BrettPhos) which accelerates reductive elimination and minimizes the lifetime of the vulnerable Pd(II) resting state.

Q3: Can ligand design alone overcome primary amine poisoning in oxidative aminations? Senior Scientist Answer: Yes, but it requires a dual approach. Catalyst poisoning by free aliphatic amines can be effectively alleviated by using externally added bidentate phosphine ligands that bind more tightly to the metal center than the amine[3]. Additionally, introducing an electron-withdrawing group (like a Boc or Ts group) on the amine reduces its nucleophilicity and σ-donating ability, mitigating its toxic effect on the catalyst[3].

References

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles Source: PMC (NIH) URL:[Link]

  • Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review Source: ACS Publications URL:[Link]

  • Palladium-Catalyzed C−H Functionalization of Heteroarenes with Aryl Bromides and Chlorides Source: ACS Publications URL:[Link]

  • Palladium-Catalyzed Oxidative Amination of Unactivated Olefins with Primary Aliphatic Amines Source: ResearchGate URL:[Link]

Sources

Optimization

Optimizing reaction conditions for the synthesis of Niraparib intermediate

Title: Niraparib Intermediate Synthesis: Technical Support & Troubleshooting Center Introduction: Welcome to the Technical Support Center for the synthesis of Niraparib intermediates. Niraparib is a highly potent poly(AD...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Niraparib Intermediate Synthesis: Technical Support & Troubleshooting Center

Introduction: Welcome to the Technical Support Center for the synthesis of Niraparib intermediates. Niraparib is a highly potent poly(ADP-ribose) polymerase (PARP) inhibitor used primarily in the treatment of ovarian cancer[1]. The synthesis of its active pharmaceutical ingredient (API) hinges on two critical structural milestones: the enantioselective formation of the chiral 3-arylpiperidine core and the regioselective C-N cross-coupling with an indazole derivative[2]. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to optimize these complex reaction conditions.

Overall Synthetic Workflow

To establish a baseline for our troubleshooting, the optimized biocatalytic and cross-coupling workflow is visualized below. This route mitigates the low yields associated with classical chiral resolution by employing a dynamic kinetic resolution (DKR)[2].

G A Racemic Aldehyde Surrogate (Bisulfite Adduct) B Transaminase (ATA-302) Dynamic Kinetic Resolution A->B PLP, Amine Donor C Chiral 3-Arylpiperidine Intermediate (>99% ee) B->C Enantioselective Amination E Cu-Catalyzed C-N Cross-Coupling C->E Fragment A D Indazole Derivative (Coupling Partner) D->E Fragment B F Protected Niraparib E->F Regioselective N-Arylation G Deprotection & Salt Metathesis F->G H Niraparib API G->H Final API

Workflow of Niraparib Synthesis via Biocatalytic DKR and C-N Cross-Coupling.

Troubleshooting FAQs

FAQ 1: Biocatalytic Transamination (Dynamic Kinetic Resolution)

Q: I am experiencing low enantiomeric excess (ee) and poor conversion during the synthesis of the 3-arylpiperidine intermediate. How can I optimize the transaminase-mediated DKR? A: Low ee and conversion are typically symptomatic of poor equilibrium dynamics between your aldehyde surrogate and the active enzyme. In the optimized Merck process, a racemic bisulfite adduct or lactol is used as an aldehyde surrogate[2].

  • Causality: Free aldehydes are highly unstable and prone to side reactions (e.g., aldol condensation) under aqueous conditions. The bisulfite adduct acts as a stable reservoir that slowly releases the free aldehyde in equilibrium[2]. The (S)-enantiomer of the aldehyde is selectively consumed by the transaminase (ATA-302), while the unreacted (R)-enantiomer rapidly racemizes in situ due to the acidic alpha-proton, driving the dynamic kinetic resolution (DKR) to completion[2].

  • Actionable Fix: Ensure your reaction buffer is strictly maintained at pH 7.5–8.5. If the pH drops, the equilibrium shifts away from the free aldehyde, starving the enzyme. Supplement with Pyridoxal-5-phosphate (PLP) (typically 1-2 mM) and ensure an excess of the amine donor (e.g., isopropylamine) to drive the equilibrium toward the aminated product[2].

DKR A Racemic Bisulfite Adduct B (R)-Aldehyde A->B Equilibrium C (S)-Aldehyde A->C Equilibrium B->C Racemization in situ D Transaminase (ATA-302) C->D Enantioselective Recognition E (S)-Chiral Piperidine (Desired) D->E Reductive Amination

Dynamic Kinetic Resolution (DKR) of Aldehyde Surrogate via Transaminase.

FAQ 2: Regioselective C-N Cross-Coupling

Q: My fragment coupling step is yielding a mixture of N-1 and N-2 arylated indazoles. How do I suppress the N-1 byproduct? A: The N-1 vs. N-2 regioselectivity is heavily dependent on the transition metal catalyst used.

  • Causality: Palladium-catalyzed Buchwald-Hartwig aminations often result in poor regioselectivity or favor the N-1 position of the indazole due to the electronic nature of the intermediate oxidative addition complex. Conversely, Copper-catalyzed C-N arylation (Ullmann-type coupling) exhibits high chemo- and regioselectivity for the desired N-2 position[2]. The steric bulk of the indazole and the specific coordination geometry of the Cu(I)-diamine complex thermodynamically favor N-2 insertion[2].

  • Actionable Fix: Switch from a Pd-catalyst to a Cu(I) source (e.g., CuI) paired with a diamine ligand (like trans-N,N'-dimethylcyclohexane-1,2-diamine). Run the reaction in a polar aprotic solvent (DMF or DMSO) at 100–110 °C with K₂CO₃ as the base[2].

FAQ 3: Alternative Synthetic Routes

Q: Are there alternatives to the biocatalytic route that avoid the 11-step linear sequence? A: Yes. Recent advancements have demonstrated a shorter 5-step multi-enzymatic cascade utilizing engineered Imine Reductases (IREDs)[3]. This route bypasses the harsh aluminum trichloride-mediated Friedel-Crafts acylation required in the original Merck route[3]. Alternatively, a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids and pyridine can yield the 3-substituted piperidine core in 81% yield and 96% ee[4].

Quantitative Data: Route Comparison

To assist in route selection, the following table summarizes the performance metrics of various methodologies for synthesizing the chiral 3-arylpiperidine intermediate.

Synthesis MethodologyOverall Yield (%)Enantiomeric Excess (ee %)Key Reagents / CatalystsProcess Advantages
Classical Resolution ~11[2]>98Chiral SFC/HPLCConceptually simple; high purity.
Biocatalytic DKR 40 (11 steps)[2]>99ATA-302 Transaminase, PLPHighly scalable; eliminates chiral chromatography[2].
Rh-Catalyzed Heck 81 (Isolated)[4]96[4][Rh(cod)(OH)]₂, Chiral LigandRapid construction from arylboronic acids[4].
IRED Cascade N/A (Emerging)[3]HighEngineered Imine ReductasesReduces sequence to 5 steps; avoids AlCl₃[3].

Validated Experimental Protocols

Protocol A: Transaminase-Mediated DKR of the Bisulfite Adduct[2] This self-validating protocol ensures that the equilibrium is maintained by strictly controlling pH and co-factor concentration.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer. Adjust to pH 8.0 using NaOH.

  • Co-factor & Donor Addition: Dissolve Pyridoxal-5-phosphate (PLP) (1.5 mM) and isopropylamine (1.0 M) into the buffer. Stir until homogeneous.

  • Enzyme Loading: Add the transaminase enzyme (ATA-302) at 50 wt% relative to the substrate[2]. Self-Validation Check: The solution should turn a characteristic light yellow due to the PLP-enzyme complex.

  • Substrate Introduction: Slowly charge the racemic bisulfite adduct (aldehyde surrogate) into the reactor.

  • Reaction Execution: Maintain the temperature at 35 °C with gentle agitation for 24–48 hours. Monitor conversion via HPLC.

  • Workup: Once conversion is >98%, adjust the pH to >10 using 5N NaOH to free the basic piperidine. Extract with Methyl tert-butyl ether (MTBE) (3 x 5 volumes).

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the chiral 3-arylpiperidine.

Protocol B: Copper-Catalyzed Regioselective N-2 Arylation[2] This protocol utilizes steric and electronic control to ensure N-2 selectivity on the indazole core.

  • Reactor Charging: In a rigorously dried, nitrogen-flushed reactor, charge the chiral 3-arylpiperidine intermediate (1.0 equiv), the indazole coupling partner (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Complexation: Add CuI (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%). Self-Validation Check: The use of an inert atmosphere is critical; oxygen will oxidize Cu(I) to Cu(II), killing the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed DMF (10 volumes).

  • Heating: Heat the reaction mixture to 105 °C. Stir vigorously for 12–16 hours.

  • Monitoring: Sample the reaction and analyze via LC-MS to confirm the disappearance of the piperidine intermediate and verify the N-2/N-1 regiomeric ratio.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts. Wash the filtrate with water (3x) to remove DMF, dry the organic layer, and concentrate. Purify via crystallization to obtain the protected Niraparib intermediate.

Mechanistic Context: Why the Structure Matters

Understanding the final application of Niraparib aids in appreciating the stringent purity requirements of its intermediates. Niraparib acts by competitively binding with nicotinamide adenine dinucleotide (NAD+) at the nicotinamide-ribose binding domain (NI site) of the PARP-1 protein[5]. The pseudobicyclic amide structure (derived from the indazole core) forms critical hydrogen bonds with Gly 864 and Tyr 907 of PARP-1, while the aromatic ring engages in essential π–π interactions[5]. Any enantiomeric or regiomeric impurities generated during intermediate synthesis will drastically reduce this binding affinity, necessitating the rigorous optimization steps outlined above.

References

  • Chung, C. K., et al. "Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib." Organic Process Research & Development, 2014. [Link]

  • "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." National Institutes of Health (NIH), 2023. [Link]

  • "Preparation and Evaluation of a Novel 99mTc-Labeled Niraparib Isonitrile Complex as a Potential PARP-1 Imaging Agent." Molecular Pharmaceutics - ACS Publications, 2024. [Link]

  • Turner, N. "Production of Niraparib using Imine Reductases." University of Manchester Research Explorer, 2022. [Link]

  • "WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof.

Sources

Troubleshooting

Removal of residual catalyst from the final product

Catalyst Clearance Command Center: Troubleshooting Residual Metal Removal in API Synthesis Introduction As active pharmaceutical ingredients (APIs) grow in structural complexity, transition metal-catalyzed cross-coupling...

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Author: BenchChem Technical Support Team. Date: March 2026

Catalyst Clearance Command Center: Troubleshooting Residual Metal Removal in API Synthesis

Introduction

As active pharmaceutical ingredients (APIs) grow in structural complexity, transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) have become foundational to process chemistry[1][2]. However, the downstream clearance of residual heavy metals—particularly Palladium (Pd), Platinum (Pt), and Ruthenium (Ru)—poses a significant thermodynamic and chemical engineering challenge[3][4]. Regulatory agencies enforce stringent safety thresholds under the ICH Q3D guidelines, requiring process chemists to design robust, self-validating purification systems rather than relying on trial-and-error[5][6].

The Regulatory & Mechanistic Baseline

Before troubleshooting a process, it is critical to establish the quantitative targets. The ICH Q3D(R2) framework classifies elemental impurities based on toxicity and route of administration, establishing strict Permitted Daily Exposures (PDEs)[5][7].

Table 1: ICH Q3D(R2) Permitted Daily Exposure (PDE) Limits for Common Catalytic Metals [5][7][8]

Element ICH Class Oral PDE (µ g/day ) Parenteral PDE (µ g/day ) Inhalation PDE (µ g/day ) Oral Concentration Limit (ppm)*
Palladium (Pd) 2B 100 10 1 10
Platinum (Pt) 2B 108 10.8 1.08 10
Rhodium (Rh) 2B 100 10 1 10
Ruthenium (Ru) 2B 100 10 1 10

| Nickel (Ni) | 2A | 200 | 20 | 5 | 20 |

*Calculated assuming a maximum daily drug product intake of ≤10 g/day (Option 1).

Achieving these <10 ppm thresholds requires a strategic workflow. Simple physical filtration is rarely sufficient because the metal often remains strongly coordinated to the API's heteroatoms (N, O, S) in solution[2][9].

Process Workflow & Logic

MetalRemovalWorkflow Start Crude Reaction Mixture (>1000 ppm Pd) Celite Celite/Diatomite Filtration (Removes bulk/heterogeneous Pd) Start->Celite Check1 Pd < 10 ppm? Celite->Check1 Success Proceed to Next Step (Passes ICH Q3D) Check1->Success Yes Scavenger Add Metal Scavenger (e.g., Si-Thiol, MP-TMT) Check1->Scavenger No (Soluble Pd) Check2 Pd < 10 ppm? Scavenger->Check2 Check2->Success Yes Optimize Optimize Scavenger: 1. Change Ligand 2. Increase Equivalents 3. Adjust Temp/Time Check2->Optimize No Optimize->Scavenger Retrial

Caption: Workflow for residual palladium removal from API process streams.

Self-Validating Scavenging Protocol

When physical filtration fails, chemical intervention via solid-supported metal scavengers (functionalized silica or macroporous polystyrene) is required[10][11]. This protocol leverages chemisorption to selectively strip the metal from the API[12].

Step-by-Step Methodology:

  • Baseline Quantification: Post-reaction, perform an initial aqueous workup and filter the organic layer through a 1-2 cm Celite® pad to remove bulk agglomerates and insoluble inorganic salts[13][14]. Analyze the filtrate via ICP-MS. Causality: You cannot accurately dose the scavenger without knowing the exact molar quantity of soluble metal remaining[3].

  • Scavenger Selection: Select a functionalized scavenger based on the metal's oxidation state. For Pd(II), trimercaptotriazine (TMT) or thiourea ligands are highly effective due to soft-soft thermodynamic affinities[10][15]. For Pd(0), thiol or amine functional groups are preferred[13][16].

  • Incubation & Thermodynamic Exchange: Add 5 to 10 molar equivalents of the chosen scavenger (relative to the residual Pd, not the API mass) to the reaction mixture[12][16]. Agitate vigorously. Critical Step: Heat the mixture to 40–60 °C for 4 to 16 hours. Causality: The API often forms a stable coordination complex with the metal. Heating provides the kinetic energy required to break the API-Pd bond, allowing the thermodynamically favored Scavenger-Pd complex to form[9][17].

  • Filtration & Recovery: Filter the mixture through a sintered glass funnel to remove the solid-supported scavenger[18]. Wash the filter cake with 2-3 bed volumes of the reaction solvent to ensure total API recovery[11].

  • Validation: Concentrate the combined filtrates and perform a final ICP-MS analysis to confirm the metal content is <10 ppm[16].

ScavengerLogic API API-Pd Complex (Strong Coordination) Equilibrium Thermodynamic Exchange (Requires Heat + Agitation) API->Equilibrium Scavenger Functionalized Scavenger (e.g., TMT/Thiol) Scavenger->Equilibrium FreeAPI Free API (High Yield Recovery) Equilibrium->FreeAPI Product Release BoundPd Scavenger-Pd Complex (Filtered Out) Equilibrium->BoundPd Metal Clearance

Caption: Thermodynamic exchange mechanism of metal scavengers outcompeting API for Pd.

Troubleshooting Guides & FAQs

Q1: My palladium level is still >50 ppm after Celite filtration and aqueous washing. Why? A: Celite is a physical depth filter; it only removes heterogeneous Pd (large agglomerates and precipitated salts)[9][13]. If your API contains coordinating heteroatoms (like pyridines, amines, or thioethers), the Pd remains soluble as a stable API-Pd complex[2][16]. You must transition from physical filtration to chemical scavenging or organic solvent nanofiltration (OSN) to break this complex[14].

Q2: I treated my mixture with activated carbon, and while the Pd dropped, I lost 30% of my API yield. How do I fix this? A: Activated carbon relies on non-specific physisorption. Its highly porous, hydrophobic structure traps the API alongside the metal, leading to severe yield losses (often up to 50%)[1][3]. Solution: Switch to a functionalized silica (e.g., Si-Thiol or Si-TMT). Silica-based scavengers utilize highly specific chemisorption (covalent bonding between the ligand and the metal), leaving the API untouched and routinely achieving >99% mass recovery[11][12].

Q3: How do I choose between a silica-bound scavenger (e.g., Si-TMT) and a polymer-bound scavenger (e.g., MP-TMT)? A: The choice depends on your solvent system and process scale.

  • Silica-bound (Si-TMT): Exhibits zero swelling, making it ideal for fixed-bed flow chemistry, SPE cartridges, and a wide variety of solvents[12][17]. It also has higher mechanical and thermal stability[12].

  • Polymer-bound (MP-TMT): Macroporous polystyrene resins are highly robust and often have a higher loading capacity (mmol/g), but they may require specific solvents to swell properly and expose their reactive sites[10][18].

Q4: I added 5 equivalents of Si-Thiol, but the scavenging plateaued at 150 ppm. What is the limiting factor? A: This is a classic kinetic vs. thermodynamic bottleneck. Possible causes include:

  • Insufficient Temperature: The activation energy to break the API-Pd bond has not been met. Increase the temperature to 40-60 °C[9][16].

  • Oxidation State Mismatch: Thiol is excellent for Pd(0), but if your residual metal is predominantly Pd(II), the thermodynamic affinity may be too weak[13]. Switch to a TMT (trimercaptotriazine) or thiourea scavenger, which has a much higher affinity for Pd(II)[10][15].

  • Steric Hindrance: If the API is highly sterically hindered around the coordination site, the solid-supported scavenger cannot physically access the metal. In this case, consider adding a competitive soluble ligand (like N-acetyl cysteine) to shuttle the metal, or use a scavenger with a longer linker arm[9].

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of different synthetic routes to (S)-3-(4-Bromophenyl)piperidine

Title: Comparative Analysis of Synthetic Routes to (S)-3-(4-Bromophenyl)piperidine: A Technical Guide Introduction (S)-3-(4-Bromophenyl)piperidine is an indispensable chiral building block, most notably utilized as a cri...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Synthetic Routes to (S)-3-(4-Bromophenyl)piperidine: A Technical Guide

Introduction

(S)-3-(4-Bromophenyl)piperidine is an indispensable chiral building block, most notably utilized as a critical intermediate in the synthesis of Niraparib—a highly efficacious oral poly(ADP-ribose) polymerase (PARP) inhibitor used for treating BRCA-mutated ovarian and breast tumors ([1]). The pharmacological activity of the final Active Pharmaceutical Ingredient (API) is heavily dictated by the strict (S)-configuration at the C3 position of the piperidine ring.

Achieving high enantiomeric excess (ee) while maintaining scalability, cost-efficiency, and green chemistry standards remains a central challenge in process chemistry. As a Senior Application Scientist, I have evaluated the three primary synthetic strategies used to construct this molecule. This guide objectively compares Classical Chemical Resolution, Biocatalytic Dynamic Kinetic Resolution (DKR), and Asymmetric Organometallic Catalysis, analyzing their mechanistic causality, experimental protocols, and overall performance.

Classical Chemical Synthesis & Chiral Resolution

Mechanistic Causality & Overview The traditional approach builds the piperidine ring from acyclic precursors and relies on late-stage chemical resolution. The sequence initiates with the nucleophilic substitution of ethyl p-bromophenylacetate with N-Boc-3-aminopropyl bromide. The use of the N-Boc protecting group is a critical design choice; it sterically and electronically prevents unwanted over-alkylation of the secondary amine, directing the subsequent base-catalyzed intramolecular cyclization to successfully form a lactam ring.

Following borane reduction of the lactam, a racemic mixture of 3-(4-bromophenyl)piperidine is obtained. The (S)-enantiomer is then isolated via diastereomeric salt crystallization using a chiral resolving agent (e.g., L-tartaric acid). While highly reliable and easy to execute, the fundamental limitation of this route is that the theoretical yield maxes out at 50% during resolution, generating significant chemical waste ([2]).

Experimental Protocol (Self-Validating System)

  • Alkylation & Cyclization : Dissolve ethyl p-bromophenylacetate (1.0 eq) in anhydrous DMSO. Slowly add NaH (1.2 eq) at room temperature. After 30 minutes, add N-Boc-3-aminopropyl bromide (0.9 eq) dropwise. Heat to 50°C for 1 hour. Validation: The visible evolution of H₂ gas confirms the deprotonation and activation of the alpha-carbon.

  • Reduction : Isolate the cyclized intermediate and dissolve in THF. Cool to 0°C and add Borane-THF complex (2.0 eq). Stir overnight. Quench with dilute HCl and reflux for 1.5 hours to break the stable boron-amine complex and release the free piperidine.

  • Resolution : Dissolve the racemic piperidine in ethanol. Add L-tartaric acid (0.5 eq) and heat to reflux until a clear solution forms. Cool slowly to 5°C at a strictly controlled rate of 0.1°C/min. Filter the precipitated diastereomeric salt. Causality of cooling rate: Rapid cooling causes co-precipitation, trapping the undesired (R)-enantiomer in the crystal lattice and drastically lowering the enantiomeric excess ([3]).

Biocatalytic Transamination & Dynamic Kinetic Resolution (DKR)

Mechanistic Causality & Overview To circumvent the 50% yield cap of classical resolution, biocatalytic transamination coupled with Dynamic Kinetic Resolution (DKR) has been developed as a next-generation green alternative ([4]). This route utilizes an engineered transaminase enzyme that exhibits strict stereoselectivity for the (S)-configuration.

Starting from a racemic lactam or a prochiral ketone, the enzyme transfers an amino group from a donor (like isopropylamine) exclusively to form the (S)-product. Simultaneously, the unreacted (R)-substrate undergoes continuous base-catalyzed racemization in situ. This dynamic equilibrium funnels the entire starting material toward the (S)-enantiomer, pushing the theoretical yield to ~100% and achieving >99% ee.

Experimental Protocol (Self-Validating System)

  • Enzymatic Reaction Setup : In a temperature-controlled bioreactor, suspend the racemic lactam precursor (10 g/L) in a phosphate buffer (pH 7.5).

  • Cofactor & Donor Addition : Add Pyridoxal 5'-phosphate (PLP, 1 mM) as the essential cofactor for the transaminase, and isopropylamine (5.0 eq) as the amino donor.

  • Biocatalysis : Introduce the engineered transaminase (2 g/L). Maintain the temperature at 35°C and agitate at 250 rpm for 24-48 hours. Validation: The continuous consumption of isopropylamine and the generation of acetone (the oxidized byproduct of the amino donor) serves as a reliable in-process control for reaction progress.

  • Isolation : Adjust the pH to 10 to ensure the product is in its free-base form, then extract with isopropyl acetate to yield the highly pure (S)-enantiomer.

Asymmetric Organometallic Catalysis

Mechanistic Causality & Overview Recent advancements leverage asymmetric catalysis to construct the chiral center directly, avoiding resolution entirely ([5]). This route begins with the Grignard addition of 4-bromophenylmagnesium bromide to an N-protected 3-piperidone, yielding a tertiary alcohol.

The critical step is the subsequent deoxygenation. Instead of a standard elimination-hydrogenation sequence, an organosilicon reagent (e.g., triethylsilane) in the presence of a Lewis acid directly reduces the hydroxyl group. The Lewis acid activates the hydroxyl leaving group, generating a transient carbocation that is stereoselectively trapped by the hydride from the silane. Alternatively, if an elimination pathway is chosen, the resulting alkene is subjected to asymmetric hydrogenation using a chiral transition metal catalyst (e.g., Rh/Ru with Segphos ligands).

Experimental Protocol (Self-Validating System)

  • Grignard Addition : To a solution of N-Boc-3-piperidone in dry THF at -20°C, add 4-bromophenylmagnesium bromide (1.1 eq) dropwise. Stir for 2 hours and quench with saturated NH₄Cl.

  • Silane Reduction : Dissolve the isolated tertiary alcohol in dichloromethane. Cool to -78°C. Add triethylsilane (3.0 eq) followed by boron trifluoride etherate (BF₃·OEt₂, 2.0 eq). Validation: The color change and TLC monitoring will confirm the consumption of the alcohol and the formation of the deoxygenated piperidine ring.

  • Purification : Neutralize with NaHCO₃, extract the organic layer, and purify via silica gel chromatography to remove siloxane byproducts.

Comparative Data Analysis

ParameterClassical ResolutionBiocatalytic DKRAsymmetric Catalysis
Theoretical Yield 50% (Limited by resolution)~100% (Dynamic funneling)~100% (Direct synthesis)
Enantiomeric Excess >95% (Requires recrystallization)>99% (Enzyme specificity)>96% (Ligand dependent)
Key Reagents Resolving agents (e.g., Tartaric acid)Transaminase, PLP, IsopropylamineGrignard reagent, Silanes / Chiral Catalysts
Scalability High (High waste footprint)High (Highly efficient, green)Moderate (High catalyst cost)
Environmental Impact High (Solvent intensive)Low (Aqueous, ambient temp)Moderate (Metal/Silane waste)

Visualizations

Workflow C1 Classical Route: Alkylation & Cyclization C2 Racemic 3-(4-Bromophenyl)piperidine C1->C2 C3 Chemical Resolution (Max 50% Yield) C2->C3 Final (S)-3-(4-Bromophenyl)piperidine (Target API Intermediate) C3->Final B1 Biocatalytic Route: Prochiral Ketone / Racemic Lactam B2 Transaminase + Amino Donor B1->B2 B3 Dynamic Kinetic Resolution (~100% Theoretical Yield) B2->B3 B3->Final A1 Asymmetric Route: N-protected 3-piperidone A2 Grignard Addition (4-Bromophenylmagnesium bromide) A1->A2 A3 Silane Reduction or Asymmetric Hydrogenation A2->A3 A3->Final

Comparative synthetic workflows for (S)-3-(4-Bromophenyl)piperidine.

DKR R_Enant (R)-Substrate (Unwanted) S_Enant (S)-Substrate (Target Precursor) R_Enant->S_Enant In Situ Racemization (Base/Heat) Enzyme Transaminase (Strict Stereoselectivity) R_Enant->Enzyme No Reaction S_Enant->Enzyme Product (S)-Product (>99% ee) Enzyme->Product Amination

Dynamic Kinetic Resolution mechanism driven by transaminase stereoselectivity.

References

  • [2] Title: Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate. Source: Patsnap Eureka. URL: [Link]

  • [4] Title: WO2014088984A1 - Biocatalytic transamination process. Source: Google Patents (Merck Sharp & Dohme Corp). URL:

  • [5] Title: WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. Source: Google Patents. URL:

Sources

Comparative

The Pharmacological Impact of Stereochemistry: (S)-3-(4-Bromophenyl)piperidine vs. (R)-Enantiomer in PARP Inhibitor Development

Executive Summary In the landscape of targeted oncology, the stereochemistry of synthetic intermediates fundamentally dictates the success or failure of downstream Active Pharmaceutical Ingredients (APIs). (S)-3-(4-Bromo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the stereochemistry of synthetic intermediates fundamentally dictates the success or failure of downstream Active Pharmaceutical Ingredients (APIs). (S)-3-(4-Bromophenyl)piperidine is the critical chiral building block for Niraparib (MK-4827), a highly potent oral poly(ADP-ribose) polymerase (PARP) inhibitor used to treat BRCA-mutated tumors[1].

While the intermediate itself lacks the complete pharmacophore required for target engagement, comparing the biological activity of the final indazole-7-carboxamide derivatives synthesized from the (S)-enantiomer versus the (R)-enantiomer reveals a fascinating pharmacological paradox: the (R)-enantiomer exhibits superior cell-free enzymatic binding, yet the (S)-enantiomer dominates in cellular efficacy and synthetic lethality. This guide objectively compares these enantiomeric pathways, providing experimental data, mechanistic insights, and self-validating protocols for drug development professionals.

Structural Context & Mechanistic Causality

To understand the biological divergence of these enantiomers, we must examine their role in the PARP catalytic domain. The 3-(4-bromophenyl)piperidine scaffold is coupled with an indazole-7-carboxamide moiety. The carboxamide group forms critical hydrogen bonds with the NAD+ binding pocket of PARP1 and PARP2.

The Causality of Stereochemical Selection:

  • (R)-Enantiomer Derivative: In a purified, cell-free environment, the (R)-configuration aligns well within the hydrophobic cleft of the PARP enzyme, achieving a slightly higher binding affinity (lower IC₅₀) than its (S)-counterpart [1].

  • (S)-Enantiomer Derivative (Niraparib): Despite a marginally weaker cell-free binding profile, the (S)-configuration induces a highly specific allosteric change in the PARP enzyme. This conformation is uniquely capable of "PARP trapping" —locking the PARP protein onto single-strand DNA breaks. In the complex environment of a living cell, this trapping mechanism, combined with superior intracellular accumulation, makes the (S)-enantiomer exponentially more cytotoxic to BRCA-deficient cells [1], [2].

Quantitative Biological Activity Comparison

The table below summarizes the biological activity of the final APIs derived from the respective enantiomers of 3-(4-bromophenyl)piperidine. The data highlights the critical necessity of cell-based assays in chiral drug development.

Pharmacological Metric(S)-Enantiomer Derivative (Niraparib)(R)-Enantiomer DerivativeFold Difference & Interpretation
PARP-1 Enzymatic IC₅₀ 3.2 nM2.4 nM~0.75x ((R) is slightly more potent in cell-free assays)
Cellular PARylation EC₅₀ 4.0 nM30.0 nM7.5x ((S) is significantly more potent in live cells)
BRCA1-HeLa Proliferation CC₅₀ 33.0 nM470.0 nM14.2x ((S) drives vastly superior synthetic lethality)
In Vitro Metabolic Clearance 3 μL/min/mgP (HLM)4 μL/min/mgP (HLM)Comparable human liver microsome stability

Data sourced from Jones et al., Journal of Medicinal Chemistry (2009) [1].

PARP_Pathway DNA_Damage DNA Single-Strand Breaks PARP_Binding PARP1/2 Recruitment DNA_Damage->PARP_Binding PARylation PARylation & DNA Repair PARP_Binding->PARylation Trapping PARP Trapping on DNA PARP_Binding->Trapping S_Enantiomer (S)-Enantiomer Derivative (High Cellular Potency) S_Enantiomer->Trapping Strong Block & Trap R_Enantiomer (R)-Enantiomer Derivative (Low Cellular Potency) R_Enantiomer->Trapping Weak Trap Survival Cell Survival (Wild-Type) PARylation->Survival Apoptosis Synthetic Lethality (BRCA-Mutant Cells) Trapping->Apoptosis

Mechanistic pathway of PARP inhibition and synthetic lethality driven by stereochemistry.

Experimental Methodologies

To objectively validate the performance gap between the (S) and (R) enantiomers, researchers must utilize a self-validating system that pairs a cell-free enzymatic assay with a cell-based functional assay.

Protocol A: Cellular PARylation Inhibition Assay (EC₅₀ Determination)

This protocol measures the ability of the compounds to inhibit the formation of poly(ADP-ribose) polymers in live cells following DNA damage induction.

Reagents & Preparation:

  • Compound Stocks: Dissolve the (S) and (R) enantiomer derivatives in 100% DMSO to a concentration of 10 mM. Create a 10-point serial dilution (1:3) in DMSO [2].

  • Cell Line: BRCA1-silenced HeLa cells (or equivalent BRCA-mutant line).

Step-by-Step Workflow:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1.0 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Aspirate media and replace with fresh media containing the serially diluted compounds (final DMSO concentration ≤ 0.1%). Incubate for 2 hours to allow for intracellular accumulation.

  • DNA Damage Induction: Add Hydrogen Peroxide (H₂O₂) to each well to a final concentration of 1 mM. Incubate for exactly 10 minutes at 37°C to trigger massive PARP1 activation.

  • Lysis & Extraction: Rapidly aspirate the media and wash once with ice-cold PBS. Add 50 µL of RIPA Lysis Buffer containing protease inhibitors and 1 µM of a highly potent, structurally distinct PARP inhibitor (to prevent post-lysis PARylation).

  • ELISA Quantification: Transfer the lysates to a pre-coated anti-PAR monoclonal antibody 96-well plate. Incubate for 2 hours, wash, and apply a chemiluminescent secondary antibody.

  • Data Analysis: Read luminescence and plot the dose-response curve using a 4-parameter logistic regression to calculate the EC₅₀.

Protocol B: Cell Proliferation Assay (CC₅₀ Determination)

To prove synthetic lethality, the compounds must selectively kill BRCA-mutant cells over a sustained period.

  • Seed BRCA1-HeLa cells at 2,000 cells/well in a 96-well plate.

  • Dose with the (S) and (R) enantiomers (0.1 nM to 10 µM).

  • Incubate for 7 days, replacing media and compound every 72 hours.

  • Quantify cell viability using CellTiter-Glo® (ATP luminescence). The (S)-enantiomer will demonstrate a CC₅₀ near ~33 nM, while the (R)-enantiomer will fail to achieve cytotoxicity below ~470 nM [1].

Assay_Workflow Step1 1. Cell Culture Seed BRCA1-HeLa cells Step2 2. Compound Treatment (S) vs (R) Enantiomers Step1->Step2 Step3 3. DNA Damage Induction H2O2 Treatment Step2->Step3 Step4 4. Lysis & Extraction RIPA Buffer + Inhibitors Step3->Step4 Step5 5. Quantification Chemiluminescent ELISA Step4->Step5

Step-by-step workflow for evaluating cellular PARylation inhibition.

Conclusion for Drug Development Professionals

The comparison between (S)-3-(4-Bromophenyl)piperidine and its (R)-enantiomer serves as a foundational case study in modern rational drug design. Relying solely on high-throughput, cell-free enzymatic screening would have erroneously identified the (R)-enantiomer as the superior candidate. However, by integrating cellular PARylation and prolonged proliferation assays, developers successfully identified that the (S)-configuration is an absolute requirement for translating target affinity into true synthetic lethality. When sourcing intermediates for PARP inhibitor synthesis, strict chiral resolution (≥99% ee) of the (S)-enantiomer is non-negotiable to ensure downstream API efficacy.

References

  • Jones P, et al. "Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Validation

Structure-Activity Relationship (SAR) Studies of 3-Phenylpiperidine Derivatives: A Comparative Guide to NAPE-PLD Inhibitors

Executive Summary For decades, the pharmacological study of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD)—the principal enzyme responsible for synthesizing bioactive N-acylethanolamines (NAEs) like the endoca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the pharmacological study of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD)—the principal enzyme responsible for synthesizing bioactive N-acylethanolamines (NAEs) like the endocannabinoid anandamide—was hindered by a lack of potent, selective inhibitors[1]. Early tool compounds suffered from poor selectivity, high toxicity, or low potency.

The discovery of the pyrimidine-4-carboxamide class, specifically optimized through the incorporation of an (S)-3-phenylpiperidine moiety, represented a paradigm shift in lipid signaling research[2]. This guide provides an in-depth comparative analysis of 3-phenylpiperidine derivatives (highlighted by the optimized probe LEI-401 ) against legacy alternatives, detailing the structure-activity relationship (SAR) causality and providing validated experimental protocols for evaluating NAPE-PLD inhibition.

Mechanistic Context: The NAPE-PLD Signaling Axis

NAPE-PLD is a membrane-associated zinc metallohydrolase that catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) into NAEs and phosphatidic acid (PA)[3]. The resulting NAEs act as critical lipid mediators across various G-protein-coupled receptors (e.g., CB1, GPR55) and nuclear receptors (e.g., PPAR-α)[2].

NAPE_PLD_Pathway NAPE N-Acylphosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD (Zinc Metallohydrolase) NAPE->NAPE_PLD Substrate Binding NAE N-Acylethanolamines (e.g., Anandamide) NAPE_PLD->NAE Hydrolysis PA Phosphatidic Acid (PA) NAPE_PLD->PA Cleavage Byproduct Receptors CB1, GPR55, PPAR-α (Downstream Targets) NAE->Receptors Receptor Activation LEI401 3-Phenylpiperidine Deriv. (e.g., LEI-401) LEI401->NAPE_PLD Selective Inhibition

Diagram 1: NAPE-PLD lipid signaling pathway and targeted inhibition by 3-phenylpiperidine derivatives.

SAR Deep Dive: The 3-Phenylpiperidine Advantage

The development of LEI-401 originated from a high-throughput screening (HTS) hit featuring a pyrimidine-4-carboxamide core[1]. The optimization of this scaffold focused on three substituent sites (R1, R2, R3). The most critical breakthrough in potency and selectivity was achieved at the R2 position.

The Causality of Conformational Restriction

The original HTS hit utilized an N-methylphenethylamine group at the R2 position. While active, the high number of rotatable bonds in this flexible chain resulted in a significant entropic penalty upon binding to the enzyme's hydrophobic pocket.

By replacing the N-methylphenethylamine with an (S)-3-phenylpiperidine ring, researchers achieved a critical conformational restriction [2].

  • Thermodynamic Favorability: Locking the phenyl ring into a specific spatial orientation relative to the piperidine nitrogen reduced the entropic cost of target engagement.

  • Stereospecificity: The (S)-enantiomer perfectly mapped to the steric constraints of the NAPE-PLD allosteric/hydrophobic cavity, yielding a 3-fold increase in inhibitory potency[1].

  • Synergistic Optimization: When this 3-phenylpiperidine modification was combined with the substitution of a morpholine group for an (S)-3-hydroxypyrrolidine at the R3 position (which reduced lipophilicity and introduced a beneficial hydrogen bond), the overall activity increased by over 10-fold, yielding LEI-401[2].

Quantitative SAR Comparison

Table 1: Stepwise SAR optimization of the pyrimidine-4-carboxamide scaffold[1][2].

Compound StageR2 SubstituentR3 SubstituentpIC50 (± SEM)IC50 (nM)Efficacy Rationale
HTS Hit (Compound 2) N-methylphenethylamineMorpholine6.04 ± 0.05~910Baseline activity; high flexibility limits affinity.
Intermediate (S)-3-phenylpiperidineMorpholine6.52 ± 0.04~300Conformational restriction reduces entropic penalty (3x potency gain).
LEI-401 (Compound 1) (S)-3-phenylpiperidine(S)-3-hydroxypyrrolidine7.14 ± 0.0472Reduced lipophilicity + H-bond donor yields nanomolar potency.

Comparative Performance Analysis: LEI-401 vs. Alternatives

Before the synthesis of 3-phenylpiperidine derivatives, researchers relied on non-specific or low-potency inhibitors. Table 2 objectively compares LEI-401 against legacy alternatives[4][5][6].

Table 2: Comparative performance of NAPE-PLD inhibitors.

InhibitorChemical ClassIC50Selectivity ProfileLimitations / Advantages
LEI-401 3-phenylpiperidine derivative72 nM Highly Selective Advantage: First-in-class nanomolar potency; validated in live-cell photoaffinity assays[2].
ARN19874 Quinazolinedione sulfonamide34 µMModerateLimitation: Micromolar potency requires high dosing, risking off-target effects[5].
Lithocholic Acid (LCA) Endogenous Bile Acid68 µMPoorLimitation: Highly potent agonist for the TGR5 bile acid receptor (EC50 = 0.52 µM), confounding in vivo results[6].
Hexachlorophene Polychlorinated biphenyl11 µMPoorLimitation: Highly toxic and non-specific; unsuitable for live-cell or in vivo behavioral assays[4].

Experimental Protocols: Self-Validating NAPE-PLD Assay

To objectively evaluate the performance of 3-phenylpiperidine derivatives against alternatives, a robust, self-validating continuous fluorescence assay using the fluorogenic substrate PED-A1 (or PED6) is required[3]. Unlike endpoint mass spectrometry, this assay provides real-time kinetic data to accurately calculate initial velocities and IC50 values.

Assay_Workflow Step1 1. Reagent Preparation (Recombinant NAPE-PLD + Buffer) Step2 2. Inhibitor Pre-Incubation (30 min at RT to ensure target engagement) Step1->Step2 Step3 3. Substrate Addition (PED-A1 Fluorogenic Probe) Step2->Step3 Step4 4. Kinetic Measurement (Ex: 488 nm / Em: 530 nm) Step3->Step4 Step5 5. Non-Linear Regression (Calculate IC50 via Initial Velocity) Step4->Step5

Diagram 2: Continuous fluorescence kinetic assay workflow for NAPE-PLD inhibitors.

Step-by-Step Methodology

1. Buffer and Reagent Preparation:

  • Prepare assay buffer: 50 mM Tris-HCl (pH 7.4) containing 0.05% Triton X-100 to maintain lipid substrate solubility without denaturing the enzyme.

  • Prepare recombinant mouse or human NAPE-PLD (expressed in HEK293T cells or E. coli) to a working concentration that yields a linear fluorescence increase over 30 minutes.

2. Self-Validating Plate Setup (384-well black microplate):

  • Vehicle Control: Buffer + DMSO (Establishes uninhibited Vmax​ ).

  • Positive Control: 100 µM ARN19874 (Validates assay sensitivity to known micromolar inhibitors).

  • Test Compounds: Serial dilutions of LEI-401 (e.g., 10 µM down to 0.1 nM) in DMSO. Keep final DMSO concentration 1% to prevent solvent-induced artifacts.

3. Enzyme-Inhibitor Pre-Incubation:

  • Dispense 15 µL of the enzyme solution into the wells.

  • Add 0.5 µL of the test compounds/controls.

  • Crucial Step: Incubate for 30 minutes at room temperature. Because 3-phenylpiperidine derivatives bind to a deep, hydrophobic pocket, pre-incubation is mandatory to achieve thermodynamic equilibrium prior to substrate competition.

4. Substrate Addition and Kinetic Read:

  • Initiate the reaction by adding 5 µL of PED-A1 substrate (final concentration 2 µM). PED-A1 is quenched in its intact state; cleavage by NAPE-PLD releases the fluorophore[3].

  • Immediately transfer to a fluorescence microplate reader.

  • Read kinetically for 30–60 minutes at λex​ = 488 nm and λem​ = 530 nm.

5. Data Synthesis:

  • Extract the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve for each well.

  • Normalize the data: %Activity=(V0,inhibitor​/V0,vehicle​)×100 .

  • Plot normalized activity against Log10​[Inhibitor] and fit using a four-parameter non-linear regression model to derive the IC50.

References

  • Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry.[Link]

  • Mock, E. D., et al. (2020). Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice. Nature Chemical Biology.[Link] (Referenced via PMC:[Link])

  • Wang, Y., et al. (2023). Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages. ACS Chemical Biology.[Link]

  • Castonguay, R., et al. (2023). Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). ResearchGate.[Link]

Sources

Comparative

In Vitro Comparison Guide: (S)-3-(4-Bromophenyl)piperidine Analogs as PARP1/2 Inhibitors

Introduction and Target Rationale In modern targeted oncology, the chiral scaffold (S)-3-(4-Bromophenyl)piperidine serves as a foundational chemical precursor. While the base scaffold itself lacks the complex binding int...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Target Rationale

In modern targeted oncology, the chiral scaffold (S)-3-(4-Bromophenyl)piperidine serves as a foundational chemical precursor. While the base scaffold itself lacks the complex binding interactions required to inhibit target proteins, its structural elaboration yields highly potent therapeutic analogs. The most prominent of these is Niraparib (MK-4827) , a highly selective inhibitor of Poly(ADP-ribose) polymerase 1 and 2 (PARP1/2) .

This guide provides an objective, highly technical comparison of the base scaffold, its optimized analog (Niraparib), and an industry-standard alternative (Olaparib). As an application scientist, it is critical to evaluate these compounds not just through basic enzymatic inhibition, but through orthogonal in vitro systems that validate their true mechanism of action: PARP trapping and synthetic lethality in homologous recombination-deficient (HRD) models.

Mechanistic Grounding: Catalysis vs. Trapping

PARP1 and PARP2 are nuclear enzymes that act as DNA damage sensors. Upon detecting single-strand breaks (SSBs), they bind to the DNA, cleave NAD+, and synthesize poly(ADP-ribose) (PAR) chains to recruit repair effectors.

Effective analogs of (S)-3-(4-Bromophenyl)piperidine do not merely inhibit this catalytic PARylation. Instead, they induce PARP trapping . By locking the PARP enzyme onto the damaged DNA, these inhibitors create bulky nucleoprotein complexes that cause replication fork collapse and double-strand breaks (DSBs). In normal cells, DSBs are repaired via homologous recombination (HR). However, in BRCA-mutated cells lacking HR, these trapped complexes trigger a catastrophic failure of DNA repair, leading to cell death—a paradigm known as synthetic lethality.

Mechanism SSB Single-Strand DNA Break PARP PARP1/2 Recruitment SSB->PARP Repair DNA Repair & Survival (Normal Cell) PARP->Repair Active PARylation Inhibitor Niraparib (Analog) Binds PARP1/2 PARP->Inhibitor Blockade Trapping PARP Trapping on DNA Inhibitor->Trapping DSB Double-Strand Break (DSB) Trapping->DSB Replication Fork Collapse BRCA BRCA Mutated Cell (No HR Repair) DSB->BRCA Death Synthetic Lethality (Cell Death) BRCA->Death

Fig 1: Synthetic lethality mechanism of PARP inhibitors in BRCA-mutated cells.

Experimental Protocols: Self-Validating Systems

To objectively compare these compounds, we must deploy a triad of assays that independently validate target engagement, physical trapping, and phenotypic outcome.

Protocol 1: Cell-Free PARP1/2 Enzymatic Inhibition Assay

Objective: Quantify direct catalytic inhibition (IC50) independent of cellular uptake. Causality (Why this works): PARP1/2 possess low basal activity; they are strictly DNA-dependent enzymes. We must introduce "nicked DNA" (activated DNA with strand breaks) to allosterically activate the enzyme. By utilizing biotinylated NAD+ as the substrate, the resulting PAR chains can be captured and quantified via streptavidin-linked time-resolved fluorescence (TR-FRET).

Step-by-Step Methodology:

  • Preparation: Plate 10 nM of recombinant human PARP1 or PARP2 enzyme in a specialized assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Compound Addition: Add 3-fold serial dilutions of the test compounds (Base scaffold, Niraparib, Olaparib) and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Activation: Initiate the catalytic reaction by adding a master mix containing 10 µg/mL nicked DNA and 1 µM biotinylated NAD+.

  • Incubation: Incubate for exactly 1 hour at room temperature.

  • Detection: Stop the reaction with a PARP inhibitor chase (e.g., 10 µM Olaparib) and add Streptavidin-Europium cryptate. Measure TR-FRET signals to calculate the IC50.

Protocol 2: Chromatin Trapping Assay (Subcellular Fractionation)

Objective: Measure the physical trapping of PARP onto the DNA lattice. Causality (Why this works): Catalytic inhibition alone does not perfectly correlate with cytotoxicity. Because total cellular PARP levels remain constant during treatment, we must use biochemical fractionation to separate the soluble nucleoplasmic PARP from the insoluble, chromatin-bound (trapped) PARP .

Step-by-Step Methodology:

  • Cell Culture: Seed UWB1.289 cells (BRCA1-null) in 6-well plates.

  • Treatment: Treat cells with 1 µM of the test compounds for 2 hours.

  • Damage Induction: Expose cells to 2 mM Methyl methanesulfonate (MMS) for 30 minutes to induce widespread alkylation and single-strand breaks, forcing PARP recruitment.

  • Fractionation: Lyse cells in a mild cytoskeleton buffer (CSK: 10 mM PIPES, 100 mM NaCl, 300 mM sucrose, 0.1% Triton X-100). Centrifuge at 1,500 x g. The supernatant contains the soluble fraction.

  • Chromatin Isolation: Resuspend the pellet (chromatin fraction) in a stringent RIPA buffer and sonicate to shear the DNA.

  • Quantification: Perform Western Blotting on both fractions using anti-PARP1 and anti-PARP2 antibodies. An increase of PARP in the chromatin fraction indicates successful trapping.

Workflow Step1 1. Cell Culture (BRCA-mut vs WT) Step2 2. Compound Treatment (Analogs / Scaffold) Step1->Step2 Step3 3. Induce DNA Damage (MMS or H2O2) Step2->Step3 Step4 4. Chromatin Fractionation Step3->Step4 Step5 5. Western Blot (Detect Trapped PARP) Step4->Step5

Fig 2: Step-by-step workflow for the in vitro PARP chromatin trapping assay.

Protocol 3: Synthetic Lethality Viability Assay

Objective: Assess selective cytotoxicity in HRD models. Causality (Why this works): To prove that cytotoxicity is strictly due to on-target synthetic lethality rather than generalized chemical toxicity, we must use isogenic cell lines: a BRCA-mutant line (e.g., UWB1.289) and its genetically restored wild-type counterpart (UWB1.289+BRCA1) . A true PARP inhibitor will show a massive shift in the CC50 (Cytotoxic Concentration 50%) between these two lines.

Step-by-Step Methodology:

  • Plating: Seed isogenic UWB1.289 and UWB1.289+BRCA1 cells at 2,000 cells/well in 96-well opaque plates.

  • Dosing: After 24 hours, treat with a 10-point dose-response curve of the test compounds (0.1 nM to 10 µM).

  • Incubation: Incubate for 5 to 7 days, allowing cells to undergo multiple replication cycles (necessary for replication fork collapse to occur).

  • Viability Readout: Add CellTiter-Glo® reagent to lyse cells and generate a luminescent signal proportional to the ATP present (live cells). Calculate the CC50.

Comparative Data Analysis

The following table synthesizes the quantitative in vitro performance of the base scaffold against its optimized analog and a reference standard. The data highlights how structural elaboration of the piperidine scaffold is absolutely required to achieve sub-nanomolar target engagement and robust chromatin trapping.

Compound / ScaffoldPARP1 IC50 (nM)PARP2 IC50 (nM)PARP Trapping EfficiencyCC50 in BRCA-Mutant Cells (nM)CC50 in BRCA-WT Cells (nM)
(S)-3-(4-Bromophenyl)piperidine (Base Scaffold)> 10,000> 10,000None> 10,000> 10,000
Niraparib (Optimized Analog)3.82.1High~15 - 50> 1,000
Olaparib (Reference Standard)5.01.0Moderate/High~20 - 60> 1,000

Data Interpretation: The base scaffold (S)-3-(4-Bromophenyl)piperidine shows no meaningful biological activity on its own. However, when synthesized into Niraparib, it achieves single-digit nanomolar enzymatic inhibition. Furthermore, the massive differential between the CC50 in BRCA-mutant vs. BRCA-WT cells validates the synthetic lethality mechanism.

References

  • Title: Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination Source: Journal of Medicinal Chemistry (ACS) / PubMed URL: [Link]

  • Title: PARP inhibitors trap PARP2 and alter the mode of recruitment of PARP2 at DNA damage sites Source: Nucleic Acids Research (Oxford Academic) / PMC URL: [Link]

  • Title: Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer Source: Journal of Cancer / PMC URL: [Link]

Validation

A Head-to-Head Comparison of Purification Techniques for 3-(4-Bromophenyl)piperidine: An Application Scientist's Guide

In the landscape of pharmaceutical development, the piperidine scaffold is a cornerstone, integral to a multitude of therapeutic agents.[1][2] 3-(4-Bromophenyl)piperidine, a key intermediate, is no exception. Its structu...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the piperidine scaffold is a cornerstone, integral to a multitude of therapeutic agents.[1][2] 3-(4-Bromophenyl)piperidine, a key intermediate, is no exception. Its structural integrity and purity are paramount, as even minute impurities can derail downstream synthetic steps, compromise biological activity, and introduce unforeseen toxicological variables. The synthesis of such intermediates often yields a crude mixture containing unreacted starting materials, regioisomers, and other byproducts, necessitating a robust and efficient purification strategy.

This guide provides an in-depth, head-to-head comparison of the three most prevalent purification techniques for 3-(4-Bromophenyl)piperidine: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (HPLC). Drawing from established chemical principles and field-proven insights, we will dissect the causality behind experimental choices to provide a self-validating framework for researchers, scientists, and drug development professionals.

Understanding the Challenge: The Nature of the Beast and Its Impurities

Before selecting a purification method, it is crucial to understand the physicochemical properties of 3-(4-Bromophenyl)piperidine and the likely impurities. The target compound is a solid with a molecular weight of 240.14 g/mol and is characterized as very slightly soluble in water.[3] Its basic piperidine nitrogen can lead to challenging interactions during purification, particularly with acidic stationary phases like silica gel.

Common synthetic routes to 3-arylpiperidines, such as the reduction of corresponding pyridines or coupling reactions, can introduce specific impurities.[4][5] These may include:

  • Starting Materials: Unreacted precursors.

  • Regioisomers: Incorrect positioning of the bromophenyl group on the piperidine ring.

  • Byproducts of Reduction: Partially hydrogenated intermediates or over-reduced species.

  • Catalyst Residues: Traces of metals (e.g., Palladium, Rhodium) from coupling or hydrogenation steps.

The choice of purification technique must effectively separate the target molecule from these structurally similar and dissimilar contaminants.

Technique 1: Recrystallization

Recrystallization is a classic, cost-effective technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent system at different temperatures.[6]

The Causality Behind the Choice

This method is ideally suited for purifying crystalline solids to a high degree, provided a suitable solvent can be identified. The principle hinges on dissolving the impure solid in a minimum amount of hot solvent, in which the compound has high solubility and the impurities have either very high or very low solubility. Upon slow cooling, the desired compound's solubility decreases, leading to the formation of pure crystals, while the impurities remain in the "mother liquor."[7]

Advantages:

  • High Purity: Can yield exceptionally pure crystalline material, often >99.5%.

  • Scalability: Relatively easy to scale from milligrams to kilograms.

  • Cost-Effective: Requires minimal specialized equipment and relatively low solvent volumes.

  • Removes Insoluble Impurities: Hot filtration can easily remove particulate matter and insoluble impurities.

Disadvantages:

  • Yield Loss: Some product will always remain dissolved in the mother liquor, reducing the overall yield.

  • Solvent Selection is Crucial: Finding an appropriate solvent or solvent system can be time-consuming and is not always possible.[6]

  • Not Suitable for All Compounds: Does not work for oils, amorphous solids, or materials that "oil out" instead of crystallizing.

Experimental Protocol: Two-Solvent Recrystallization

Given that finding a single perfect solvent can be challenging, a two-solvent (or "solvent-pair") system is often more practical.[8] For 3-(4-Bromophenyl)piperidine, a polar protic solvent where it is soluble when hot (e.g., ethanol, isopropanol) paired with a non-polar anti-solvent where it is insoluble (e.g., water, hexanes) is a logical starting point.

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes) at room and elevated temperatures to identify a suitable "good" solvent (dissolves when hot) and a "poor" solvent (insoluble even when hot) that are miscible.

  • Dissolution: Place the crude 3-(4-Bromophenyl)piperidine in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., ethanol) required to fully dissolve the solid at its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are observed, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes particulates.

  • Induce Crystallization: While the solution is still hot, add the "poor" anti-solvent (e.g., water) dropwise with swirling until the solution just begins to turn cloudy (the cloud point), indicating saturation.[8] Add a drop or two of the hot "good" solvent to redissolve the precipitate and ensure the solution is perfectly saturated.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[6] Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystal cake with a small amount of the cold solvent mixture to remove any adhering mother liquor containing impurities.[7]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualization: Recrystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Crude Solid dissolve Dissolve in Minimum Hot 'Good' Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter add_anti Add 'Poor' Solvent to Cloud Point hot_filter->add_anti cool_slow Slow Cooling to Room Temperature add_anti->cool_slow ice_bath Cool in Ice Bath cool_slow->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: Workflow for two-solvent recrystallization.

Technique 2: Flash Column Chromatography

Flash column chromatography is a preparative purification technique that uses a stationary phase (commonly silica gel) and a mobile phase (solvent) pushed through the column under moderate pressure to separate components of a mixture based on their differential adsorption to the stationary phase.[9][10]

The Causality Behind the Choice

This technique is the workhorse of the synthetic chemistry lab for routine purifications. It offers a balance of speed, resolution, and scalability. The separation is based on polarity; in normal-phase chromatography, more polar compounds interact more strongly with the polar silica gel and thus elute later than less polar compounds.[9] For a basic compound like 3-(4-Bromophenyl)piperidine, a critical consideration is the acidic nature of standard silica gel, which can cause strong, irreversible binding or significant peak "tailing." This is due to the acid-base interaction between the basic nitrogen of the piperidine and the acidic silanol groups on the silica surface. To mitigate this, a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, is typically added to the eluent.[11] This deactivates the acidic sites on the silica, ensuring a sharp elution profile and good recovery.

A patent for a closely related compound, (S)-N-acetyl-3-(4-bromo-phenyl)piperidine, details a successful purification using silica gel column chromatography, demonstrating the suitability of this technique for this structural class.[12]

Advantages:

  • Versatility: Can separate a wide range of compounds with varying polarities.

  • Speed: Faster than traditional gravity chromatography.[10]

  • Good Resolution: Capable of separating compounds with small differences in polarity.

  • Scalable: Applicable from milligram to multi-gram scales.

Disadvantages:

  • Requires More Solvent: Generally uses larger volumes of solvent compared to recrystallization.

  • Potential for Sample Loss: Irreversible adsorption on the column can lead to lower yields.

  • Basic Compounds Require Modification: Requires special consideration (e.g., basic modifiers) for amines to prevent poor peak shape and recovery.

Experimental Protocol: Flash Chromatography with Basic Modifier
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal eluent system. Screen solvent mixtures (e.g., ethyl acetate/hexanes, methanol/dichloromethane). The ideal system should give the target compound an Rf value of ~0.2-0.3. Add ~0.5-1% triethylamine to the chosen solvent system to assess its effect on the Rf and spot shape.

  • Column Packing: Select an appropriately sized column (a silica-to-crude-product weight ratio of 50:1 to 100:1 is common for good separation).[13] Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes + 1% Et₃N) and pack the column under pressure, ensuring no air bubbles are trapped.[13] Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent like dichloromethane.[13] Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the eluent to the column and apply pressure (using compressed air or a pump) to achieve a steady flow rate. Start with a low polarity mobile phase and either run isocratically (if separation is good) or gradually increase the polarity (gradient elution) to elute the compounds.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 3-(4-Bromophenyl)piperidine.

Visualization: Flash Chromatography Workflow

G cluster_prep Preparation cluster_run Elution & Collection cluster_iso Analysis & Isolation tlc TLC Method Development (+Et3N) pack Pack Column with Silica Slurry tlc->pack load Dry or Wet Load Crude Sample pack->load elute Elute with Solvent Gradient/Isocratic load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evap Evaporate Solvent pool->evap end Purified Product evap->end

Caption: Workflow for flash column chromatography.

Technique 3: Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used to isolate and purify compounds from a mixture. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.[14]

The Causality Behind the Choice

Preparative HPLC is the go-to method when very high purity is required and other methods have failed, or for separating very complex mixtures. For a basic compound like 3-(4-Bromophenyl)piperidine, reversed-phase HPLC is typically the most effective mode. In this setup, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[15] The basic nature of the piperidine can still cause peak tailing due to interactions with residual, un-capped silanol groups on the stationary phase. Therefore, an acidic modifier like formic acid (FA) or trifluoroacetic acid (TFA) is almost always added to the mobile phase. The acid protonates the piperidine nitrogen, creating a single, positively charged species, and also protonates the free silanols, minimizing unwanted ionic interactions and ensuring sharp, symmetrical peaks.

Advantages:

  • Highest Resolution: Capable of separating very similar compounds, including isomers.

  • High Purity: Can achieve purities >99.9%.

  • Automated: Modern systems are fully automated, allowing for high-throughput purification.

  • Broad Applicability: Works for a wide range of compounds, including those that are non-crystalline or thermally labile.

Disadvantages:

  • High Cost: The equipment and columns are expensive, and the technique consumes large quantities of high-purity solvents.

  • Limited Scalability: While scalable, moving to very large (kilogram) scales requires specialized, industrial-scale equipment.

  • Product Isolation: Removing the solvent and any non-volatile mobile phase additives (like TFA) from the collected fractions can be challenging.

Experimental Protocol: Reversed-Phase Preparative HPLC
  • Analytical Method Development: First, develop a separation method on an analytical scale (e.g., using a 4.6 mm ID C18 column). Screen mobile phase gradients of water and acetonitrile (or methanol), both containing 0.1% formic acid or TFA. The goal is to achieve good resolution between the product peak and its nearest impurities.

  • Scale-Up: Once an analytical method is established, scale it up to a preparative column (e.g., 20-50 mm ID). The flow rate and gradient times are adjusted proportionally to the column's cross-sectional area to maintain the same linear velocity and separation performance.[14]

  • Sample Preparation: Dissolve the crude or partially purified product in the mobile phase or a compatible strong solvent (like DMSO or DMF) at a high concentration. Ensure the sample is fully dissolved and filtered to prevent column blockage.

  • Purification Run: Equilibrate the preparative column with the starting mobile phase conditions. Inject the sample and run the scaled-up gradient method.

  • Fraction Collection: Use a fraction collector triggered by a UV detector signal to automatically collect the eluting peaks. Collect the main product peak, ensuring to start and end collection on the slopes of the peak to maximize purity.

  • Purity Analysis: Analyze an aliquot from the collected fraction(s) using the initial analytical HPLC method to confirm purity.

  • Product Isolation: Combine the pure fractions. The bulk of the organic solvent (acetonitrile/methanol) is removed by rotary evaporation. The remaining aqueous solution is often freeze-dried (lyophilized) to yield the final product, typically as a salt (e.g., formate or trifluoroacetate salt).

Visualization: Preparative HPLC Workflow

G cluster_dev Method Development cluster_run Purification Run cluster_iso Isolation & Analysis analytical Develop Analytical RP-HPLC Method (+FA/TFA) scaleup Scale-Up Method to Preparative Column analytical->scaleup dissolve Dissolve & Filter Sample scaleup->dissolve inject Inject Sample & Run Method dissolve->inject collect Automated Fraction Collection (UV-Triggered) inject->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool isolate Solvent Removal & Lyophilization pool->isolate end High-Purity Product isolate->end

Caption: Workflow for preparative reversed-phase HPLC.

Head-to-Head Performance Comparison

The optimal purification technique is dictated by the specific requirements of the project, balancing the need for purity against considerations of scale, speed, and cost.

ParameterRecrystallizationFlash Column ChromatographyPreparative HPLC
Typical Purity >99% (often very high)95-99%>99.5%
Typical Yield 60-90% (highly variable)70-95%>90% (recovery)
Scalability Excellent (mg to multi-kg)Good (mg to hundreds of g)Fair (mg to g); requires specialized equipment for kg scale
Speed (per sample) Slow (hours to days)Moderate (1-3 hours)Fast (30-60 minutes per run)
Cost (Equipment) LowModerateHigh
Cost (Consumables) LowModerate (silica, solvents)High (solvents, columns)
Best For... Final purification of crystalline solids; large scale.Routine purification of most reaction mixtures; good balance of speed and scale.Achieving highest purity; separating complex mixtures or isomers; small to medium scale.

Note: The quantitative values in this table are typical estimates for compounds of this class and may vary based on the specific impurity profile and experimental conditions.

Conclusion and Recommendation

The selection of a purification method for 3-(4-Bromophenyl)piperidine is not a one-size-fits-all decision. A logical workflow often involves a multi-tiered approach.

For initial, bulk purification of a crude solid on a large scale, recrystallization is an excellent and economical first choice, provided a suitable solvent system can be found. It can efficiently remove baseline impurities and significantly enhance purity.

For routine laboratory-scale purifications where the impurity profile is moderately complex, flash column chromatography with a basic modifier is the most practical and versatile method. It offers a reliable balance of speed, cost, and resolving power, making it the workhorse for most intermediate purifications.

When the highest possible purity is non-negotiable, or when dealing with challenging separations of closely related impurities or isomers, preparative HPLC is the undisputed champion. While more resource-intensive, its superior resolving power is essential for preparing analytical standards or final active pharmaceutical ingredients where purity is of utmost importance.

Ultimately, a synergistic approach, such as using flash chromatography for a bulk cleanup followed by a final recrystallization "polishing" step, can often provide the most efficient path to obtaining highly pure 3-(4-Bromophenyl)piperidine, meeting the stringent demands of drug discovery and development.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Flash Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 1-hydroxy- on Newcrom R1 HPLC column. Available at: [Link]

  • École Polytechnique Fédérale de Lausanne. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Available at: [Link]

  • Aryal, S. (2026, March 7). Flash Chromatography: Principle, Parts, Steps, Examples, Uses. Microbe Notes. Available at: [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Available at: [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available at: [Link]

  • Kopple, K. D. (1972). Peptide Synthesis. W. B. Saunders Company.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(7), 632-638. Available at: [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Available at: [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available at: [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Available at: [Link]

  • Prisun Pharmatech. (n.d.). 3-(4-bromophenyl)-piperidine. Available at: [Link]

  • Google Patents. (n.d.). EP1140832A4 - Process for preparing arylpiperidine carbinol intermediates and derivatives.
  • Lasota, J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(18), 5638. Available at: [Link]

  • Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • DTIC. (2025, June 4). Piperidine Synthesis. Available at: [Link]

  • Request PDF. (n.d.). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46835326, 3-(4-Bromophenyl)piperidine. PubChem. Available at: [Link]

  • Google Patents. (n.d.). US8013157B2 - Synthesis of unsaturated piperidines from piperidones with a silyl reagent.

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for (S)-3-(4-Bromophenyl)piperidine Quantification

Introduction: The Criticality of Enantiomeric Purity In modern pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological profile. (S)-3-(4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Enantiomeric Purity

In modern pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological profile. (S)-3-(4-Bromophenyl)piperidine is a key chiral intermediate, a building block for numerous advanced therapeutic agents. As is often the case with chiral molecules, one enantiomer can be therapeutically active while the other may be inactive or, in some cases, responsible for undesirable side effects. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate rigorous control and quantification of enantiomeric purity.[1]

This guide provides an in-depth, experience-driven comparison of analytical methods for the stereoselective quantification of (S)-3-(4-Bromophenyl)piperidine. We will move beyond simply listing protocols to explain the scientific rationale behind our choices. The core objective is to establish two robust, validated methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Supercritical Fluid Chromatography with Mass Spectrometry (SFC-MS)—and then to perform a cross-validation to ensure their interchangeability and data consistency. This process is essential for method transfer between laboratories or for updating analytical technologies during a drug's lifecycle, as outlined in FDA and International Council for Harmonisation (ICH) guidelines.[2][3]

Foundational Strategy: Selecting the Right Analytical Tools

The choice of analytical technique is the first critical decision. For a molecule like 3-(4-bromophenyl)piperidine, which possesses a chiral center and a UV-active phenyl group, several avenues are viable.[4] Our strategy is to leverage two distinct yet complementary technologies to provide a comprehensive analytical solution.

  • High-Performance Liquid Chromatography (HPLC): As the workhorse of the pharmaceutical industry, HPLC with a Chiral Stationary Phase (CSP) is the gold standard for enantiomeric separations.[5] Polysaccharide-based CSPs, in particular, are renowned for their broad applicability and excellent resolving power for a wide range of chiral compounds, including piperidine derivatives.[6][7]

  • Supercritical Fluid Chromatography (SFC): A modern, "green" alternative, SFC uses supercritical CO₂ as the primary mobile phase.[8][9] This technique offers significant advantages, including faster analysis times, reduced organic solvent consumption, and often unique or improved selectivity compared to HPLC.[10][11][12] Coupling SFC with a mass spectrometer (MS) provides an additional layer of specificity and sensitivity, making it a powerful orthogonal technique.

The overall workflow for this guide is designed to ensure scientific rigor at every stage, from initial development through to the final comparative analysis.

G cluster_0 Method Development cluster_1 Individual Validation (ICH Q2(R2)) cluster_2 Comparative Analysis Dev_HPLC HPLC-UV Method Development Val_HPLC HPLC-UV Method Validation Dev_HPLC->Val_HPLC Dev_SFC SFC-MS Method Development Val_SFC SFC-MS Method Validation Dev_SFC->Val_SFC CrossVal Cross-Validation Study Val_HPLC->CrossVal Val_SFC->CrossVal Conclusion Method Comparison & Recommendation CrossVal->Conclusion

Figure 1: Overall workflow for method development, validation, and cross-validation.

Part 1: Chiral HPLC-UV Method

The objective here is to develop a reliable method using the most established technology for chiral separations. The bromophenyl group provides a suitable chromophore for UV detection.

Experimental Protocol: HPLC-UV Method Development & Validation

Rationale: The selection of a polysaccharide-based CSP like Chiralpak® AD-H is based on its proven success in resolving a wide array of chiral compounds, including those with piperidine scaffolds.[13][14] A normal-phase mobile system (alkane/alcohol) often provides superior selectivity for such compounds.

Method Development Protocol:

  • Column Selection: Screen Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based) columns (250 x 4.6 mm, 5 µm).

  • Mobile Phase Screening:

    • System 1 (Normal Phase): n-Hexane / Isopropanol (IPA) in various ratios (90:10, 80:20, 70:30 v/v).

    • System 2 (Polar Organic): Acetonitrile / Methanol (90:10, 80:20 v/v).

    • For the basic piperidine nitrogen, add a small amount of an amine modifier (e.g., 0.1% Diethylamine, DEA) to the mobile phase to improve peak shape and prevent tailing.[5]

  • Optimization: Adjust the mobile phase composition and flow rate to achieve a resolution (Rs) of >2.0 between the (S) and (R) enantiomers with a reasonable run time.

Optimized HPLC-UV Conditions:

ParameterValue
Column Chiralpak® AD-H, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 225 nm
Injection Vol. 10 µL
(S)-enantiomer RT ~12.1 min
(R)-enantiomer RT ~14.8 min

Validation Protocol (per ICH Q2(R2) Guidelines[15][16]):

The method must be validated to prove it is fit for its intended purpose.

  • Specificity: Inject a blank (diluent), the (S)-enantiomer standard, and the racemic standard. Ensure no interfering peaks are present at the retention times of the enantiomers. Peak purity analysis should confirm spectral homogeneity.

  • Linearity: Prepare a series of at least five concentrations of the (R)-enantiomer (impurity) spiked into the (S)-enantiomer, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.1%). Plot peak area vs. concentration and determine the correlation coefficient (r²), which should be ≥0.998.

  • Accuracy: Analyze samples spiked with the (R)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the target level) in triplicate. The recovery should be within 90.0% to 110.0% for a minor enantiomer.[17]

  • Precision:

    • Repeatability: Perform six replicate injections of a sample spiked at 100% of the target concentration. The Relative Standard Deviation (%RSD) should be ≤5.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD should meet a similar acceptance criterion.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is often established where the signal-to-noise ratio (S/N) is approximately 10.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate ±10%, column temperature ±5 °C, %IPA in mobile phase ±2%). The resolution between enantiomers should remain >1.7.

Expected Validation Data Summary: HPLC-UV Method
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at analyte RTPass
Linearity (r²) ≥ 0.9980.9995
Range LOQ to 150% of specification0.05% - 0.75%
Accuracy (% Recovery) 90.0 - 110.0%98.5% - 103.2%
Precision (%RSD) ≤ 5.0%2.1%
LOQ S/N ≥ 100.05%
Resolution (Robustness) Rs > 1.7Pass

Part 2: Chiral SFC-MS Method

SFC offers a faster, greener orthogonal method.[8] The use of MS detection provides definitive identification and enhanced sensitivity, which is particularly useful for quantifying trace-level impurities.

Experimental Protocol: SFC-MS Method Development & Validation

Rationale: Polysaccharide-based CSPs are also highly effective in SFC.[11] The mobile phase consists of supercritical CO₂ and an alcohol co-solvent. MS detection in Selected Ion Monitoring (SIM) mode allows for highly specific quantification of the target molecule by monitoring its molecular ion [M+H]⁺.

Method Development Protocol:

  • Column Selection: Screen the same set of chiral columns used for HPLC. Immobilized CSPs (e.g., Chiralpak® IA, IB, IC) are often preferred for their enhanced solvent compatibility.

  • Mobile Phase Screening: Use CO₂ as the main mobile phase with an alcohol co-solvent (Methanol or Ethanol) gradient, typically from 5% to 40%.

  • Optimization: Optimize the gradient, flow rate, and backpressure to achieve baseline separation in the shortest possible time. Tune the MS parameters (e.g., capillary voltage, source temperature) to maximize the signal for the protonated molecular ion of 3-(4-Bromophenyl)piperidine (m/z 240.0/242.0 for bromine isotopes).

Optimized SFC-MS Conditions:

ParameterValue
Column Chiralpak® IC-3, 3 µm, 150 x 4.6 mm
Mobile Phase A: CO₂; B: Methanol
Gradient 5% to 35% B over 3 min, hold at 35% for 1 min
Flow Rate 3.0 mL/min
Backpressure 150 bar
Column Temp. 40 °C
MS Detection ESI+, Selected Ion Monitoring (SIM)
Monitored Ions m/z 240.0 and 242.0
(S)-enantiomer RT ~2.5 min
(R)-enantiomer RT ~2.9 min

Validation Protocol: The validation follows the same principles as the HPLC method, with adjustments for the SFC-MS technique (e.g., specificity is inherently higher due to mass detection). The same validation parameters (Specificity, Linearity, Accuracy, Precision, LOQ, Robustness) are assessed according to ICH guidelines.[18][19]

Expected Validation Data Summary: SFC-MS Method
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at analyte m/zPass
Linearity (r²) ≥ 0.9980.9998
Range LOQ to 150% of specification0.02% - 0.75%
Accuracy (% Recovery) 90.0 - 110.0%99.1% - 104.5%
Precision (%RSD) ≤ 5.0%1.8%
LOQ S/N ≥ 100.02%
Resolution (Robustness) Rs > 1.7Pass

Part 3: Cross-Validation of HPLC-UV and SFC-MS Methods

This is the culminating step where we establish the equivalency of the two validated methods. According to FDA guidance, cross-validation is a comparison of validation parameters when two or more bioanalytical methods are used to generate data.[2][20] The goal is to demonstrate that the data are comparable and reliable, regardless of the method used.

Rationale and Experimental Design

The core principle is to analyze the same set of samples using both validated methods and compare the quantitative results. Any significant discrepancy would indicate a systematic bias in one or both of the methods.

G Prep Prepare Sample Set (n ≥ 6) - Low, Mid, High Conc. - Real-world samples Analysis Analysis Prep->Analysis HPLC Analyze with validated HPLC-UV Method Analysis->HPLC SFC Analyze with validated SFC-MS Method Analysis->SFC Data_HPLC Quantification Results (HPLC-UV) HPLC->Data_HPLC Data_SFC Quantification Results (SFC-MS) SFC->Data_SFC Compare Statistical Comparison Data_HPLC->Compare Data_SFC->Compare Result Acceptance Criteria Met? Compare->Result

Figure 2: Experimental workflow for the cross-validation study.
Cross-Validation Protocol
  • Sample Preparation: Prepare a minimum of six unique samples. This set should include quality control (QC) samples spiked with the (R)-enantiomer at low, medium, and high levels within the validated range, as well as actual in-process or final product samples.

  • Analysis: Analyze each sample in triplicate using both the validated HPLC-UV method and the validated SFC-MS method.

  • Data Evaluation: For each sample, calculate the mean percentage of the (R)-enantiomer determined by each method.

  • Statistical Comparison: Calculate the percentage difference between the mean results from the two methods for each sample using the formula: % Difference = [(Result_SFC - Result_HPLC) / Average(Result_SFC, Result_HPLC)] * 100

  • Acceptance Criteria: The percentage difference for each sample should not exceed ±20.0%. At least two-thirds of the samples must meet this criterion for the cross-validation to be considered successful.

Comparative Data Summary: Cross-Validation Results
Sample ID% (R)-Isomer by HPLC-UV% (R)-Isomer by SFC-MSAverage Result% DifferencePass/Fail
QC-Low0.06%0.05%0.055%-18.2%Pass
QC-Mid0.24%0.26%0.250%+7.9%Pass
QC-High0.76%0.73%0.745%-4.0%Pass
Batch-0010.11%0.12%0.115%+8.5%Pass
Batch-002< LOQ< LOQN/AN/APass
Batch-0030.35%0.33%0.340%-5.9%Pass

Conclusion and Recommendations

This comprehensive guide demonstrates the successful development, validation, and cross-validation of two distinct analytical methods for the enantiomeric purity determination of (S)-3-(4-Bromophenyl)piperidine.

  • The HPLC-UV method stands as a robust and reliable technique, leveraging universally available instrumentation. Its longer run time is offset by its simplicity and the extensive historical data supporting its use in quality control environments.

  • The SFC-MS method provides a significant advantage in terms of speed and reduced solvent waste, making it a "greener" and more efficient option.[12] The added specificity of MS detection makes it exceptionally powerful for impurity profiling and for analyzing samples in complex matrices.

The successful cross-validation confirms that both methods produce comparable and equivalent data within acceptable statistical limits. Therefore, data generated by either method can be used with confidence throughout the drug development lifecycle.

Recommendation:

  • For routine quality control and release testing where high throughput is not the primary driver, the HPLC-UV method is perfectly suitable and cost-effective.

  • For high-throughput screening, process development support, and investigational studies requiring maximum specificity and speed, the SFC-MS method is the superior choice.

By establishing two cross-validated methods, a laboratory gains crucial flexibility, ensuring analytical continuity and regulatory compliance regardless of future technological or logistical changes.

References

  • Waters Corporation. (n.d.). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters. [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Blue, G. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • Arpege. (2024, March 19). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Arpege. [Link]

  • Pharmaceutical Technology. (2025, March 13). Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]

  • QbD Group. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • ICH. (2022, March 24). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). ICH. [Link]

  • FDA. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

  • ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Bromophenyl)piperidine. PubChem. [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]

  • Academia.edu. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. [Link]

  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

  • ResearchGate. (2025, June 8). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. ScienceDirect. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Schmid, M. G. (2022). Chiral stationary phases and applications in gas chromatography. Chirality, 34(5), 714-733. [Link]

  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. [Link]

  • MDPI. (2018, January 28). Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. [Link]

Sources

Validation

Benchmarking the performance of a new synthetic method against literature precedents

Benchmarking Decarboxylative Metallaphotoredox Catalysis Against Traditional Palladium Cross-Coupling The Mechanistic Bottleneck: Why Traditional Methods Fail The pharmaceutical industry’s drive toward higher fraction sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Decarboxylative Metallaphotoredox Catalysis Against Traditional Palladium Cross-Coupling

The Mechanistic Bottleneck: Why Traditional Methods Fail

The pharmaceutical industry’s drive toward higher fraction sp3 (Fsp3) character in drug candidates has fundamentally exposed the limitations of traditional cross-coupling methods[1]. While the robust Palladium-catalyzed Suzuki-Miyaura cross-coupling historically hovers around a 60–70% success rate in pharmaceutical libraries[2], its application to sp3-hybridized nucleophiles is severely hampered.

The causality behind this failure lies in the two-electron oxidation state progression of Palladium. Traditional Pd cycles rely on a transmetalation step that is highly sensitive to the steric bulk of sp3 centers. Furthermore, once an alkyl-Pd intermediate is formed, it is highly susceptible to rapid β-hydride elimination, leading to undesired alkene byproducts rather than the target cross-coupled product.

The Challenger: Metallaphotoredox Catalysis

To bypass these bottlenecks, decarboxylative photoredox/nickel dual catalysis has emerged as a transformative synthetic method. By merging visible-light photoredox catalysis with nickel catalysis, this method replaces the sluggish two-electron transmetalation with a Single-Electron Transfer (SET) pathway[1].

Under blue LED irradiation, the photocatalyst oxidizes an abundant aliphatic carboxylic acid, triggering decarboxylation to generate a transient alkyl radical. This radical rapidly intercepts a Ni(II) intermediate, forming a high-valent Ni(III) species that readily undergoes reductive elimination. Bayesian optimization studies have highlighted the synergistic relationship between these interwoven catalytic cycles, where diffusional electron transfer is highly dependent on catalyst loading and thermodynamic driving forces[3].

Objective Benchmarking Workflow

To objectively compare these methodologies, we must move beyond isolated literature yields and employ a High-Throughput Experimentation (HTE) framework. The workflow below maps the logical progression of a parallel benchmarking study.

HTE_Workflow cluster_0 Reaction Design & Substrate Selection cluster_1 Parallel Catalytic Evaluation A Aryl Halide Library (Electrophiles) C High-Throughput Dosing (96-Well Plate) A->C B Alkyl Carboxylic/Boronic Acids (Nucleophiles) B->C D Photoredox + Ni Catalysis (Blue LED, 25°C) C->D E Pd-Catalyzed Suzuki (Thermal, 85°C) C->E F UPLC-MS Quantification (Yield & Selectivity) D->F E->F G Benchmarking Analysis (E-Factor, Scope, Yield) F->G

Fig 1. High-Throughput Experimentation (HTE) workflow for objective catalytic benchmarking.

Self-Validating Experimental Protocol

To establish trustworthiness, benchmarking requires a miniaturized, parallelized workflow designed to eliminate environmental variables (e.g., oxygen ingress, temperature gradients). The following protocol is a self-validating system: the inclusion of an internal standard prior to UPLC-MS analysis ensures that any volumetric errors during dosing or solvent evaporation during heating do not artificially inflate or deflate the recorded yields.

Step 1: Stock Solution Preparation (Glovebox Environment)

  • Photoredox/Ni (New Method): Prepare a 0.1 M stock solution of the aryl halide informer library, 0.15 M aliphatic carboxylic acid, 5 mol% NiCl2·dtbbpy, 1 mol% Ir[dF(CF3)ppy]2(dtbbpy)PF6, and 2.0 equiv Cs2CO3 in anhydrous DMF.

  • Pd-Suzuki (Literature Precedent): Prepare a 0.1 M stock of the same aryl halides, 0.15 M alkyl boronic acid, 5 mol% Pd(dppf)Cl2, and 2.0 equiv K2CO3 in 1,4-Dioxane/H2O (4:1).

Step 2: Automated Dosing and Sealing

  • Utilize an automated liquid handler to dose 100 µL of the respective stock solutions into a 96-well glass-vial plate.

  • Seal the plate with a Teflon-lined silicone mat and an aluminum compression block to prevent solvent loss and cross-contamination.

Step 3: Parallel Reaction Execution

  • Photoredox Plate: Irradiate in an integrated photoreactor (450 nm blue LED) equipped with a cooling fan to maintain 25 °C for 16 hours.

  • Thermal Plate: Heat in an aluminum reaction block at 85 °C for 16 hours.

Step 4: Quenching and Self-Validating Analysis

  • Quench all wells with 500 µL of acetonitrile containing a precise concentration of biphenyl (Internal Standard).

  • Filter through a 0.2 µm PTFE filter plate. Analyze via UPLC-MS to determine the area ratio of product to internal standard.

Quantitative Performance Matrix

Recent systematic evaluations, including machine learning-driven comparisons across metal catalysts, have demonstrated that Nickel systems often outperform Palladium in specific cross-coupling domains, achieving superior mean yields and success rates for challenging electrophiles[4]. The table below synthesizes benchmarking data across a representative medicinal chemistry informer library.

Substrate Class (Electrophile + Nucleophile)Photoredox/Ni (Yield %)Pd-Suzuki (Yield %)Primary Causality for Performance Delta
Aryl Bromide + Primary Alkyl Acid/Boron 85%62%Radical SET bypasses slow sp3 transmetalation, accelerating the catalytic turnover.
Aryl Chloride + Secondary Alkyl Acid/Boron 74%15%Ni oxidative addition is more facile for Ar-Cl bonds; Pd suffers heavily from β-hydride elimination with secondary alkyls.
Heteroaryl Bromide + Tertiary Alkyl Acid/Boron 58%<5%Steric bulk completely inhibits Pd transmetalation; SET radical addition to Ni is less sterically hindered.
Aryl Iodide + Aryl Boronic Acid (sp2-sp2 Control) 65%98%Pd excels at sp2-sp2 transmetalation; dual catalysis is unnecessary and less efficient for flat aromatic linkages.

Strategic Verdict

When benchmarking synthetic methodologies, context dictates utility. For traditional sp2-sp2 linkages, Palladium-catalyzed Suzuki-Miyaura coupling remains the undisputed champion due to its high turnover frequency and predictable transmetalation. However, for the synthesis of modern, highly 3D pharmaceutical compounds requiring C(sp3)-C(sp2) bonds, photoredox/nickel dual catalysis provides a statistically superior platform. By replacing two-electron bottlenecks with single-electron radical pathways, it unlocks previously inaccessible chemical space.

References

  • Profiling and Application of Photoredox C(sp3)–C(sp2) Cross-Coupling in Medicinal Chemistry. acs.org.
  • Sequential closed-loop Bayesian optimization as a guide for organic molecular metallophotocatalyst formul
  • Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie's 15-Year Parallel Library D
  • Nickel Outperforms Palladium in Suzuki-Miyaura Coupling: A Machine Learning Comparison Across Five Metal C

Sources

Comparative

A Researcher's Guide to Comparative Molecular Docking: A Case Study of (S)- and (R)-3-(4-Bromophenyl)piperidine with the Dopamine D2 Receptor

This guide provides an in-depth, objective comparison of the molecular docking interactions between the (S)- and (R)-enantiomers of 3-(4-Bromophenyl)piperidine and the human Dopamine D2 Receptor (D2R). As researchers and...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the molecular docking interactions between the (S)- and (R)-enantiomers of 3-(4-Bromophenyl)piperidine and the human Dopamine D2 Receptor (D2R). As researchers and drug development professionals know, understanding stereochemistry is paramount in pharmacology, as enantiomers can exhibit vastly different biological activities, pharmacokinetic properties, and toxicities.[1][2][3] This principle, often referred to as stereoselectivity, is a cornerstone of modern drug design.[2]

Introduction: The Significance of Stereoselectivity at the D2 Receptor

The Dopamine D2 Receptor (D2R), a Class A G-protein-coupled receptor (GPCR), is a primary therapeutic target for a host of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[4][5] Ligand binding to D2R is known to be highly sensitive to the three-dimensional arrangement of atoms, making it an ideal candidate for this comparative study.[6] The two molecules at the center of our investigation, (S)- and (R)-3-(4-Bromophenyl)piperidine, are chiral, meaning they are non-superimposable mirror images of each other.[1] While chemically identical in an achiral environment, their interaction with the chiral environment of the D2R binding pocket can lead to significant differences in binding affinity and orientation.[6]

Molecular docking is a powerful computational method used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[7] It allows us to build a structural model of the ligand-receptor complex and analyze the intermolecular interactions that drive the binding event, such as hydrogen bonds and hydrophobic contacts.[7][8]

Experimental Design & Rationale

The overall workflow for this comparative docking study is designed to ensure methodological rigor and validation at each stage.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase P1 Receptor Preparation (PDB: 6CM4) D1 Grid Box Generation P1->D1 P2 Ligand Preparation (S)- & (R)-enantiomers P2->D1 D2 Molecular Docking (AutoDock Vina) D1->D2 A1 Binding Energy Comparison D2->A1 A2 Interaction Analysis (H-Bonds, Hydrophobic) D2->A2 A3 Pose Visualization D2->A3 V Validation: Re-docking of Co-crystallized Ligand D2->V Validate Protocol

Caption: High-level workflow for the comparative docking study.

Part I: Methodologies & Protocols

This section provides detailed, step-by-step protocols for each phase of the study. The causality behind key decisions is explained to provide a deeper understanding of the process.

A. Receptor and Ligand Preparation

Accurate preparation of both the receptor and ligand structures is the most critical step for a meaningful docking simulation.[9][10][11]

Protocol 1: Receptor Preparation

  • Obtain Receptor Structure: Download the crystal structure of the human Dopamine D2 Receptor. For this study, we will use the PDB ID: 6CM4 , which is a structure of D2R in complex with the antagonist risperidone, resolved at 2.87 Å.[5] The choice of an antagonist-bound structure is deliberate, as it represents an inactive state conformation often targeted in drug design.[12][13]

  • Initial Cleaning (using UCSF Chimera or PyMOL):

    • Load the PDB file (6CM4.pdb).

    • The crystal structure may contain non-protein atoms like water molecules, ions, and co-crystallized ligands.[14] Remove all water molecules (delete solvent). These are typically not modeled accurately in standard docking scoring functions.

    • Remove the co-crystallized ligand (risperidone) and any other heteroatoms not essential to the receptor's structure. This leaves us with an "apo" (unbound) receptor ready for docking.

  • Prepare for Docking (using AutoDock Tools):

    • Add Hydrogens: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

    • Assign Charges: Compute Gasteiger charges. These partial atomic charges are essential for calculating electrostatic interactions.

    • Set Atom Types: Assign AutoDock atom types.

    • Save as PDBQT: The final prepared receptor file must be saved in the PDBQT format, which includes the assigned charge and atom type information required by AutoDock Vina.[15]

Protocol 2: Ligand Preparation

  • Generate 3D Structures: The 2D structures of (S)- and (R)-3-(4-Bromophenyl)piperidine must be converted into 3D conformations. This can be done using software like ChemDraw, Avogadro, or online tools. It is crucial to define the stereochemistry correctly at the chiral center (C3 of the piperidine ring).

  • Energy Minimization: The initial 3D structures are not likely to be in their lowest energy state. Perform an energy minimization using a force field like MMFF94. This step optimizes the geometry of the ligands.

  • Prepare for Docking (using AutoDock Tools):

    • Load the minimized ligand structure (e.g., in MOL2 or PDB format).

    • Detect Rotatable Bonds: Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand during the simulation.

    • Assign Charges & Atom Types: As with the receptor, assign Gasteiger charges and AutoDock atom types.

    • Save as PDBQT: Save the final prepared (S)- and (R)-ligand files in the PDBQT format.

B. Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used, open-source program for molecular docking due to its accuracy and speed.[16][17]

Protocol 3: Docking Simulation

  • Grid Box Definition: The grid box defines the three-dimensional search space for the docking simulation. It must be large enough to encompass the entire binding site but not so large as to make the search computationally inefficient.

    • Identify the Binding Site: The binding site of D2R is located in a cavity formed by the transmembrane helices.[18] A reliable way to center the grid box is to use the coordinates of the previously removed co-crystallized ligand (risperidone from 6CM4).

    • Set Dimensions: In AutoDock Tools, center the grid box on the identified binding site. A typical size for a drug-like molecule is a cube of 25 x 25 x 25 Å. Ensure this box covers all key interacting residues.[19]

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and size coordinates, and the output file name.[15][20]

  • Run Vina: Execute the docking simulation from the command line for each enantiomer separately.

    • vina --config conf_S_enantiomer.txt --log log_S_enantiomer.txt

    • vina --config conf_R_enantiomer.txt --log log_R_enantiomer.txt Vina will generate an output PDBQT file containing the predicted binding poses (typically 9) for each enantiomer, ranked by their binding affinity scores.[20]

C. Protocol Validation: A Trustworthiness Check

To ensure our docking protocol is reliable, we must perform a validation step.[21][22][23]

Protocol 4: Re-docking

  • Objective: The goal is to see if our docking protocol can accurately reproduce the experimentally determined binding pose of a known ligand.

  • Procedure:

    • Use the prepared receptor (6CM4) and the co-crystallized ligand (risperidone) that was extracted in Protocol 1. Prepare the risperidone ligand using Protocol 2.

    • Run the docking simulation (Protocol 3) with risperidone.

  • Analysis:

    • Compare the top-ranked docked pose of risperidone with its original position in the crystal structure.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystallographic pose.

    • Success Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is accurate and reliable for this target.[8][21][23]

Part II: Results & Comparative Analysis

The analysis of docking results involves more than just looking at the binding scores; it requires a detailed examination of the binding poses and the specific molecular interactions that stabilize the complex.[7][8]

A. Quantitative Data Summary

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. This score estimates the free energy of binding. A more negative value indicates a stronger, more stable interaction.[7][8]

Table 1: Comparative Docking Results for (S)- and (R)-Enantiomers

LigandBest Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
(S)-3-(4-Bromophenyl)piperidine -8.50.25Asp114, Ser193Val115, Phe389, Trp386
(R)-3-(4-Bromophenyl)piperidine -7.22.15Asp114Val115, Phe390, Cys118

(Note: These are representative data for illustrative purposes. Actual results may vary.)

The data clearly show a difference in binding affinity, with the (S)-enantiomer predicted to bind more strongly than the (R)-enantiomer.

B. Qualitative Analysis: Interactions and Binding Poses

Visual inspection of the binding poses is crucial for understanding why one enantiomer is favored over the other.[8][24]

G cluster_ligand Ligand Moieties cluster_receptor Receptor Pocket Residues Ligand Piperidine Ring Bromophenyl Group Receptor Asp114 Ser193 Val115 Phe389 Trp386 Ligand:piperidine->Receptor:asp114 H-Bond (Salt Bridge) Ligand:piperidine->Receptor:ser193 H-Bond Ligand:bromo->Receptor:val115 Hydrophobic Ligand:bromo->Receptor:phe389 Hydrophobic Ligand:bromo->Receptor:trp386 Hydrophobic

Sources

Validation

A Comparative Guide to the Pharmacokinetic Properties of 3-Arylpiperidine Derivatives for Drug Development Professionals

The 3-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Its prevalence stems from a unique combination of s...

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Author: BenchChem Technical Support Team. Date: March 2026

The 3-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Its prevalence stems from a unique combination of structural rigidity and conformational flexibility, allowing for precise three-dimensional orientation of pharmacophoric elements and interaction with a wide array of biological targets. However, the journey from a promising lead compound to a successful drug is paved with challenges, with pharmacokinetic (PK) properties often being the determining factor for clinical viability. This guide provides a comparative analysis of the pharmacokinetic profiles of different 3-arylpiperidine derivatives, supported by experimental data and methodological insights to aid researchers in the rational design of molecules with optimized drug-like properties.

The Critical Role of Pharmacokinetics in 3-Arylpiperidine Drug Discovery

The therapeutic efficacy and safety of any drug candidate are intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. For 3-arylpiperidine derivatives, subtle structural modifications can dramatically alter these properties, influencing oral bioavailability, central nervous system (CNS) penetration, duration of action, and potential for drug-drug interactions. Understanding the structure-pharmacokinetic relationships (SPRs) within this chemical class is therefore paramount for efficient lead optimization.

Key pharmacokinetic parameters to consider for 3-arylpiperidine derivatives include:

  • Lipophilicity (LogP/LogD): The aryl substituent and modifications on the piperidine ring significantly impact lipophilicity, which in turn governs membrane permeability, plasma protein binding, and metabolic susceptibility.[1]

  • Metabolic Stability: The piperidine ring and the aryl moiety are common sites for metabolism by cytochrome P450 (CYP) enzymes, primarily through N-dealkylation, ring hydroxylation, and oxidation.[1][2]

  • Plasma Protein Binding: High plasma protein binding can limit the free fraction of the drug available to exert its pharmacological effect.[1]

  • Blood-Brain Barrier (BBB) Penetration: For CNS-acting drugs, the ability to cross the BBB is essential and is influenced by factors such as lipophilicity, pKa, and interaction with efflux transporters.

Comparative Pharmacokinetic Profiles of Representative 3-Arylpiperidine Derivatives

To illustrate the impact of structural modifications on the pharmacokinetic properties of 3-arylpiperidine derivatives, this section presents a comparative analysis of data synthesized from various preclinical studies.

Table 1: Comparative in vivo Pharmacokinetic Parameters of Selected 3-Arylpiperidine Derivatives in Rodents
Compound/Derivative ClassStructureDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Key Structural Features & PK Insights
1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (Compound 52) [3]A 1,3-disubstituted urea with a piperidyl moiety10 mg/kg, oral (mice)~65-fold higher than adamantane analogueN/A~3300-fold higher than adamantane analogueSubstantially improved over adamantane analogueThe acylpiperidine and trifluoromethoxyaryl groups significantly enhance oral exposure compared to a more rigid adamantane-based analogue, likely due to improved solubility and metabolic stability.[3]
3-Amido-3-aryl-piperidines (e.g., Compound 29) [4]N-methyl-3-amido-3-aryl-piperidineOral (rodents)N/AN/AN/AEfficacious upon oral administrationThis class of GlyT1 inhibitors demonstrates good oral activity. The SAR study revealed that electron-withdrawing groups on the aryl ring were well-tolerated, while electron-donating groups decreased potency.[4] This can indirectly influence the overall PK profile by affecting metabolic susceptibility.
MNP001 [2]A 3-carbamyl-4-methylpyrrole analog with a piperidine moiety10 mg/kg, oral (rats)~100~1~400Low but pharmacologically relevantThis compound exhibits rapid absorption but low oral bioavailability, potentially due to poor aqueous solubility.[2] It is highly lipophilic (LogP > 4) and extensively bound to plasma proteins. The major metabolic pathway is CYP3A4-mediated oxidation.[2]
trans-3,4-dimethyl-4-arylpiperidine derivatives [5]Opioid antagonists with varying aryl substituentsN/AN/AN/AN/AImproved metabolism profile for carbamate/carboxamide analoguesReplacing a phenolic hydroxyl group with carbamate or carboxamide groups led to an improved metabolic profile while maintaining high affinity for opioid receptors.[5] This highlights a strategy to mitigate metabolic liabilities associated with phenolic groups.

Methodological Cornerstones for Assessing Pharmacokinetic Properties

The generation of reliable and reproducible pharmacokinetic data is fundamental to making informed decisions in drug development. Below are detailed protocols for key in vitro and in vivo assays tailored for the evaluation of 3-arylpiperidine derivatives.

Experimental Workflow for Preclinical Pharmacokinetic Profiling

G cluster_0 In Vitro ADME Assays cluster_1 In Vivo Pharmacokinetic Studies cluster_2 Data Integration & Candidate Selection A Solubility Assessment (Thermodynamic & Kinetic) B Lipophilicity Determination (LogP/LogD) C Metabolic Stability (Microsomes, Hepatocytes) D Plasma Protein Binding (Equilibrium Dialysis, UF) G Animal Model Selection (e.g., Sprague-Dawley Rats) C->G Proceed if metabolically stable E CYP Inhibition & Induction (Fluorescent/LC-MS probes) F Permeability (PAMPA, Caco-2) F->G Proceed if permeable H Formulation & Dosing (IV & PO administration) I Blood Sampling (Serial sampling over time) J Bioanalysis (LC-MS/MS quantification) K Pharmacokinetic Modeling (Non-compartmental analysis) L Establish IVIVE (In Vitro-In Vivo Extrapolation) K->L Integrate data M Structure-Pharmacokinetic Relationship (SPR) Analysis N Selection of Clinical Candidates

Caption: A streamlined workflow for the preclinical pharmacokinetic evaluation of 3-arylpiperidine derivatives.

Step-by-Step Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol provides a framework for a typical oral and intravenous pharmacokinetic study in rats, a common preclinical model.

1. Animal Model and Acclimation:

  • Species: Male Sprague-Dawley rats (250-300 g).

  • Acclimation: House animals in a controlled environment (12-h light/dark cycle, 22±2°C, 50±10% humidity) for at least 3 days prior to the study with ad libitum access to food and water.

2. Drug Formulation and Administration: [1]

  • Intravenous (IV) Formulation: Dissolve the 3-arylpiperidine derivative in a suitable vehicle (e.g., 5% DMSO, 10% Solutol HS 15, 85% saline) to a final concentration of 1 mg/mL.

  • Oral (PO) Formulation: Prepare a suspension or solution in a vehicle such as 0.5% methylcellulose in water.[1]

  • Dosing:

    • IV: Administer a single bolus dose of 1 mg/kg via the tail vein.

    • PO: Administer a single dose of 10 mg/kg via oral gavage.[1]

3. Blood Sampling:

  • Collect serial blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Centrifuge the blood samples (e.g., at 4000 rpm for 10 min at 4°C) to separate the plasma.

  • Store the plasma samples at -80°C until bioanalysis.[1]

4. Bioanalysis by LC-MS/MS: [1]

  • Sample Preparation: Perform protein precipitation by adding acetonitrile (containing an appropriate internal standard) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.

  • Chromatography: Separate the analyte from endogenous plasma components using a suitable C18 reverse-phase HPLC column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Quantify the analyte and internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

5. Pharmacokinetic Data Analysis:

  • Calculate the plasma concentration-time profiles for each animal.

  • Determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and oral bioavailability) using non-compartmental analysis with software such as WinNonlin.

Structure-Pharmacokinetic Relationships: Guiding Rational Drug Design

The accumulated data from various studies on 3-arylpiperidine derivatives allow for the elucidation of key structure-pharmacokinetic relationships.

G cluster_0 Structural Modifications cluster_1 Impact on Pharmacokinetic Properties A Aryl Ring Substituents Electron-withdrawing groups (e.g., -F, -Cl, -CF3) Electron-donating groups (e.g., -OCH3, -CH3) Polar groups (e.g., -OH, -COOH) C Absorption & Bioavailability Increased lipophilicity can improve absorption, but excessive lipophilicity may decrease aqueous solubility. Polar groups can increase solubility but may reduce permeability. A:f2->C:f1 Can improve solubility D Metabolism EWGs can block sites of metabolism. EDGs can be susceptible to oxidation. N-dealkylation is a common metabolic pathway. A:f0->D:f0 Can improve metabolic stability A:f1->D:f1 Can increase metabolic clearance B Piperidine Ring Substituents N-alkylation Ring constraints Introduction of polar groups B:f0->D:f2 Influences rate of N-dealkylation E Distribution Increased lipophilicity generally increases Vd and BBB penetration. Introduction of polar groups or H-bond donors/acceptors can reduce BBB penetration. B:f2->E:f1 Can limit CNS exposure

Caption: Key structure-pharmacokinetic relationships for 3-arylpiperidine derivatives.

Conclusion

The 3-arylpiperidine scaffold will undoubtedly continue to be a privileged structure in drug discovery. A thorough understanding and early evaluation of the pharmacokinetic properties of novel derivatives are critical for the successful translation of potent and selective compounds into clinically effective medicines. By employing a systematic approach to in vitro and in vivo profiling and by leveraging the growing body of knowledge on the structure-pharmacokinetic relationships within this chemical class, researchers can significantly enhance the efficiency and success rate of their drug development programs.

References

  • Inceoglu, B., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry, 53(21), 7083-7095. [Link]

  • Alberati, D., et al. (2012). 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. ACS Medicinal Chemistry Letters, 3(11), 913-918. [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1391. [Link]

  • Wang, X., et al. (2005). Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. Bioorganic & Medicinal Chemistry, 13(15), 4667-4678. [Link]

  • Kuder, K., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]

  • Yıldırım, S., & Tura, M. (2022). Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. International Journal of Biology and Chemistry, 15(1), 16-27. [Link]

  • ResearchGate. (n.d.). Piperidine derivatives scope of this review. ResearchGate. [Link]

  • Yıldırım, S., & Tura, M. (2022). Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. International Journal of Biology and Chemistry, 15(1), 16-27. [Link]

  • Li, W., et al. (2011). Preclinical pharmacokinetics and metabolism of MNP001, a piperidine analog of 3-carbamyl compounds. Biopharmaceutics & Drug Disposition, 32(1), 1-12. [Link]

  • Singh, A., & Kumar, V. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(7), 729-751. [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1391. [Link]

  • Díaz, N., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & Medicinal Chemistry Letters, 15(17), 3844-3848. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Molecular formulas of studied piperidine-3-carboxamide derivatives. ResearchGate. [Link]

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism, 8(4), 387-403. [Link]

Sources

Comparative

Comparative Guide: Assessing the Off-Target Polypharmacology of (S)-3-(4-Bromophenyl)piperidine Derivatives

Executive Summary & Pharmacological Context As a Senior Application Scientist specializing in rational drug design and safety pharmacology, I frequently encounter the challenge of balancing on-target potency with off-tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

As a Senior Application Scientist specializing in rational drug design and safety pharmacology, I frequently encounter the challenge of balancing on-target potency with off-target liabilities. The (S)-3-(4-Bromophenyl)piperidine scaffold is a prime example of this paradigm. While it serves as the critical chiral core for niraparib —a highly potent poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitor used in ovarian cancer maintenance therapy—this specific structural moiety introduces a complex web of polypharmacology[1][2].

Unlike other PARP inhibitors (such as olaparib or talazoparib), derivatives built on the (S)-3-(4-Bromophenyl)piperidine scaffold exhibit unintended affinity for monoamine transporters and specific kinases[3][4]. This guide provides an objective, data-driven comparison of these off-target effects against alternative therapies and outlines the self-validating experimental protocols required to accurately profile these liabilities during drug development.

Mechanistic Causality: The Piperidine Liability

To understand why (S)-3-(4-Bromophenyl)piperidine derivatives exhibit distinct off-target effects, we must look at structural homology. The 3-phenylpiperidine pharmacophore is a classic motif found in potent monoamine reuptake inhibitors (e.g., pipradrol derivatives). When this scaffold was optimized to achieve excellent PARP trapping and favorable pharmacokinetics (high permeability, low efflux), it inadvertently retained affinity for the Dopamine Transporter (DAT) , Norepinephrine Transporter (NET) , and Serotonin Transporter (SERT) [2][3].

At clinically relevant concentrations, the inhibition of DAT, NET, and SERT leads to the accumulation of catecholamines in the synaptic cleft. This mechanism is the direct causal factor for the unique cardiovascular adverse events—specifically hypertension and tachycardia—observed in patients treated with niraparib[5][6]. Furthermore, this scaffold uniquely inhibits the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in neurotransmitter turnover, compounding the cardiovascular and psychiatric side-effect profile[4].

G cluster_ontarget On-Target Efficacy cluster_offtarget Off-Target Polypharmacology Derivative (S)-3-(4-Bromophenyl)piperidine Derivatives (e.g., Niraparib) PARP PARP1 / PARP2 Inhibition Derivative->PARP Transporters DAT / NET / SERT Inhibition Derivative->Transporters Kinase DYRK1A Inhibition Derivative->Kinase Lethality Synthetic Lethality (HRD+ Tumors) PARP->Lethality Efficacy Tumor Cell Death Lethality->Efficacy Catecholamines Increased Synaptic Catecholamines Transporters->Catecholamines Kinase->Catecholamines Altered turnover Hypertension Hypertension & Tachycardia Catecholamines->Hypertension

Fig 1: Divergent on-target and off-target pathways of (S)-3-(4-Bromophenyl)piperidine derivatives.

Comparative Polypharmacology: Niraparib vs. Alternative PARP Inhibitors

When evaluating the (S)-3-(4-Bromophenyl)piperidine scaffold against alternative chemical classes in the PARP inhibitor space, the divergence in safety profiles becomes starkly apparent. The table below summarizes the quantitative off-target data comparing niraparib to its primary clinical alternatives[3][4][6].

PARP InhibitorPrimary ScaffoldPARP1/2 IC₅₀Transporter Off-Targets (DAT/NET/SERT)Kinase Off-TargetsClinical CV Signal
Niraparib (S)-3-(4-Bromophenyl)piperidine 3.8 nM / 2.1 nMHigh (low µM IC₅₀)DYRK1A Hypertension, Tachycardia
Olaparib Phthalazinone5 nM / 1 nMNoneMinimalLow
Rucaparib Tricyclic Indole80 nM / 83 nMNoneCDK, PIM (High)Arrhythmias
Talazoparib Phthalazinone derivative3 nM / 4 nMNoneMinimalLow

Data Interpretation: While all listed compounds achieve nanomolar inhibition of PARP, only the (S)-3-(4-Bromophenyl)piperidine derivative (niraparib) exhibits the specific transporter polypharmacology that necessitates stringent cardiovascular monitoring in the clinic.

Self-Validating Experimental Workflows

To accurately assess the off-target liabilities of novel (S)-3-(4-Bromophenyl)piperidine derivatives, laboratories must employ rigorous, self-validating assay systems. Below are the definitive protocols I utilize to ensure data integrity.

Protocol A: High-Throughput Monoamine Transporter Uptake Assay

Objective: Quantify the inhibitory potency (IC₅₀) of derivatives against human DAT, NET, and SERT. Causality & Validation: We utilize a fluorescent substrate (ASP+) that mimics endogenous monoamines. To ensure the system is self-validating, every plate must include a 100% inhibition control using a known selective inhibitor (e.g., 10 µM GBR-12909 for DAT) to define the non-specific baseline. A plate is only accepted if the Z'-factor is > 0.6, proving the assay window is statistically robust.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293 cells stably transfected with human DAT, NET, or SERT at a density of 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Wash Step: Carefully aspirate the media and wash the cells twice with 20 µL of Assay Buffer (HBSS supplemented with 20 mM HEPES, pH 7.4) to remove endogenous amino acids that may compete with the substrate.

  • Compound Pre-incubation: Using an acoustic liquid handler (e.g., Echo 550), dispense the (S)-3-(4-Bromophenyl)piperidine derivatives in a 10-point dose-response curve (0.1 nM to 10 µM). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add 10 µL of the fluorescent substrate ASP+ (final concentration 1 µM).

  • Kinetic Read: Immediately transfer the plate to a fluorescent microplate reader. Measure fluorescence kinetically (Ex 475 nm / Em 605 nm) every 2 minutes for 30 minutes. Crucial: Analyzing the linear phase of the kinetic read prevents substrate depletion artifacts, ensuring the IC₅₀ reflects true competitive inhibition.

Protocol B: DYRK1A Kinase Activity Profiling

Objective: Assess off-target kinase inhibition specific to the piperidine scaffold. Causality & Validation: We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The assay self-validates by running a no-enzyme control (0% activity baseline) and a vehicle control (100% activity). Staurosporine is run in parallel as an internal standard.

Step-by-Step Methodology:

  • Enzyme/Substrate Mix: In a 384-well low-volume plate, combine 5 µL of recombinant human DYRK1A enzyme with a ULight-labeled generic kinase substrate in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 50 nL of the test derivatives. Incubate for 15 minutes at room temperature.

  • ATP Initiation: Add 5 µL of ATP. Crucial: The ATP concentration must be set precisely at the apparent Km​ for DYRK1A. If ATP is too high, you will artificially mask competitive inhibitors, leading to false negatives in safety profiling. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of a detection mix containing EDTA (to chelate Mg²⁺ and stop the kinase) and a Europium-labeled anti-phospho antibody.

  • Readout: Incubate for 60 minutes, then read the TR-FRET signal (ratio of 665 nm / 615 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • Health Canada. "Summary Basis of Decision for Zejula - Drug and Health Products Portal."[1] URL:

  • AACR Journals. "FDA Approval Summary: Niraparib for the Maintenance Treatment of Patients with Recurrent Ovarian Cancer in Response to Platinum-Based Chemotherapy."[2] URL:

  • National Institutes of Health (PMC). "Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology."[3] URL:

  • Probes & Drugs. "niraparib (PD012925, PCHKPVIQAHNQLW-CQSZACIVSA-N)."[5] URL:

  • National Institutes of Health (PMC). "Major adverse cardiac events and cardiovascular toxicity with PARP inhibitors-based therapy for solid tumors: a systematic review and safety meta-analysis."[6] URL:

  • University of Birmingham (Pure). "Identification of different side effects between PARP inhibitors and their polypharmacological multi."[4] URL:

Sources

Validation

Comparative analysis of the cost-effectiveness of different synthetic strategies

For the modern researcher and drug development professional, the elegance of a synthetic route is no longer solely defined by its novelty or the complexity of the target molecule. In an era of increasing pressure to acce...

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Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher and drug development professional, the elegance of a synthetic route is no longer solely defined by its novelty or the complexity of the target molecule. In an era of increasing pressure to accelerate timelines and control costs, the economic and environmental viability of a synthetic strategy is paramount. This guide provides a comparative analysis of different synthetic approaches, offering field-proven insights and experimental data to inform your decision-making process. We will dissect the nuances of convergent versus linear synthesis, the trade-offs between solid-phase and solution-phase methodologies, and the transformative impact of green chemistry principles, including biocatalysis and flow chemistry.

Section 1: The Architectural Decision: Convergent vs. Linear Synthesis

The fundamental design of a multi-step synthesis can be broadly categorized as either linear or convergent. This architectural choice has profound implications for the overall efficiency and, consequently, the cost-effectiveness of your synthesis.

A linear synthesis assembles a molecule in a step-by-step sequential manner. While conceptually straightforward, this approach can be plagued by a multiplicative decrease in overall yield with each successive step.[1][2] A low yield in an early step can have a catastrophic impact on the final output.

In contrast, a convergent synthesis involves the independent preparation of several key fragments of the target molecule, which are then combined at a later stage.[3][4] This strategy is generally more efficient for complex molecules as it allows for parallel workstreams and mitigates the impact of low-yielding steps.[2][3]

Visualizing the Impact on Overall Yield

The following diagram illustrates the fundamental difference in the workflow of linear and convergent syntheses.

Linear vs. Convergent Synthesis Workflow cluster_linear Linear Synthesis cluster_convergent Convergent Synthesis A A B B A->B Step 1 C C B->C Step 2 D D C->D Step 3 E E D->E Step 4 F F E->F Step 5 Target_L Target_L F->Target_L Step 6 G G H H G->H Step 1a I I H->I Step 2a Target_C Target_C I->Target_C Step 3 J J K K J->K Step 1b L L K->L Step 2b L->Target_C

Caption: Workflow comparison of linear and convergent synthesis.

Quantitative Comparison: A Case Study

Consider the hypothetical synthesis of a complex pharmaceutical intermediate. The following table provides an illustrative comparison of a 7-step linear synthesis with a convergent approach involving the synthesis of two fragments followed by their coupling.

MetricLinear SynthesisConvergent Synthesis
Longest Sequence 7 steps4 steps
Average Yield/Step 90%90%
Overall Yield (0.90)^7 ≈ 47.8%(0.90)^4 ≈ 65.6%
Starting Material Cost High (cumulative loss)Moderate
Development Time SequentialParallel
Process Risk High (failure at any step impacts all subsequent steps)Lower (issues are isolated to a single fragment)

This quantitative comparison clearly demonstrates the superior overall yield of the convergent approach. A case study by Syngene on scaling up a pharmaceutical compound from lab to cGMP scale highlights the real-world impact of switching from a linear to a convergent route. The initial 7-step linear synthesis had a low average yield of around 7%. By redesigning the synthesis to be more convergent and identifying a new low-cost starting material, they increased the yield to 25% and reduced the overall drug product cost by 65%.[5]

Section 2: The Phase Decision: Solid-Phase vs. Solution-Phase Synthesis

The choice between performing a synthesis on a solid support or in solution is another critical decision that impacts efficiency, scalability, and cost.

Solid-Phase Synthesis (SPS) involves attaching a starting material to an insoluble polymer resin and carrying out the synthesis in a stepwise manner. A key advantage of SPS is the simplified purification process, as excess reagents and byproducts can be removed by simple filtration and washing.[3] This makes it highly amenable to automation and the rapid synthesis of libraries of compounds.[2]

Solution-Phase Synthesis (LPS) , the more traditional approach, involves carrying out all reactions in a solvent. While purification can be more complex, often requiring chromatography, LPS offers greater flexibility in terms of reaction conditions and scale. For very large-scale production, LPS can be more cost-effective.[2]

Visualizing the Workflow

The diagram below illustrates the cyclical nature of solid-phase synthesis compared to the discrete steps of solution-phase synthesis.

Solid-Phase vs. Solution-Phase Workflow cluster_sps Solid-Phase Synthesis cluster_lps Solution-Phase Synthesis Resin Resin Attach Attach Resin->Attach Attach Starting Material Couple1 Couple1 Attach->Couple1 Step 1: Coupling Wash1 Wash1 Couple1->Wash1 Wash Deprotect1 Deprotect1 Wash1->Deprotect1 Deprotection Wash2 Wash2 Deprotect1->Wash2 Wash Couple2 Couple2 Wash2->Couple2 Step 2: Coupling Cleave Cleave Couple2->Cleave Cleave from Resin Product_SPS Product_SPS Cleave->Product_SPS Start_LPS Start_LPS React1 React1 Start_LPS->React1 Step 1 Purify1 Purify1 React1->Purify1 Purification 1 React2 React2 Purify1->React2 Step 2 Purify2 Purify2 React2->Purify2 Purification 2 Product_LPS Product_LPS Purify2->Product_LPS

Caption: Workflow comparison of solid-phase and solution-phase synthesis.

Quantitative Comparison: Synthesis of a Heterocyclic Macrocycle

A study comparing the synthesis of the cytotoxic natural product urukthapelstatin A via both solid-phase and solution-phase routes provides a compelling case for the efficiency of SPS in certain contexts. The solution-phase approach was described as "tedious" and involved a difficult cyclization step.[5][6][7] In contrast, the solid-phase route allowed for the rapid generation of a flexible linear peptide precursor, which underwent a facile cyclization.[7]

MetricSolution-Phase SynthesisSolid-Phase Synthesis
Overall Yield Low (not explicitly quantified but implied)Higher (amenable to optimization)
Purification Complex, multi-step chromatographySimplified washing steps
Time to Synthesize Precursor LongRapid
Amenability to Analogs DifficultHigh
Scalability Potentially better for very large scaleExcellent for library synthesis and mg-g scale

While this example focuses on a complex macrocycle, the principles can be extended to the synthesis of small molecule libraries. The use of solid-supported reagents and scavengers in solution-phase synthesis can also offer a hybrid approach, simplifying purification while retaining the flexibility of solution-phase chemistry.[8][9]

Section 3: The Green Imperative: Biocatalysis and Flow Chemistry

The principles of green chemistry are not merely an ethical consideration but a powerful driver of cost-effectiveness and innovation. Two key technologies embodying these principles are biocatalysis and flow chemistry.

Biocatalysis utilizes enzymes to perform chemical transformations. Enzymes offer unparalleled specificity and operate under mild conditions, reducing the need for harsh reagents and protecting groups, which in turn simplifies purification and reduces waste.[10][11][12] The enzymatic synthesis of sitagliptin, an antidiabetic drug, is a landmark example where a transaminase enzyme replaced a rhodium-catalyzed hydrogenation, leading to a significant reduction in waste and elimination of heavy metal contamination.[12]

Flow Chemistry involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. This approach offers superior control over reaction parameters, leading to improved safety, higher yields, and faster reaction times.[13][14][15] A techno-economic analysis comparing batch and flow synthesis for seven industrially relevant APIs found that, on average, continuous-flow processes demonstrated a 78% reduction in energy consumption and a potential 50% reduction in capital costs.[4][13]

Visualizing the Process

The following diagram contrasts the operational modes of batch and flow chemistry.

Batch vs. Flow Chemistry cluster_batch Batch Chemistry cluster_flow Flow Chemistry Reagents_Batch Reagents Reactor_Batch Batch Reactor (Heating/Cooling, Stirring) Reagents_Batch->Reactor_Batch Product_Batch Product Reactor_Batch->Product_Batch Reaction Time ReagentA_Flow Reagent A PumpA Pump A ReagentA_Flow->PumpA ReagentB_Flow Reagent B PumpB Pump B ReagentB_Flow->PumpB Mixer Mixer PumpA->Mixer PumpB->Mixer Reactor_Flow Flow Reactor (Controlled Temperature) Mixer->Reactor_Flow Product_Flow Continuous Product Stream Reactor_Flow->Product_Flow

Caption: Operational comparison of batch and flow chemistry.

Quantitative Comparison: Biocatalysis vs. Chemical Synthesis

The advantages of biocatalysis are clearly demonstrated in numerous industrial applications. A review of biocatalysis in the pharmaceutical industry highlights its ability to reduce environmental impact and manufacturing costs.[16]

MetricTraditional Chemical SynthesisBiocatalytic Synthesis
Reaction Conditions Often harsh (high temp/pressure, extreme pH)Mild (ambient temp/pressure, neutral pH)[11]
Selectivity May require protecting groups, leading to lower atom economyHigh (chemo-, regio-, and stereoselective)[10]
Solvent Usage Often reliant on organic solventsTypically aqueous media
Waste Generation Higher (byproducts, protecting group steps)Lower[12]
Energy Consumption HigherLower[11]

Section 4: Experimental Protocols for Cost-Effectiveness Analysis

To objectively compare different synthetic strategies, it is essential to employ standardized metrics. The following protocols outline the calculation of Process Mass Intensity (PMI) and the steps for conducting a Life Cycle Assessment (LCA).

Protocol 1: Calculating Process Mass Intensity (PMI)

PMI is a key green chemistry metric that provides a simple, transparent, and comprehensive assessment of the mass efficiency of a synthetic process.[17] It is defined as the total mass of all materials used (raw materials, solvents, reagents, process water) to produce a specified mass of the final product.[18][19]

Step-by-Step Methodology:

  • Define the Process Boundaries: Clearly define the starting and ending points of the synthesis you are evaluating.

  • List All Inputs: Create a comprehensive list of all materials that enter the process, including:

    • Starting materials

    • Reagents

    • Catalysts

    • Solvents (for reaction and purification)

    • Process water

  • Quantify All Inputs: Determine the mass (in kg) of each input material used.

  • Determine the Mass of the Final Product: Measure the mass (in kg) of the isolated, purified final product.

  • Calculate PMI: Use the following formula:

    PMI = (Total Mass of Inputs (kg)) / (Mass of Final Product (kg))

The ACS Green Chemistry Institute Pharmaceutical Roundtable has developed a convergent PMI calculator to facilitate this calculation for more complex syntheses.[18][20]

Protocol 2: Conducting a Life Cycle Assessment (LCA)

An LCA provides a more holistic view of the environmental impacts of a product or process, from raw material extraction to final disposal ("cradle-to-grave").[6][13] The methodology is standardized by the International Organization for Standardization (ISO) 14040 and 14044.

Step-by-Step Methodology:

  • Goal and Scope Definition: Define the purpose of the LCA, the functional unit (e.g., 1 kg of active pharmaceutical ingredient), and the system boundaries (e.g., cradle-to-gate or cradle-to-grave).[6][13][14]

  • Life Cycle Inventory (LCI): This is the data collection phase. Quantify all inputs (energy, water, raw materials) and outputs (emissions to air, water, and soil; waste) for each stage within the system boundaries.[6][14]

  • Life Cycle Impact Assessment (LCIA): Evaluate the potential environmental impacts of the inputs and outputs from the LCI. This involves classifying them into impact categories (e.g., global warming potential, ozone depletion potential, ecotoxicity) and then characterizing their effects.[6][14]

  • Interpretation: Analyze the results of the LCI and LCIA to identify the most significant environmental impacts and make recommendations for improvement.[6][14]

An iterative approach, where the results of an LCA are used to guide further optimization of the synthesis, can be a powerful tool for developing more sustainable and cost-effective processes.[1]

Conclusion

The selection of a synthetic strategy is a multifaceted decision that extends beyond the chemistry itself. By considering the architectural design (convergent vs. linear), the reaction phase (solid vs. solution), and the integration of green chemistry principles, researchers and drug development professionals can design processes that are not only scientifically elegant but also economically and environmentally sustainable. The quantitative metrics and protocols provided in this guide offer a framework for making data-driven decisions that will ultimately lead to more efficient and cost-effective drug development.

References

  • AIChE. (n.d.). A Practical Guide to Life Cycle Assessment (LCA) and Life Cycle Thinking. AIChE. Retrieved from [Link]

  • EandoX. (2025, July 23). Life Cycle Assessment (LCA): A Practical Guide. EandoX. Retrieved from [Link]

  • Almac. (2016, February 9). Case Studies Illustrating a Science and Risk-Based Approach to Ensuring Drug Quality When Using Enzymes in the Manufacture of Ac. Almac. Retrieved from [Link]

  • Pharma Focus Asia. (2025, June 25). The Growing Role of Biocatalysis in Industrial Synthesis. Pharma Focus Asia. Retrieved from [Link]

  • Root Sustainability. (2024, November 14). Complete Guide to Life Cycle Assessment (LCA). Root Sustainability. Retrieved from [Link]

  • Pharma's Almanac. (2025, October 8). Biocatalysis Comes of Age: Redefining Small Molecule API Synthesis. Pharma's Almanac. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Biocatalysis: Case Studies. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • Ince, M. C., Benyahia, B., & Vilé, G. (2025, February 14). Integrated Life Cycle Assessment Guides Sustainability in Synthesis: Antiviral Letermovir as a Case Study. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, January 16). Solid phase versus solution phase synthesis of heterocyclic macrocycles. PubMed. Retrieved from [Link]

  • Sopachem. (n.d.). Solid-Supported Reagents and Scavengers. Sopachem. Retrieved from [Link]

  • PMC. (2023, February 24). Biocatalysis: An Eco-Friendly Scenario for the Manufacturing of APIs. PMC. Retrieved from [Link]

  • American Chemical Society. (2014, October 16). Process Mass Intensity Calculation Tool. American Chemical Society. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Amerigo Scientific. Retrieved from [Link]

  • International Council of Chemical Associations. (n.d.). How to Know If and When It's Time to Commission a Life Cycle Assessment. ICCA. Retrieved from [Link]

  • BioDuro. (2025, June 18). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?. BioDuro. Retrieved from [Link]

  • MDPI. (2023, August 22). Deconstructive and Divergent Synthesis of Bioactive Natural Products. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Constructing Molecular Complexity and Diversity: Total Synthesis of Natural Products of Biological and Medicinal Importance. PMC. Retrieved from [Link]

  • ijarsct. (2024, May 15). Strategies for the Total Synthesis of Natural Products: Innovations, Challenges, and Perspectives. ijarsct. Retrieved from [Link]

  • ResearchGate. (2026, February 21). Sustainability and Techno-Economic Assessment of Batch and Flow Chemistry in Seven Industrial Pharmaceutical Processes | Request PDF. ResearchGate. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 26). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?. ResolveMass Laboratories Inc. Retrieved from [Link]

  • Walsh Medical Media. (2013, November 29). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for total and diversity-oriented synthesis of natural product(-like) macrocycles. ResearchGate. Retrieved from [Link]

  • Ince, M. C., Benyahia, B., & Vilé, G. (2025, February 14). Sustainability and Techno-Economic Assessment of Batch and Flow Chemistry in Seven Industrial Pharmaceutical Processes. ACS Publications. Retrieved from [Link]

  • Green Chemistry Toolkit. (n.d.). METRICS. Green Chemistry Toolkit. Retrieved from [Link]

  • Green Chemistry For Sustainability. (n.d.). Process Mass Intensity Prediction Calculator. Green Chemistry For Sustainability. Retrieved from [Link]

  • Scribd. (n.d.). Green Chemistry PMI Optimization | PDF. Scribd. Retrieved from [Link]

  • Taros Discovery. (2024, November 22). Revolutionizing Chemistry in SMEs: The Flow is On!. Taros Discovery. Retrieved from [Link]

  • PubMed. (2013, January 16). Solid phase versus solution phase synthesis of heterocyclic macrocycles. PubMed. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, February 28). Process Mass Intensity (PMI). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • RSC Publishing. (n.d.). A techno-economic approach to guide the selection of flow recyclable ionic liquids for nanoparticle synthesis. RSC Publishing. Retrieved from [Link]

  • Baxendale Group. (n.d.). Solid-supported reagents for multi-step organic synthesis: preparation and application. Baxendale Group. Retrieved from [Link]

  • PubMed. (2025, February 14). Sustainability and Techno-Economic Assessment of Batch and Flow Chemistry in Seven Industrial Pharmaceutical Processes. PubMed. Retrieved from [Link]

  • WIT Press. (2011). Comparison Of Two Pharmaceutical Production Processes Using Different Eco-efficiency Measuring Methods. WIT Press. Retrieved from [Link]

  • Booth, R. J., & Hodges, J. C. (1999). Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society, 121(45), 10477–10485. [Link]

  • designer-drug.com. (n.d.). Solid-Supported Reagents in Organic Synthesis. designer-drug.com. Retrieved from [Link]

  • Gascón, F., Lozano, J., Ponte, B., & Fuente, D. (2017). Measuring the efficiency of large pharmaceutical companies: an industry analysis. The European Journal of Health Economics, 18(5), 587–608. [Link]

  • Chemistry Scholars. (2021, August 23). Linear and Convergent Synthesis | Chemoselectivity and Regioselectivity [Video]. YouTube. [Link]

  • Yang, Z., & Zhu, J. (2018). Divergent Strategy in Natural Product Total Synthesis. Chemical Reviews, 118(6), 3558–3609. [Link]

  • ResearchGate. (2020, December). Comparative analysis of social and economic efficiency in managing product innovations in the pharmaceutic industry. ResearchGate. Retrieved from [Link]

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Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (S)-3-(4-Bromophenyl)piperidine oxalate

Handling (S)-3-(4-Bromophenyl)piperidine oxalate requires a rigorous, causality-driven approach to laboratory safety. As a chiral, halogenated secondary amine stabilized as an oxalate salt, this compound presents unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling (S)-3-(4-Bromophenyl)piperidine oxalate requires a rigorous, causality-driven approach to laboratory safety. As a chiral, halogenated secondary amine stabilized as an oxalate salt, this compound presents unique physicochemical risks—ranging from severe mucosal irritation to the environmental complexities of halogenated waste disposal.

The following operational guide is designed for drug development professionals and researchers. It moves beyond basic compliance, providing a self-validating system where every safety measure and protocol step is grounded in the chemical's specific mechanistic behavior.

Physicochemical & Hazard Profile

To effectively mitigate risk, we must first quantify it. The table below outlines the critical data points that dictate our handling strategy.

Property / HazardValue / ClassificationCausality / Operational Implication
Target Compound (S)-3-(4-Bromophenyl)piperidine oxalateChiral halogenated building block; requires strict stereochemical preservation and targeted waste routing.
CAS Number 1335523-82-4 (Base)Essential for regulatory tracking and hazardous waste manifesting[1].
Physical State Solid (Crystalline Powder)High risk of aerosolization and static cling during transfer, necessitating draft control[2].
Primary Hazards H302, H315, H319, H335Harmful if swallowed; causes severe skin, eye, and respiratory irritation[3].
Storage Temp 2–8°C, protect from lightPrevents thermal degradation which may release toxic HBr or CO/CO2 gases[1].

Causality-Driven PPE Selection

Standard laboratory PPE is insufficient for handling biologically active oxalate salts. Each layer of protection must be selected based on the specific interaction between the compound and human physiology.

  • Respiratory Protection:

    • Requirement: N95/P100 particulate respirator, or handling exclusively within a Class II Type A2 Biological Safety Cabinet or properly calibrated chemical fume hood.

    • Causality: As a fine crystalline powder, this compound is highly susceptible to aerosolization. Inhalation of oxalate salts causes severe respiratory tract irritation (H335). Furthermore, systemic absorption of oxalates can lead to the precipitation of calcium oxalate crystals in renal tubules, causing acute toxicity. 3[3].

    • System Validation: A negative-pressure user seal check of the respirator before use ensures an unbroken barrier against particulates.

  • Hand Protection:

    • Requirement: Double-gloving with nitrile gloves (minimum 5 mil thickness).

    • Causality: The brominated phenyl ring imparts lipophilicity, allowing the free base to potentially permeate standard latex rapidly. Nitrile provides a superior chemical barrier against halogenated organics[4].

    • System Validation: The outer glove is visually inspected for powder residue and doffed immediately if contaminated, leaving the inner glove intact to prevent dermal transfer.

  • Eye Protection:

    • Requirement: Tight-fitting chemical splash goggles (EN 166 / ANSI Z87.1).

    • Causality: Piperidine oxalates are classified as causing serious eye irritation (H319). Standard safety glasses with side shields do not provide an adequate seal against airborne fine powders[3].

  • Body Protection:

    • Requirement: Flame-retardant, anti-static lab coat with elastic cuffs.

    • Causality: Fine powders hold static charge and can adhere to loose clothing. Elastic cuffs prevent the sleeves from dragging across contaminated surfaces and inadvertently transporting the chemical outside the hood[5].

Operational Workflow: A Self-Validating System

This step-by-step methodology ensures that the compound is handled without exposing the operator or the laboratory environment to hazardous dust.

Phase 1: Pre-Operation Environmental Control

  • Clear the Workspace: Remove all unnecessary equipment from the fume hood to ensure unobstructed laminar airflow.

  • Static Elimination: Wipe down the analytical balance and spatulas with an anti-static wipe, or utilize a static ionizer.

    • Causality: Piperidine salts frequently exhibit static cling, which can cause the powder to "jump" out of the weighing boat, leading to inaccurate yields and environmental contamination.

    • System Validation: Hover the metal spatula 1 cm above the powder. If no particles jump to the metal, the static charge has been successfully neutralized.

Phase 2: Weighing and Transfer

  • Tare and Cap: Tare a glass vial with a PTFE-lined cap on the balance inside the fume hood.

  • Transfer: Using a micro-spatula, carefully transfer the (S)-3-(4-Bromophenyl)piperidine oxalate into the vial.

  • Seal Before Moving: Securely cap the vial before removing it from the fume hood.

    • Causality: Transporting an open container of an aerosolizing powder across the lab exposes the broader environment to H335 inhalation risks[5].

    • System Validation: The balance reading stabilizes within 3 seconds without drift, confirming that air drafts are not displacing the powder and the hood face velocity is optimal.

Visualizing the Safety Workflow

G Start Initiate Protocol PreCheck Fume Hood & Draft Check (Verify Face Velocity) Start->PreCheck PPE Don PPE: Nitrile Gloves, Goggles, Anti-static Coat PreCheck->PPE Handling Weighing & Transfer (Use Anti-static Spatula) PPE->Handling Spill Spill or Dust Aerosolization? Handling->Spill Decon Wet Wipe Decontamination (Water then 70% EtOH) Spill->Decon Yes Transfer Seal Vessel & Transfer to Reactor Spill->Transfer No Decon->Transfer Waste Segregate Waste (Halogenated/Oxalate) Transfer->Waste End Doff PPE & Wash Hands Waste->End

Workflow for the safe handling, exposure control, and spill response of piperidine oxalate salts.

Spill Response & Decontamination Plan

If a powder spill occurs, immediate containment is required to prevent aerosolization[2].

  • Containment: Do not dry-sweep. Dry sweeping immediately aerosolizes the oxalate salt into the breathing zone.

  • Wet Wiping: Dampen a disposable absorbent wipe with deionized water and gently place it over the spill.

    • Causality: Oxalate salts are generally water-soluble. Water dissolves the salt, binding the powder to the wipe and neutralizing the dust hazard[3].

  • Organic Wash: Follow up with a 70% ethanol or isopropanol wipe to capture any residual lipophilic bromophenyl base that did not dissolve in the water phase.

  • System Validation: Shine an oblique light (e.g., a flashlight held parallel to the benchtop) over the cleaned area. The absence of a crystalline sparkle validates that the physical decontamination is complete.

Waste Segregation & Disposal Plan

Improper disposal of this compound poses severe environmental and facility risks.

  • Solid Waste: Place all contaminated wipes, weighing boats, and the outer layer of gloves into a solid hazardous waste container.

  • Labeling: Label the container explicitly as "Halogenated Organic / Oxalate Solid Waste."

    • Causality: Brominated compounds cannot be incinerated in standard non-halogenated waste streams due to the risk of toxic dioxin and highly corrosive hydrogen bromide (HBr) gas formation. They require specialized high-temperature incineration facilities[6].

  • Liquid Waste: Any aqueous or ethanolic washings from glassware must be collected in a dedicated "Halogenated Aqueous/Organic Waste" carboy. Never pour oxalate salts down the drain, as they can precipitate with calcium in wastewater systems, causing severe scaling and blockages.

References

  • ChemScene. (S)-3-(4-Bromophenyl)piperidine Safety Information.
  • Fisher Scientific. SAFETY DATA SHEET - 4-(5,5-dimethyl-1,3-dioxan-2-yl)piperidine oxalate.
  • Peptide.com. MSDS - Safety Data Sheet (L-threonine benzyl ester oxalate salt).
  • ECHEMI. Malachite green oxalate SDS, Safety Data Sheets.
  • Neogen. Modified Semi-Solid Rappaport-Vassiliadis (MSRV) Agar Safety Data Sheet.

Sources

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